molecular formula C17H17N5O5 B150713 N6-Benzoyladenosine CAS No. 4546-55-8

N6-Benzoyladenosine

Cat. No.: B150713
CAS No.: 4546-55-8
M. Wt: 371.3 g/mol
InChI Key: NZDWTKFDAUOODA-CNEMSGBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Benzoyladenosine is a useful research compound. Its molecular formula is C17H17N5O5 and its molecular weight is 371.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDWTKFDAUOODA-CNEMSGBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471222
Record name N6-Benzoyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4546-55-8
Record name N6-Benzoyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4546-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-Benzoyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-Benzoyladenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N6-Benzoyladenosine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-Benzoyladenosine, a synthetic purine nucleoside, has carved a significant niche in biochemical research and drug development since its initial use as a protective group in oligonucleotide synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and multifaceted biological activities. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a quantitative analysis of its efficacy as an anti-tumor agent, an adenosine receptor modulator, and a cytokinin analog. Furthermore, this document elucidates the intricate signaling pathways influenced by this compound through detailed diagrams, offering a valuable resource for researchers seeking to harness its therapeutic potential.

Discovery and Historical Context

While the precise seminal publication detailing the absolute first synthesis of this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the advancements in nucleic acid chemistry in the mid-20th century. Initially, the primary role of this compound was as a crucial building block in the chemical synthesis of oligonucleotides. The benzoyl group serves as a robust protecting group for the exocyclic N6 amino group of adenosine, preventing unwanted side reactions during the intricate process of assembling nucleic acid chains.

Its utility expanded as researchers began to explore the biological activities of modified nucleosides. Recognizing its structural similarity to naturally occurring cytokinins, plant hormones that regulate cell growth and division, early studies investigated its effects on plant tissues. Concurrently, the burgeoning field of purinergic signaling, which studies the roles of adenosine and its receptors in animal physiology, provided another avenue for investigating the pharmacological properties of this compound and its derivatives. This dual-faceted exploration has led to its current status as a molecule of interest for its potential therapeutic applications, particularly in oncology.

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, with two primary strategies being the most prevalent in modern organic chemistry.

One-Pot Trimethylsilyl-Protection and Benzoylation

This efficient method involves the in-situ protection of the ribose hydroxyl groups with a trimethylsilyl (TMS) reagent, followed by the benzoylation of the N6-amino group.

Experimental Protocol:

  • Suspend adenosine in anhydrous pyridine in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add trimethylsilyl chloride (TMSCl) to the suspension while maintaining the temperature at 0°C. Stir the reaction mixture at 0°C for 2 hours to allow for the silylation of the hydroxyl groups.[1]

  • To the same reaction mixture, slowly add benzoyl chloride at 0°C.

  • Allow the reaction to warm to room temperature and stir for 14 hours.[1]

  • Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.

  • Add a 28% aqueous ammonia solution to hydrolyze the silyl ethers and any excess benzoyl chloride.

  • Remove the pyridine under reduced pressure.

  • To the resulting residue, add water and extract the product with dichloromethane.

  • The crude product can then be purified by standard chromatographic techniques.

Perbenzoylation Followed by Selective O-Debenzoylation

This alternative strategy involves the benzoylation of all available hydroxyl and the N6-amino groups, followed by a selective chemical hydrolysis to remove the O-benzoyl groups.[1]

Experimental Protocol:

  • Suspend dry adenosine in anhydrous pyridine in a reaction vessel and cool to 5°C.

  • Add an excess of benzoyl chloride dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 3 hours to yield N6, 2',3',5'-tetrabenzoyl-adenosine.[1]

  • Pour the reaction mixture into ice-cold water and extract the product with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • For selective O-debenzoylation, dissolve the perbenzoylated adenosine in methanol.

  • Add a solution of sodium methoxide in methanol (e.g., 0.75 M) and monitor the reaction until the desired N6-benzoyl-adenosine is the major product.

  • Neutralize the reaction with an appropriate acid and purify the product using chromatography.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, stemming from its interaction with fundamental cellular processes.

Anti-Tumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, and its mechanism of action is thought to involve the disruption of cellular energy production and protein synthesis in cancerous cells. The benzoyl modification enhances its stability and bioavailability compared to unmodified nucleosides. While specific IC50 values for this compound are not extensively reported across a wide range of cell lines in early literature, data for the closely related N6-benzyladenosine and its derivatives provide insight into its potential anti-cancer efficacy.

CompoundCell LineIC50 (µM)Reference
N6-benzyladenosineHCT116 (Colon Cancer)~20[2]
N6-benzyladenosineDLD-1 (Colon Cancer)~20[2]
N6-(m-chlorobenzyl)adenosineHCT116 (Colon Cancer)~10[2]
N6-(m-chlorobenzyl)adenosineDLD-1 (Colon Cancer)~10[2]

Note: The above data is for N6-benzyladenosine derivatives and serves as an indication of the potential activity of this compound. Further studies are required to establish a comprehensive profile of this compound's anti-cancer activity.

Modulation of Adenosine Receptors

This compound and its analogs are known to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. The affinity for different adenosine receptor subtypes (A1, A2A, A2B, and A3) can be modulated by substitutions on the N6-position.

CompoundReceptorKi (nM)Reference
N6-benzyladenosineRat A1130
N6-benzyladenosineRat A2A540
N6-benzyladenosineRat A3270
2-Chloro-N6-(3-iodobenzyl)adenosineRat A31.4[3]
N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA)Rat A31.1

Note: The provided data is for N6-benzyladenosine and its derivatives. The affinity of this compound for adenosine receptors requires further direct characterization.

Cytokinin Activity

As an analog of N6-benzyladenine, a well-known synthetic cytokinin, this compound is expected to exhibit cytokinin-like activity, promoting cell division and differentiation in plant tissues. Quantitative data for the cytokinin activity of N6-benzyladenine derivatives in various bioassays, such as the tobacco callus bioassay, demonstrate the potential of this class of molecules to influence plant growth.

BioassayEndpointTypical Effective Concentration of N6-benzyladenine
Tobacco Callus BioassayCallus Growth (Fresh Weight)0.1 - 10 µM
Amaranthus Betacyanin BioassayBetacyanin Synthesis0.1 - 10 µM
Wheat Leaf Senescence BioassayChlorophyll Retention1 - 100 µM

Signaling Pathways

Adenosine Receptor Signaling

This compound, through its interaction with adenosine receptors, can modulate intracellular signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. These changes in cAMP concentration affect the activity of protein kinase A (PKA) and downstream cellular processes.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm N6BA This compound A1R A1 Receptor N6BA->A1R Binds A2AR A2A Receptor N6BA->A2AR Binds Gi Gi/o A1R->Gi Activates Gs Gs A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse_Inhibit Inhibitory Cellular Response PKA->CellularResponse_Inhibit CellularResponse_Stimulate Stimulatory Cellular Response PKA->CellularResponse_Stimulate Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK This compound (Cytokinin) AHK AHK Receptor CK->AHK Binds AHP AHP AHK->AHP Phosphorylates AHP_P AHP-P ARR ARR AHP_P->ARR Phosphorylates ARR_P ARR-P DNA DNA ARR_P->DNA Binds to Promoters Response Cytokinin Response DNA->Response Regulates Gene Expression MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution and incubate B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

References

Early Investigations into the Biological Landscape of N6-Benzoyladenosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine, a derivative of the endogenous nucleoside adenosine, has been a subject of scientific inquiry for its potential therapeutic applications, particularly in oncology. Early investigations into its biological effects laid the groundwork for understanding its mechanism of action and its potential as a cytotoxic agent. This technical guide delves into these foundational studies, presenting key quantitative data, detailed experimental protocols, and the initial understanding of the signaling pathways involved.

Core Biological Effects: Cytotoxicity and Growth Inhibition

Early research on N6-substituted adenosine analogs, including this compound, primarily focused on their ability to inhibit the growth of cancer cells. These studies, often conducted in the late 1970s, established the cytotoxic potential of this class of compounds against various tumor cell lines.

Quantitative Data from Early Cytotoxicity Studies

While specific quantitative data from the earliest studies on this compound remains elusive in readily available literature, a pivotal 1979 study by Trewyn and Kerr on N6-substituted adenosine analogs provides crucial context for the expected cytotoxic potency.[1] The following table summarizes representative data from more recent studies that built upon this foundational work, illustrating the growth-inhibitory effects of N6-benzyladenosine, a closely related and often studied analog, on various cancer cell lines.

Cell LineCompoundParameterValueReference
T24 (Bladder Carcinoma)N6-benzyladenosine-Suppresses clonogenic activity and growth[2]
U87MG (Human Glioma)N6-benzyladenosine-Inhibited glioma growth
HCT116 (Colorectal Carcinoma)N6-benzyladenosineIC50 (48h)~10 µM[3]
DLD-1 (Colorectal Carcinoma)N6-benzyladenosineIC50 (48h)~20 µM[3]
U937 (Human Leukemia)N6-benzyladenosine-Induces apoptosis[4]

Mechanistic Insights from Early Research

The initial hypotheses surrounding the mechanism of action of N6-substituted adenosines centered on their interaction with key cellular processes, including macromolecular synthesis and the modulation of adenosine-metabolizing enzymes.

Interaction with Adenosine Kinase

A significant finding from early studies was the critical role of adenosine kinase in the cytotoxic action of N6-benzyladenosine.[4] It was proposed that N6-benzyladenosine is a substrate for adenosine kinase, which phosphorylates it to its monophosphate form. This phosphorylation is believed to be a key activation step, leading to the observed cytotoxic effects.[4] This hypothesis is supported by the observation that the cytotoxic effects can be mitigated by inhibitors of adenosine kinase.[4]

Experimental Workflow for Assessing Adenosine Kinase Involvement

start Cancer Cell Culture treatment1 Treat with this compound start->treatment1 treatment2 Co-treat with this compound and Adenosine Kinase Inhibitor start->treatment2 incubation Incubate for defined period treatment1->incubation treatment2->incubation assay Assess Cell Viability (e.g., MTT Assay) incubation->assay data Compare Viability Data assay->data conclusion Determine if inhibition of adenosine kinase rescues cells from cytotoxicity data->conclusion

Caption: Workflow to investigate the role of adenosine kinase in this compound cytotoxicity.

Effects on Cell Cycle and Apoptosis

Later studies, building on the initial cytotoxicity data, revealed that N6-benzyladenosine induces cell cycle arrest and apoptosis in cancer cells.[2][5] In bladder carcinoma T24 cells, treatment with N6-benzyladenosine leads to an arrest in the G0/G1 phase of the cell cycle.[2] Furthermore, it triggers apoptosis, characterized by chromatin condensation and the formation of apoptotic bodies.[5]

Proposed Signaling Pathway for this compound-Induced Apoptosis

N6B This compound AK Adenosine Kinase N6B->AK Phosphorylation N6B_P This compound Monophosphate AK->N6B_P Caspase Caspase Activation N6B_P->Caspase Downstream Signaling Apoptosis Apoptosis Caspase->Apoptosis Start Start with Cancer Cell Line Culture Cell Culture & Seeding Start->Culture Treatment Treatment with This compound Culture->Treatment Incubation Incubation Treatment->Incubation Viability Viability Assessment Incubation->Viability Analysis Data Analysis (IC50 Calculation) Viability->Analysis End Conclusion on Cytotoxicity Analysis->End

References

An In-depth Technical Guide to the Core Chemical Properties of N6-Benzoyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine is a synthetic derivative of the naturally occurring nucleoside adenosine. The introduction of a benzoyl group at the N6 position of the adenine base significantly modifies its chemical and biological properties, leading to enhanced stability and unique bioactivities. This modification makes this compound a valuable tool in biochemical research and a promising candidate in drug development, particularly in the field of oncology.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols, and insights into its mechanism of action.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[] The benzoyl group enhances its thermal stability and resistance to metabolic degradation compared to unmodified adenosine. It is important to store the compound in a dark, dry place at room temperature or refrigerated (2-8°C) to ensure its integrity.[][4]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₁₇H₁₇N₅O₅[][5][6]
Molecular Weight 371.35 g/mol [][5][6]
CAS Number 4546-55-8[5][6]
Melting Point 141-145 °C[][4][6]
Appearance White to off-white crystalline powder[]
Solubility Soluble in DMSO[]
Storage Temperature Room Temperature or 2-8°C[][4]
Purity (typical) ≥95% to ≥99.0% by HPLC[1][]

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of this compound. While a complete, assigned spectrum is best obtained from a dedicated analysis, published data provide characteristic chemical shifts.

Mass Spectrometry: Mass spectrometry confirms the molecular weight of this compound. The exact mass is a key parameter for identification and purity assessment.

Experimental Protocols

Synthesis of this compound (One-Pot Silylation Method)

This method involves the transient protection of the ribose hydroxyl groups with a silylating agent, followed by benzoylation of the N6-amino group.

Materials:

  • Adenosine

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride

  • Ammonium hydroxide solution

  • Methanol/Water or Silica Gel for purification

Procedure:

  • Suspend adenosine in anhydrous pyridine in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add trimethylsilyl chloride (TMSCl) to the suspension while maintaining the temperature at 0°C. Stir the reaction mixture at 0°C for 2 hours.

  • To the same reaction mixture, slowly add benzoyl chloride at 0°C.

  • Allow the reaction to warm to room temperature and stir for 14 hours.

  • Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.

  • Add ammonium hydroxide to the mixture to remove the silyl protecting groups from the ribose hydroxyls and stir for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the crude product.

Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as methanol/water, or by flash chromatography on silica gel.

Synthesis_Workflow Adenosine Adenosine Silylation Silylation (TMSCl, Pyridine, 0°C) Adenosine->Silylation Benzoylation Benzoylation (Benzoyl Chloride, RT) Silylation->Benzoylation Deprotection Deprotection (NH4OH) Benzoylation->Deprotection Purification Purification (Recrystallization or Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

A simplified workflow for the synthesis of this compound.
Stability Assessment (Forced Degradation Study Protocol)

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. This protocol is based on general ICH guidelines.[7][8]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Expose the solutions to the stress conditions outlined above. A control sample should be stored under normal conditions.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-tumor activity, primarily through the induction of apoptosis and cell cycle arrest.[1][9] Its mechanism of action is multifaceted and can involve interaction with adenosine receptors and interference with key cellular pathways.

Adenosine Receptor Binding Assay

This assay determines the affinity of this compound for different adenosine receptor subtypes.

Materials:

  • Membrane preparations from cells expressing the adenosine receptor subtype of interest (e.g., A₁, A₂A, A₃).

  • Radioligand specific for the receptor subtype.

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a microplate, combine the membrane preparation, the radioligand, and varying concentrations of this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound and unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the IC₅₀ value and subsequently the Kᵢ value to determine the binding affinity.

Apoptosis Induction and Signaling Pathway

This compound has been shown to induce apoptosis in various cancer cell lines.[9][10] The apoptotic pathway can involve the activation of caspases, key executioner enzymes in programmed cell death.[9][11] In some cancer cells, its cytotoxic effect is suggested to be related to its intracellular phosphorylation by adenosine kinase.[10] Furthermore, it has been observed to interfere with the mevalonate pathway by inhibiting Farnesyl pyrophosphate synthase (FPPS).[9][12]

Apoptosis_Pathway cluster_cell Cancer Cell N6_Benzoyladenosine This compound Adenosine_Kinase Adenosine Kinase N6_Benzoyladenosine->Adenosine_Kinase FPPS FPPS Inhibition (Mevalonate Pathway) N6_Benzoyladenosine->FPPS Phosphorylated_N6 Phosphorylated This compound Adenosine_Kinase->Phosphorylated_N6 Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Phosphorylated_N6->Caspase_Activation FPPS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.
Cell Cycle Arrest

This compound can arrest the cell cycle, typically at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1][9]

Cell Cycle Analysis Protocol (Flow Cytometry):

  • Culture cancer cells and treat them with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

  • Incubate the cells to allow for DNA staining.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of cell cycle arrest.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting and Fixation treatment->harvest staining DNA Staining (e.g., PI) harvest->staining analysis Flow Cytometry Analysis staining->analysis result Quantification of Cell Cycle Arrest (G0/G1, S, G2/M phases) analysis->result

Workflow for analyzing cell cycle arrest induced by this compound.

Conclusion

This compound is a chemically robust and biologically active molecule with significant potential in cancer research and drug development. Its enhanced stability and ability to induce apoptosis and cell cycle arrest in cancer cells make it a compelling lead compound for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the multifaceted nature of this compound.

References

N6-Benzoyladenosine: A Comprehensive Technical Guide on its Structure and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine, a derivative of the endogenous nucleoside adenosine, is a molecule of significant interest in medicinal chemistry and drug development. The addition of a benzoyl group to the N6 position of the adenine base modifies its chemical properties, influencing its stability, solubility, and interaction with biological targets. This technical guide provides an in-depth overview of the chemical structure and spectroscopic data of this compound, offering a critical resource for researchers engaged in its study and application.

Chemical Structure and Properties

This compound is characterized by a benzoyl group attached to the exocyclic amino group of the adenine nucleobase, which is in turn linked to a ribose sugar moiety. This modification is crucial for its use as a protected nucleoside in the synthesis of oligonucleotides and as a modulator of adenosine receptors.

PropertyValueReference
IUPAC Name N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide--INVALID-LINK--
CAS Number 4546-55-8--INVALID-LINK--
Molecular Formula C17H17N5O5--INVALID-LINK--
Molecular Weight 371.35 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Melting Point 141-145 °C--INVALID-LINK--
SMILES C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O--INVALID-LINK--
InChI Key NZDWTKFDAUOODA-CNEMSGBDSA-N--INVALID-LINK--

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (DMSO-d6, 400 MHz)

Note: The following data is for a related N6-Benzyladenosine compound and serves as an illustrative example. Precise chemical shifts for this compound may vary.

Chemical Shift (ppm)MultiplicityAssignment
8.47sH-2
8.40sH-8
8.23tNH-6
7.35mBenzyl-H
7.30mBenzyl-H
7.21mBenzyl-H
5.92dH-1'
5.48d2'-OH
5.43d3'-OH
5.22t5'-OH
4.73br sBenzyl-CH2
4.65mH-2'
4.18mH-3'
4.00mH-4'
3.70mH-5'a
3.58mH-5'b

Reference: --INVALID-LINK--

¹³C NMR (Carbon-13 NMR) Data (DMSO-d6)

Note: The following data is for a related N6-Benzyladenosine compound and serves as an illustrative example. Precise chemical shifts for this compound may vary.

Chemical Shift (ppm)Assignment
155.4C-6
153.1C-2
149.6C-4
140.7C-8
140.6Benzyl C (quat.)
128.9Benzyl CH
127.9Benzyl CH
127.4Benzyl CH
120.4C-5
88.8C-1'
86.7C-4'
74.3C-2'
71.4C-3'
62.4C-5'
44.1Benzyl CH2

Reference: --INVALID-LINK--

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretching (ribose hydroxyls)
3300-3100MediumN-H stretching (amide)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic, ribose)
1680-1650StrongC=O stretching (amide I)
1600-1450Medium-StrongC=C stretching (aromatic and purine rings)
1550-1510MediumN-H bending (amide II)
1250-1000StrongC-O stretching (ribose)

Reference: General IR absorption tables.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a common technique.

m/zIon
372.13[M+H]⁺
240.09[Adenine-Benzoyl+H]⁺ (loss of ribose)
136.06[Adenine+H]⁺ (loss of benzoyl and ribose)
105.03[Benzoyl]⁺

Reference: Predicted fragmentation based on common nucleoside fragmentation patterns.[3][4]

Experimental Protocols

General NMR Spectroscopy Protocol for Nucleosides

The following provides a general workflow for the NMR analysis of a protected nucleoside like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing dissolve Dissolve ~5-10 mg of This compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) transfer->instrument lock_shim Lock on solvent signal and shim the magnetic field instrument->lock_shim acquire_1h Acquire 1D ¹H NMR spectrum lock_shim->acquire_1h acquire_13c Acquire 1D ¹³C NMR spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D spectra (COSY, HSQC, HMBC) for full assignment acquire_13c->acquire_2d process Process raw data: Fourier transform, phase correction, baseline correction acquire_2d->process reference Reference spectra to residual solvent peak process->reference integrate Integrate ¹H signals and pick peaks for both spectra reference->integrate assign Assign signals using 1D and 2D data integrate->assign

Caption: General workflow for NMR analysis of this compound.

General Mass Spectrometry Protocol (ESI-MS)

The following outlines a typical procedure for obtaining an ESI-mass spectrum.

ms_workflow cluster_sample_prep_ms Sample Preparation cluster_ms_acq MS Data Acquisition cluster_data_analysis_ms Data Analysis dissolve_ms Dissolve a small amount of This compound in a suitable solvent (e.g., Methanol) to a concentration of ~1-10 µg/mL infuse Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) dissolve_ms->infuse acquire_full_scan Acquire a full scan mass spectrum in positive ion mode infuse->acquire_full_scan acquire_msms Perform MS/MS analysis on the [M+H]⁺ ion to obtain fragmentation data acquire_full_scan->acquire_msms analyze Analyze the full scan spectrum to identify the molecular ion acquire_msms->analyze interpret Interpret the MS/MS spectrum to propose fragmentation pathways analyze->interpret adenosine_signaling cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messenger cluster_downstream Downstream Effects A1_A3 A1 / A3 Receptors Gi Gi/o A1_A3->Gi activates A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Gs->AC activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up effect_inhibition Inhibition of Cellular Processes cAMP_down->effect_inhibition effect_activation Activation of Cellular Processes (e.g., PKA pathway) cAMP_up->effect_activation Ligand This compound Ligand->A1_A3 Ligand->A2A_A2B

References

N6-Benzoyladenosine: A Technical Overview of its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific, in-depth mechanistic data on N6-Benzoyladenosine in cancer cell lines is limited. Much of the current understanding is extrapolated from the closely related and more extensively studied analogue, N6-Benzyladenosine. This document summarizes the available information on this compound and supplements it with detailed findings on N6-Benzyladenosine to provide a comprehensive overview of the likely mechanisms of action. This distinction is clearly noted throughout the text.

Executive Summary

This compound is a purine nucleoside derivative that has garnered interest for its potential as an anti-tumor agent. The addition of a benzoyl group to the N6 position of adenosine is thought to enhance its stability and bioavailability. The primary proposed mechanism of action for this compound involves the modulation of adenosine receptors, leading to downstream effects on cell proliferation and apoptosis. It is also suggested to interfere with cellular energy production and protein synthesis. Due to a scarcity of specific data for this compound, this guide heavily references data from its analogue, N6-Benzyladenosine, which is known to induce cell cycle arrest and apoptosis in various cancer cell lines.

Core Mechanism of Action

The anti-neoplastic activity of N6-substituted adenosines, including this compound and N6-Benzyladenosine, appears to be multi-faceted, primarily culminating in the induction of apoptosis and the halting of cell cycle progression.

Induction of Apoptosis

N6-Benzyladenosine has been demonstrated to be a potent inducer of apoptosis in several cancer cell lines.[1][2] The proposed mechanism involves the activation of the intrinsic apoptotic pathway. In HL-60 promyelocytic leukemia cells, the cytotoxic effect of N6-Benzyladenosine is dependent on its intracellular phosphorylation, suggesting the involvement of adenosine kinases in its activation.[3] Studies in T24 bladder carcinoma cells have shown that N6-Benzyladenosine treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2] Furthermore, in U87MG human glioma cells, N6-Benzyladenosine has been shown to increase the activity of both caspase-3 and caspase-9, indicating the involvement of the mitochondrial apoptotic pathway.[4]

Cell Cycle Arrest

A significant aspect of the anti-proliferative effect of N6-Benzyladenosine is its ability to arrest the cell cycle. In T24 bladder cancer cells, treatment with N6-Benzyladenosine leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[2] This cell cycle arrest prevents cancer cells from proceeding to the S phase (DNA synthesis) and G2/M phase (mitosis), thereby inhibiting their proliferation.

Other Potential Mechanisms
  • Actin Cytoskeleton Disorganization: Early events induced by N6-Benzyladenosine in T24 cells include alterations in cell morphology and the disorganization of the actin cytoskeleton. This disruption may contribute to the observed G1 arrest and apoptosis.[2]

  • Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): In glioma cells, N6-Benzyladenosine has been found to exert anti-glioma activity by interfering with the mevalonate pathway through the inhibition of FPPS.[4] This enzyme is crucial for the synthesis of isoprenoids, which are essential for the post-translational modification of small GTPases involved in cell signaling and proliferation.

  • Modulation of Adenosine Receptors: As an adenosine analogue, this compound is proposed to modulate the activity of adenosine receptors, which are known to play diverse roles in cancer biology, including the regulation of proliferation, angiogenesis, and immune responses.

Quantitative Data

Table 1: IC50 Values of N6-Benzyladenosine Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
N6-(2-hydroxybenzyl)adenosine (L5)HOSOsteosarcoma2.8[5]
N6-(2-hydroxybenzyl)adenosine (L5)MCF7Breast Adenocarcinoma11.4[5]
N6-(2-hydroxybenzyl)adenosine (L5)CEMT-lymphoblastic Leukemia0.7[5]
N6-(2-hydroxybenzyl)adenosine (L5)HL-60Promyelocytic Leukemia0.4[5]
N6-(2-hydroxy-3-methoxybenzyl)adenosine (L7)CEMT-lymphoblastic Leukemia0.3[5]
N6-(2-hydroxy-3-methoxybenzyl)adenosine (L7)HL-60Promyelocytic Leukemia0.2[5]
N6-(4-fluorobenzyl)adenosine (L8)HOSOsteosarcoma20.0[5]
N6-(4-fluorobenzyl)adenosine (L8)MCF7Breast Adenocarcinoma14.0[5]
N6-(4-fluorobenzyl)adenosine (L8)CEMT-lymphoblastic Leukemia1.3[5]
N6-(4-fluorobenzyl)adenosine (L8)HL-60Promyelocytic Leukemia1.2[5]
2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine (L12)MCF7Breast Adenocarcinoma23.0[5]
2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine (L12)CEMT-lymphoblastic Leukemia0.2[5]
2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine (L12)HL-60Promyelocytic Leukemia0.1[5]
[FeCl3(L8)2]HOSOsteosarcoma8.0[5]
[FeCl3(L8)2]K562Myelogenous Leukemia9.0[5]
[FeCl3(L8)2]MCF7Breast Adenocarcinoma16.0[5]

Note: The table presents data for N6-Benzyladenosine derivatives, not this compound. The diverse substitutions on the benzyl ring significantly impact the cytotoxic activity.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of anticancer compounds. Specific parameters may need to be optimized for this compound and the cell lines of interest.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[9]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[10]

  • PI Staining: Add Propidium Iodide staining solution.[10]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis of Apoptosis-Related Proteins

This technique detects changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Caspase-9, Cleaved Caspase-9, PARP, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the available literature for N6-substituted adenosines.

G cluster_0 Experimental Workflow: Apoptosis Analysis A Cancer Cell Culture B Treatment with This compound A->B C Cell Harvesting (Adherent & Floating) B->C D Staining with Annexin V-FITC & PI C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic vs. Viable Cells E->F G cluster_1 Proposed Apoptotic Signaling Pathway for N6-Benzyladenosine N6_BA N6-Benzyladenosine AdenosineKinase Adenosine Kinase N6_BA->AdenosineKinase Phosphorylated_N6_BA Phosphorylated N6-Benzyladenosine AdenosineKinase->Phosphorylated_N6_BA Mitochondrion Mitochondrion Phosphorylated_N6_BA->Mitochondrion triggers intrinsic pathway Caspase9 Pro-Caspase-9 Mitochondrion->Caspase9 ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 PARP PARP ActivatedCaspase3->PARP Apoptosis Apoptosis ActivatedCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis G cluster_2 Proposed Cell Cycle Arrest Mechanism for N6-Benzyladenosine N6_BA N6-Benzyladenosine G1_Phase G1 Phase N6_BA->G1_Phase induces arrest S_Phase S Phase G1_Phase->S_Phase Proliferation Cell Proliferation G1_Phase->Proliferation inhibition of transition to S Phase G2_M_Phase G2/M Phase S_Phase->G2_M_Phase G2_M_Phase->Proliferation

References

N6-Benzoyladenosine interaction with A1, A2A, and A3 adenosine receptors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the interaction of N6-Benzoyladenosine with A1, A2A, and A3 adenosine receptors.

Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes, including cardiovascular regulation, neurotransmission, and inflammation. These receptors are classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP), while the A2A and A2B receptors couple to stimulatory G proteins (Gs), increasing cAMP levels.[1][2] This differential signaling makes them critical targets for therapeutic development.

This compound is a purine derivative characterized by a benzoyl group attached to the N6 position of the adenine base, a modification that can enhance metabolic stability and bioactivity.[3] While N6-substituted adenosine derivatives have been extensively studied, with many showing high affinity and selectivity for specific adenosine receptor subtypes, quantitative data specifically for this compound is not extensively documented in publicly available literature.[4][5] This guide will, therefore, provide a comprehensive overview of the core signaling pathways of A1, A2A, and A3 receptors and detail the established experimental protocols used to characterize such interactions. The interaction profile will be discussed in the context of structurally related N6-substituted analogues, such as N6-benzyladenosine, to provide a predictive framework for this compound's potential activity.

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors initiates distinct intracellular signaling cascades that mediate their physiological effects.

A1 Adenosine Receptor (A1R) Signaling

The A1 receptor is predominantly inhibitory and signals primarily through the Gi/o family of G proteins.[6]

  • Canonical Pathway : Upon agonist binding, the activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cAMP, thereby lowering intracellular cAMP concentration.[6][7] The subsequent decrease in Protein Kinase A (PKA) activity modulates the phosphorylation state of numerous downstream targets, contributing to the receptor's inhibitory effects on neuronal function.[6]

  • Non-Canonical Pathways : The Gβγ subunits released upon A1R activation can stimulate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[6] Furthermore, Gβγ subunits can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[7]

A1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1R A1 Receptor G_protein Gi/o Protein (α, βγ) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates GIRK GIRK Channel G_protein->GIRK Gβγ activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibitory Cellular Response PKA->Response Modulates PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activates PKC->Response Modulates K_efflux->Response Ligand This compound (Agonist) Ligand->A1R Binds

Canonical and non-canonical A1R signaling pathways.
A2A Adenosine Receptor (A2AR) Signaling

The A2A receptor is a high-affinity receptor for adenosine that couples to the Gs protein to stimulate adenylyl cyclase.[8][9]

  • Primary Pathway : Activation of the A2A receptor leads to Gs protein-mediated stimulation of adenylyl cyclase, resulting in a significant increase in intracellular cAMP levels.[9][10] This rise in cAMP activates PKA, which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[11] This pathway is central to the receptor's role in vasodilation and the suppression of immune cell activity.[8][9]

  • Alternative Pathways : Beyond PKA, cAMP can activate other effectors like Exchange Protein Activated by cAMP (Epac). A2AR stimulation has also been shown to modulate mitogen-activated protein kinase (MAPK) signaling pathways, such as JNK and ERK.[11][12]

A2AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2AR A2A Receptor G_protein Gs Protein (α, βγ) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαs activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Response Stimulatory Cellular Response Epac->Response Modulates CREB->Response Regulates Gene Expression Ligand This compound (Agonist) Ligand->A2AR Binds

Primary signaling pathway of the A2A adenosine receptor.
A3 Adenosine Receptor (A3R) Signaling

The A3 receptor, like the A1R, couples to Gi/o proteins but also engages other pathways, leading to a diverse range of cellular responses, including both pro- and anti-inflammatory effects.[13][14]

  • Adenylyl Cyclase Inhibition : Similar to the A1R, A3R activation inhibits adenylyl cyclase via Gi, resulting in decreased cAMP levels.[13]

  • Phospholipase C and PI3K Activation : A3R activation can also stimulate the PLC pathway via Gβγ subunits, increasing intracellular IP3 and Ca2+.[13] Additionally, it can activate phosphoinositide 3-kinase (PI3K), which in turn triggers downstream pathways involving Akt and MAPKs like ERK1/2 and p38.[13][15] These pathways are crucial for the receptor's role in cell proliferation, apoptosis, and immune modulation.[15][16]

A3R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3R A3 Receptor G_protein Gi/o, Gq Protein (α, βγ) A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ/Gq activates PI3K PI3K G_protein->PI3K Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Response Diverse Cellular Responses (e.g., Inflammation) cAMP->Response Modulates IP3_DAG->Response Modulates Akt Akt PI3K->Akt MAPK MAPK (ERK1/2, p38) Akt->MAPK MAPK->Response Modulates Ligand This compound (Agonist) Ligand->A3R Binds

Key signaling pathways activated by the A3 adenosine receptor.

Interaction Profile of N6-Substituted Adenosines

While specific binding data for this compound is scarce, extensive research on related N6-substituted analogs provides a strong basis for predicting its potential interactions. Modifications at the N6 position, particularly with benzyl groups, have been shown to significantly influence affinity and selectivity, especially for the A3 receptor.[17][18] For example, the addition of an N6-benzyl group to adenosine-5'-uronamides enhances A3 receptor affinity.[19]

The table below summarizes binding affinity (Ki) and functional data for representative N6-substituted adenosine compounds at rat (r) and human (h) adenosine receptors. This data serves as a comparative reference for estimating the potential profile of this compound.

CompoundReceptorBinding Affinity (Ki, nM)Functional Assay (IC50/EC50, nM)Agonist/Antagonist
N6-Benzyladenosine rA1~150-Agonist
rA2A~2500-Agonist
rA3~700-Agonist
N6-(3-Iodobenzyl)adenosine rA120-Agonist
rA2A20-Agonist
rA310-Agonist[19]
IB-MECA rA155-Full Agonist
(N6-(3-Iodobenzyl)adenosine-rA2A28-Full Agonist
5′-N-methyluronamide)rA31.190 (IC50)Full Agonist[17][19]
Cl-IB-MECA rA1825-Full Agonist
(2-Chloro-N6-(3-Iodobenzyl)-rA2A462-Full Agonist
adenosine-5′-N-methyluronamide)rA30.3367 (IC50)Full Agonist[19]

Data compiled from multiple sources.[4][5][17][19] Note: These are structurally related compounds, not this compound.

Based on these structure-activity relationships, it is plausible that this compound acts as an agonist at adenosine receptors. The bulky benzoyl group may confer some selectivity, potentially favoring the A3 receptor, similar to other N6-arylmethyl analogues.[4] However, direct experimental verification is essential to confirm its specific affinity, potency, and efficacy.

Experimental Protocols

To characterize the interaction of a novel ligand like this compound with adenosine receptors, a series of standardized binding and functional assays are employed.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Methodology

  • Membrane Preparation : Cell membranes are prepared from tissue or cultured cells stably expressing the target adenosine receptor subtype (e.g., CHO or HEK293 cells).[20][21]

  • Assay Setup : In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific high-affinity radioligand (e.g., [³H]DPCPX for A1R, [³H]CGS21680 for A2AR, or [¹²⁵I]AB-MECA for A3R) and varying concentrations of the unlabeled test compound (this compound).[6][21]

  • Incubation : Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[1][22]

  • Separation : Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.[6]

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare cell membranes expressing target receptor a1 Incubate membranes, radioligand, & test compound in assay buffer p1->a1 p2 Prepare serial dilutions of this compound p2->a1 p3 Prepare radioligand solution (e.g., [³H]DPCPX) p3->a1 a2 Separate bound/free ligand via vacuum filtration a1->a2 After equilibration a3 Wash filters to remove non-specific binding a2->a3 a4 Measure radioactivity with scintillation counter a3->a4 d1 Plot % specific binding vs. log[test compound] a4->d1 d2 Calculate IC50 from sigmoidal curve fit d1->d2 d3 Calculate Ki using Cheng-Prusoff equation d2->d3

Workflow for a radioligand competition binding assay.
cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels. It is used to determine if a compound is an agonist or antagonist and to measure its potency (EC50) and efficacy.

Methodology

  • Cell Culture : Seed cells expressing the receptor of interest (e.g., CHO-hA1R) into 96- or 384-well plates and incubate overnight.[23]

  • Compound Preparation : Prepare serial dilutions of the test compound.

  • Cell Stimulation :

    • For A1/A3 Receptors (Gi-coupled) : Pre-treat cells with the test compound, then stimulate with a fixed concentration of an adenylyl cyclase activator like forskolin. An agonist will inhibit the forskolin-stimulated cAMP production.[4][23]

    • For A2A Receptors (Gs-coupled) : Treat cells with the test compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. An agonist will stimulate cAMP accumulation.[24]

  • Cell Lysis and Detection : After incubation (e.g., 30 minutes), lyse the cells and measure cAMP concentration using a commercial kit, often based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.[23][24]

  • Data Analysis : Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Cell Stimulation cluster_detection Detection & Analysis p1 Seed receptor-expressing cells in microplate a1 Add test compound to cells p1->a1 p2 Prepare serial dilutions of test compound p2->a1 a2 Add Forskolin (for Gi) or PDE Inhibitor (for Gs) a1->a2 a3 Incubate to allow cAMP modulation a2->a3 d1 Lyse cells and add cAMP detection reagents a3->d1 d2 Measure signal (e.g., HTRF, Luminescence) d1->d2 d3 Plot response vs. log[agonist] to determine EC50/IC50 d2->d3

Generalized workflow for a cAMP functional assay.
[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins upon receptor stimulation. It relies on the principle that agonist binding promotes the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Methodology

  • Assay Incubation : Incubate the membranes in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist.[26]

  • Quantification : Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis : The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation. Data are typically plotted as percent stimulation over basal versus the log concentration of the agonist to determine EC50 and Emax values.[27]

GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare cell membranes with receptor & G-protein a1 Incubate membranes with agonist, GDP, and [³⁵S]GTPγS p1->a1 p2 Prepare serial dilutions of test agonist p2->a1 a2 Stop reaction and filter to capture membranes a1->a2 Allow G-protein activation a3 Wash filters to reduce background signal a2->a3 a4 Quantify bound [³⁵S]GTPγS via scintillation counting a3->a4 d1 Plot % stimulation over basal vs. log[agonist] a4->d1 d2 Calculate EC50 and Emax from dose-response curve d1->d2

Workflow for a [³⁵S]GTPγS G-protein activation assay.

Conclusion

The detailed experimental protocols provided herein—including radioligand binding, cAMP modulation, and [³⁵S]GTPγS binding assays—outline the standard, robust methodologies that are essential for definitively determining the affinity, potency, and efficacy of this compound at each adenosine receptor subtype. Such characterization is a critical step for any drug development professional seeking to explore its therapeutic potential.

References

The Role of N6-Benzoyladenosine in Modulating Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyladenosine is a synthetic purine derivative with significant potential in biochemical research and pharmaceutical development. Characterized by a benzoyl group at the N6 position of adenosine, this modification enhances its stability and bioactivity, making it a subject of interest for investigating cellular signaling pathways. While direct research on this compound is emerging, extensive studies on its close structural analogs, N6-benzyladenosine and N6-isopentenyladenosine, provide a foundational understanding of its likely mechanisms of action. These analogs have been demonstrated to modulate critical cellular processes, including cell cycle progression, apoptosis, and cellular metabolism, primarily through their interaction with adenosine receptors and other key enzymes. This technical guide synthesizes the current knowledge on this compound and its analogs, detailing their effects on cellular signaling pathways, providing available quantitative data, and outlining relevant experimental protocols to facilitate further research and drug development.

Introduction

This compound is a modified nucleoside that belongs to the cytokinin family, a group of compounds known for their regulatory roles in plant growth.[1] In recent years, interest in the pharmacological activities of synthetic adenosine derivatives has grown, with a focus on their potential as anti-tumor, anti-inflammatory, and antiviral agents.[2][3] The benzoyl modification at the N6 position of the adenine base in this compound is thought to enhance its metabolic stability and bioavailability compared to unmodified adenosine.

While the precise mechanisms of this compound are still under active investigation, research on its analogs, N6-benzyladenosine and N6-isopentenyladenosine, has revealed significant effects on fundamental cellular processes. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents.[4] Their mechanisms of action are believed to involve the modulation of key cellular signaling pathways, including those governed by adenosine receptors and the mevalonate pathway.[5]

This guide provides an in-depth overview of the current understanding of how this compound and its analogs modulate cellular signaling, supported by quantitative data and detailed experimental methodologies.

Modulation of Key Cellular Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with multiple cellular signaling pathways. The primary targets appear to be adenosine receptors and farnesyl pyrophosphate synthase (FPPS), leading to downstream effects on cell cycle regulation and apoptosis.

Adenosine Receptor Signaling

N6-substituted adenosine derivatives are known to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in a wide range of physiological processes. N6-benzyladenosine has been identified as an adenosine receptor agonist.[5] The specific downstream signaling cascades activated by this compound binding to these receptors are still being elucidated, but likely involve modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.

The Mevalonate Pathway and FPPS Inhibition

A significant target of N6-substituted adenosines is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[6] This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular functions, including protein prenylation. N6-isopentenyladenosine has been shown to inhibit FPPS, leading to an arrest in tumor cell proliferation.[7] N6-benzyladenosine also exerts anti-glioma activity by inhibiting FPPS.[5] Inhibition of FPPS disrupts the prenylation of small GTPases like Ras, which are critical for cell signaling and proliferation.

N6_Benzoyladenosine This compound (and its analogs) FPPS Farnesyl Pyrophosphate Synthase (FPPS) N6_Benzoyladenosine->FPPS Inhibition Mevalonate_Pathway Mevalonate Pathway Isoprenoids Isoprenoid Synthesis Mevalonate_Pathway->Isoprenoids Protein_Prenylation Protein Prenylation (e.g., Ras) Isoprenoids->Protein_Prenylation Cell_Proliferation Cell Proliferation Protein_Prenylation->Cell_Proliferation Disruption of signaling

Figure 1: Inhibition of the Mevalonate Pathway.
Induction of Apoptosis

N6-benzyladenosine is a potent inducer of apoptosis.[5] This process is characterized by chromatin condensation, formation of apoptotic bodies, and DNA fragmentation.[5] The apoptotic cascade initiated by N6-benzyladenosine involves the activation of caspase-3 and caspase-9.[5] Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria and subsequent caspase activation.[8]

N6_Benzoyladenosine This compound (and its analogs) Bcl2 Bcl-2 (anti-apoptotic) Expression N6_Benzoyladenosine->Bcl2 Downregulation Bax Bax (pro-apoptotic) Expression N6_Benzoyladenosine->Bax Upregulation Mitochondria Mitochondria Bcl2->Mitochondria Inhibition of pore formation Bax->Mitochondria Pore formation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Intrinsic Apoptosis Pathway Modulation.
Cell Cycle Arrest

N6-benzyladenosine has been shown to arrest the cell cycle at the G0/G1 phase.[5] This effect is associated with alterations in the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data

Quantitative data for this compound is limited in the public domain. However, studies on its analogs provide valuable insights into its potential potency.

Table 1: Growth Inhibitory Effects of N6-Benzyladenosine Analogs in Cultured Leukemic Cells

CompoundCell LineIC50 (µM)
N6-benzyladenosineL1210~10
2-amino-6-p-nitrobenzylaminopurineL1210<1
2-amino-6-p-nitrobenzylaminopurine ribonucleosideL1210<1
N6-p-nitrobenzyladenosineL1210~10
N6-p-fluorobenzyladenosineL1210~10

Data adapted from Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines.[1]

Table 2: Binding Affinity of N6-Benzyladenosine Derivatives for Adenosine Receptors

CompoundReceptorKi (nM)
N6-(3-iodobenzyl)adenosineRat A31.1
N6-(3-iodobenzyl)adenosineRat A155
N6-(3-iodobenzyl)adenosineRat A2a55

Data adapted from 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors.[9]

Experimental Protocols

The following are generalized protocols for key experiments to study the effects of this compound on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate Incubate for 4 hours Add_MTT->Incubate Dissolve Dissolve Formazan with DMSO Incubate->Dissolve Read Measure Absorbance at 570 nm Dissolve->Read

Figure 3: Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells to release cellular contents.

  • Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubate the reaction at 37°C.

  • Measure the absorbance of the resulting colorimetric product at 405 nm.

Cell Cycle Analysis (Flow Cytometry)

This method analyzes the distribution of cells in different phases of the cell cycle.

Methodology:

  • Treat cells with this compound for the desired duration.

  • Harvest and fix the cells in cold 70% ethanol.

  • Treat the cells with RNase A to remove RNA.

  • Stain the cellular DNA with propidium iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with potent anti-proliferative and pro-apoptotic activities. The available evidence strongly suggests that their mechanism of action involves the modulation of multiple key cellular signaling pathways, including adenosine receptor signaling and the mevalonate pathway. However, to fully realize the therapeutic potential of this compound, further research is imperative.

Future studies should focus on:

  • Directly elucidating the signaling pathways modulated by this compound: This includes detailed investigations into its effects on the MAPK, PI3K/Akt, and NF-κB pathways.

  • Determining the specific quantitative bioactivity of this compound: Comprehensive dose-response studies are needed to establish its IC50 values in a variety of cancer cell lines.

  • Investigating the in vivo efficacy and safety of this compound: Preclinical animal studies are essential to evaluate its therapeutic potential and toxicity profile.

  • Exploring the metabolic fate of this compound: Understanding how it is metabolized in cells will provide crucial insights into its mechanism of action and potential for drug development.

By addressing these key research questions, the scientific community can unlock the full potential of this compound as a novel therapeutic agent for cancer and other diseases characterized by aberrant cellular signaling.

References

N6-Benzoyladenosine: A Potential Neuroprotective Agent - A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyladenosine, a synthetic derivative of the endogenous nucleoside adenosine, is emerging as a compound of significant interest within the neuroscience community. While extensively utilized in biochemical research for its role in modulating adenosine receptors, its direct neuroprotective potential remains an area of active investigation. This technical guide provides a comprehensive overview of the theoretical framework supporting the neuroprotective potential of this compound, drawing parallels from the established roles of adenosine receptor modulation in neuronal health and disease. This document details potential mechanisms of action, including anti-inflammatory, anti-apoptotic, and anti-excitotoxic pathways. Furthermore, it offers a structured compilation of experimental protocols for in vitro and in vivo studies to rigorously evaluate the neuroprotective efficacy of this compound, paving the way for future therapeutic development in the context of neurodegenerative diseases.

Introduction: The Adenosinergic System and Neuroprotection

The purinergic signaling system, particularly the actions of adenosine, plays a critical role in maintaining central nervous system (CNS) homeostasis. Adenosine exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of these receptors triggers diverse intracellular signaling cascades that are pivotal in neuronal function and survival. In pathological conditions such as ischemia, trauma, and neurodegenerative diseases, extracellular adenosine levels rise, acting as a distress signal to mitigate neuronal damage.[1][2]

This compound, as a modulator of adenosine receptors, is poised to influence these neuroprotective pathways.[3] Its unique chemical structure, featuring a benzoyl group at the N6 position of the adenine ring, may confer distinct pharmacological properties, including enhanced stability and receptor subtype selectivity, making it a compelling candidate for neuroprotective drug discovery.

Putative Neuroprotective Mechanisms of this compound via Adenosine Receptor Modulation

While direct experimental evidence for this compound's neuroprotective mechanisms is currently limited, its potential can be inferred from the well-documented roles of adenosine receptor subtypes in neuroprotection.

A1 Receptor (A1R) Activation: A Neuroprotective Mainstay

The A1 receptor is ubiquitously expressed in the brain and is a key mediator of neuroprotection.[4][5] Its activation is generally associated with inhibitory effects on neuronal activity, which can be beneficial in conditions of excessive excitation.

  • Inhibition of Excitatory Neurotransmission: A1R activation presynaptically inhibits the release of glutamate, a primary excitatory neurotransmitter, thereby reducing the risk of excitotoxicity, a common pathway of neuronal death in many neurological disorders.[4]

  • Neuronal Hyperpolarization: Postsynaptically, A1R activation leads to the opening of potassium channels, causing hyperpolarization of the neuronal membrane and making it less susceptible to damaging depolarization.[4]

  • Anti-inflammatory Effects: A1R activation on microglia, the resident immune cells of the brain, can suppress the production of pro-inflammatory cytokines, thus dampening neuroinflammation.[6][7]

A2A Receptor (A2AR) Modulation: A Complex Role

The A2A receptor's role in neuroprotection is more nuanced. While high levels of A2AR activation can be detrimental, its blockade has shown robust neuroprotective effects in various models of neurodegeneration.[4][5][8]

  • Pro-inflammatory Signaling: A2ARs are upregulated in inflammatory conditions and can mediate the release of pro-inflammatory cytokines from microglia and astrocytes.[3]

  • Modulation of Glutamate Release: A2ARs can enhance the release of glutamate, potentially exacerbating excitotoxicity.[9][10]

  • Therapeutic Potential of Antagonism: A2AR antagonists have demonstrated neuroprotective effects in models of Parkinson's disease and cerebral ischemia.[8][11]

A3 Receptor (A3R) Activation: A Novel Protective Pathway

The A3 receptor is typically expressed at low levels in the brain but is upregulated under pathological conditions. Its activation has been linked to both neuroprotective and, paradoxically, apoptotic effects, suggesting a context-dependent role.[12]

  • Anti-inflammatory and Anti-apoptotic Effects: Studies have shown that A3R agonists can be neuroprotective by reducing neuroinflammation and inhibiting apoptosis in models of traumatic brain injury and retinal neurodegeneration.[13][14][15][16]

  • Preconditioning: Activation of A3Rs may induce a state of preconditioning, making neurons more resilient to subsequent ischemic insults.

The following diagram illustrates the potential signaling pathways through which this compound could exert neuroprotective effects by modulating adenosine receptors.

G cluster_0 This compound cluster_1 Adenosine Receptors cluster_2 Potential Neuroprotective Mechanisms This compound This compound A1R A1 Receptor This compound->A1R Modulates A2AR A2A Receptor This compound->A2AR Modulates A3R A3 Receptor This compound->A3R Modulates Anti_Inflammation Anti-inflammation A1R->Anti_Inflammation Suppresses Microglial Activation Anti_Apoptosis Anti-apoptosis A1R->Anti_Apoptosis Promotes Neuronal Survival Anti_Excitotoxicity Anti-excitotoxicity A1R->Anti_Excitotoxicity Inhibits Glutamate Release A2AR->Anti_Inflammation Blockade reduces inflammation A3R->Anti_Inflammation Reduces Neuroinflammation A3R->Anti_Apoptosis Inhibits Apoptotic Pathways Neuronal Survival Neuronal Survival Anti_Inflammation->Neuronal Survival Anti_Apoptosis->Neuronal Survival Anti_Excitotoxicity->Neuronal Survival Antioxidant_Response Antioxidant Response Antioxidant_Response->Neuronal Survival

Figure 1: Potential Neuroprotective Signaling of this compound.

Experimental Protocols for Investigating Neuroprotective Potential

To systematically evaluate the neuroprotective properties of this compound, a tiered approach involving both in vitro and in vivo models is recommended.

In Vitro Neuroprotection Assays

These assays provide a controlled environment to assess the direct effects of this compound on neuronal viability and function under various stress conditions.

  • Primary Neuronal Cultures: Cortical, hippocampal, or cerebellar granule neurons isolated from embryonic or neonatal rodents.

  • Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or HT22 (mouse hippocampal) cells.

  • Excitotoxicity: Exposure to high concentrations of glutamate or NMDA.

  • Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone.

  • Apoptosis Induction: Staurosporine treatment or serum deprivation.

  • Oxygen-Glucose Deprivation (OGD): An in vitro model of ischemia.

The following table summarizes key in vitro assays for evaluating neuroprotection.

Assay CategorySpecific AssayPrincipleEndpoint Measured
Cell Viability MTT AssayMitochondrial reductase activity converts MTT to formazan.Colorimetric change proportional to viable cells.
XTT AssaySimilar to MTT, measures mitochondrial dehydrogenase activity.Water-soluble formazan product measured spectrophotometrically.
LDH Release AssayMeasures lactate dehydrogenase released from damaged cells.Enzyme activity in the culture medium indicates cytotoxicity.
Apoptosis TUNEL StainingDetects DNA fragmentation in apoptotic cells.Fluorescent labeling of nicked DNA ends.
Caspase-3/7 Activity AssayMeasures the activity of executioner caspases.Fluorometric or colorimetric detection of cleaved substrate.
Annexin V/PI StainingDifferentiates between apoptotic and necrotic cells.Flow cytometry or fluorescence microscopy analysis.
Oxidative Stress ROS Measurement (e.g., DCFDA)Dichlorofluorescein diacetate is oxidized to a fluorescent compound by ROS.Intracellular fluorescence intensity.[17][18][19]
Glutathione (GSH) AssayMeasures the level of the key intracellular antioxidant.Colorimetric or fluorometric quantification of GSH levels.
Neuroinflammation Cytokine Measurement (ELISA)Quantifies the levels of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines.Antibody-based colorimetric detection.
Nitric Oxide (NO) AssayMeasures the production of nitric oxide, a mediator of inflammation.Griess reagent assay for nitrite concentration.

The following workflow illustrates a typical in vitro screening process for neuroprotective compounds.

G start Neuronal Cell Culture (Primary or Cell Line) induce_injury Induce Neuronal Injury (e.g., Glutamate, H2O2, OGD) start->induce_injury treat Treat with This compound (Dose-response) induce_injury->treat assess Assess Neuroprotection treat->assess viability Cell Viability (MTT, XTT, LDH) assess->viability apoptosis Apoptosis (TUNEL, Caspase) assess->apoptosis ros Oxidative Stress (ROS, GSH) assess->ros inflammation Neuroinflammation (Cytokines, NO) assess->inflammation end Data Analysis & Interpretation viability->end apoptosis->end ros->end inflammation->end

Figure 2: In Vitro Neuroprotection Experimental Workflow.
In Vivo Models of Neurodegenerative Diseases

Animal models are crucial for evaluating the therapeutic potential of this compound in a more complex physiological setting.

  • Middle Cerebral Artery Occlusion (MCAO): A widely used model of focal cerebral ischemia in rodents.[20][21]

  • Bilateral Common Carotid Artery Occlusion (BCCAO): A model of global cerebral ischemia.[22]

  • Transgenic Mouse Models: Mice overexpressing human amyloid precursor protein (APP) and/or presenilin (PSEN) mutations (e.g., 5XFAD, APP/PS1).[23][24][25]

  • Pharmacologically-Induced Models: Administration of scopolamine to induce cognitive deficits or streptozotocin to model sporadic AD.[26]

  • Neurotoxin-Based Models: Intrastriatal injection of 6-OHDA or systemic administration of MPTP to induce dopaminergic neuron degeneration.[27][28][29][30][31]

  • Genetic Models: Transgenic animals expressing mutations in genes associated with familial PD (e.g., α-synuclein, LRRK2).[27]

The following table outlines key in vivo assessment methods.

Assessment CategoryMethodEndpoint Measured
Behavioral Function Morris Water Maze, Y-mazeSpatial learning and memory (AD models).
Rotarod, Cylinder TestMotor coordination and deficits (PD, stroke models).
Neurological Deficit ScoringSensorimotor function (stroke models).
Histopathology Nissl Staining, H&E StainingNeuronal loss and tissue damage.
ImmunohistochemistryStaining for specific markers (e.g., NeuN for neurons, GFAP for astrocytes, Iba1 for microglia).
Infarct Volume MeasurementQuantification of ischemic damage (stroke models).
Biochemical Analysis ELISA, Western BlotLevels of inflammatory markers, apoptotic proteins, and oxidative stress markers in brain tissue.
Neurotransmitter Analysis (HPLC)Levels of dopamine and its metabolites in the striatum (PD models).

The logical relationship for selecting an appropriate in vivo model is depicted below.

G start Hypothesized Neuroprotective Mechanism of this compound stroke Ischemic Injury start->stroke Targets ad Amyloid & Tau Pathology start->ad Targets pd Dopaminergic Neurodegeneration start->pd Targets mcao MCAO Model stroke->mcao Investigates app_ps1 APP/PS1 Transgenic Model ad->app_ps1 Investigates ohda 6-OHDA Model pd->ohda Investigates

Figure 3: In Vivo Model Selection Logic.

Quantitative Data Summary (Hypothetical)

As direct quantitative data for the neuroprotective effects of this compound is not yet available in the public domain, the following tables are presented as templates for organizing future experimental findings.

Table 1: In Vitro Neuroprotective Efficacy of this compound

In Vitro ModelInjury StimulusThis compound Conc.Outcome MeasureResult (% of Control)
SH-SY5Y CellsGlutamate (10 mM)1 µMCell Viability (MTT)Data to be generated
Primary Cortical NeuronsH₂O₂ (100 µM)10 µMApoptosis (TUNEL+)Data to be generated
PC12 Cells6-OHDA (50 µM)1 µMROS Production (DCFDA)Data to be generated
Mixed Glial CulturesLPS (1 µg/mL)10 µMTNF-α Release (ELISA)Data to be generated

Table 2: In Vivo Neuroprotective Efficacy of this compound

In Vivo ModelTreatment RegimenBehavioral OutcomeHistopathological Outcome
MCAO (Rat)10 mg/kg, i.p., post-insultNeurological Score: Data to be generatedInfarct Volume (%): Data to be generated
5XFAD (Mouse)5 mg/kg/day, 4 weeksMorris Water Maze Latency (s): Data to be generatedAβ Plaque Load (% area): Data to be generated
6-OHDA (Rat)10 mg/kg/day, 2 weeksApomorphine-induced Rotations: Data to be generatedTH+ Neuron Count: Data to be generated

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for neuroprotective therapy. Its potential to modulate adenosine receptors, which are central to the brain's endogenous protective mechanisms, provides a strong rationale for its investigation in the context of neurodegenerative diseases. The experimental framework outlined in this guide offers a systematic approach to characterizing the neuroprotective profile of this compound. Future research should focus on elucidating its specific interactions with adenosine receptor subtypes, its pharmacokinetic properties, including blood-brain barrier permeability, and its efficacy in a range of preclinical models. Such studies will be instrumental in determining the translational potential of this compound as a novel therapeutic agent for neurological disorders.

References

N6-Benzoyladenosine: A Cornerstone for the Development of Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-Benzoyladenosine, a chemically modified derivative of the endogenous nucleoside adenosine, serves as a critical precursor and protecting group in the synthesis of a diverse array of novel nucleoside analogs with significant therapeutic potential. The strategic addition of the benzoyl group to the N6 position of the adenine base enhances the molecule's stability and provides a versatile handle for synthetic manipulation, enabling the development of potent and selective modulators of key biological targets.[1] This technical guide provides a comprehensive overview of the role of this compound in the generation of innovative nucleoside analogs, with a focus on their application in oncology and virology. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to equip researchers and drug development professionals with the necessary knowledge to advance their research in this promising field.

Introduction: The Significance of this compound

Nucleoside analogs represent a cornerstone of modern pharmacotherapy, with numerous approved drugs for the treatment of cancers and viral infections. The therapeutic efficacy of these molecules often relies on subtle structural modifications to the nucleobase or the sugar moiety, which can profoundly impact their interaction with biological targets and their metabolic stability. This compound has emerged as a key building block in the synthesis of these next-generation therapeutics.[1]

The benzoyl group at the N6 position serves two primary functions. Firstly, it acts as a robust protecting group for the exocyclic amine of adenosine during multi-step chemical syntheses, preventing unwanted side reactions and ensuring regioselectivity.[2] This protection is crucial for the introduction of modifications at other positions of the nucleoside. Secondly, the N6-benzoyl moiety itself can be a precursor to a wide range of N6-substituted adenosine analogs, which have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and immunomodulatory effects.[3][4][5]

This guide will delve into the synthetic strategies employing this compound, the biological activities of the resulting analogs, and the molecular pathways they modulate.

Synthetic Methodologies

The synthesis of novel nucleoside analogs using this compound as a starting material or intermediate involves two key stages: the protection of adenosine as this compound and its subsequent modification or deprotection to yield the desired analog.

Preparation of this compound

A common and efficient method for the preparation of this compound is the one-pot silylation and benzoylation of adenosine. This procedure typically involves the in-situ protection of the hydroxyl groups of the ribose moiety with a silylating agent, followed by the addition of benzoyl chloride to acylate the N6-amino group.

Experimental Protocol: One-Pot Synthesis of this compound

  • Materials: Adenosine, Anhydrous Pyridine, Trimethylsilyl chloride (TMSCl), Benzoyl chloride.

  • Procedure:

    • Suspend adenosine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture to 0°C.

    • Slowly add trimethylsilyl chloride (TMSCl) and stir at 0°C for 2 hours.

    • To the same reaction mixture, slowly add benzoyl chloride at 0°C.

    • Allow the reaction to warm to room temperature and stir for an additional 2.5 hours.[6]

    • Quench the reaction with water, followed by the addition of 28% aqueous ammonia.[6]

    • Extract the product with an organic solvent and purify by chromatography.

This method has been reported to yield this compound in approximately 92% yield.[6]

Synthesis of N6-Substituted Adenosine Analogs

This compound can be deprotected to regenerate the free amine, which can then be alkylated or arylated. Alternatively, a more direct and widely used approach involves the nucleophilic substitution of 6-chloropurine ribonucleoside with various amines.

Experimental Protocol: Synthesis of N6-Allyladenosine from 6-Chloropurine Riboside

  • Materials: 6-Chloropurine riboside, Allylamine, Ethanol, Triethylamine.

  • Procedure:

    • Dissolve 6-chloropurine riboside in ethanol.

    • Add an excess of allylamine and two equivalents of triethylamine (as an acid acceptor).

    • Stir the reaction mixture at 80°C for 3 hours.[7]

    • Cool the reaction mixture and purify the product by crystallization or chromatography.

This method provides N6-substituted adenosine analogs in virtually quantitative yields.[5]

Deprotection of the N6-Benzoyl Group

The removal of the N6-benzoyl group is a critical step in many synthetic routes. This is typically achieved under basic conditions.

Experimental Protocol: Deprotection using Aqueous Methylamine

  • Materials: N6-Benzoyl protected adenosine derivative, Aqueous methylamine solution.

  • Procedure:

    • Dissolve the N6-benzoyl protected adenosine derivative in a suitable solvent.

    • Add the aqueous methylamine solution.

    • Seal the reaction vessel and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Concentrate the mixture under reduced pressure and purify the product.[1]

Quantitative Data on Biological Activities

N6-substituted adenosine analogs derived from strategies involving N6-benzoylation or 6-chloropurine ribonucleoside have been extensively evaluated for their biological activities. The following tables summarize key quantitative data for their anticancer and receptor binding properties.

Table 1: Anticancer Activity of N6-Substituted Adenosine Analogs

CompoundCell LineIC50 (µM)Reference
N6-benzyladenosineHCT116 (Colon Cancer)15.3[3]
N6-(2-chlorobenzyl)adenosineHCT116 (Colon Cancer)12.1[3]
N6-(4-tert-butylbenzyl)adenosineHCT116 (Colon Cancer)> 20[3]
N6-allyl-adenosineL1210 (Leukemia)10-20
N6-isopropyl-adenosineL1210 (Leukemia)10-20
N6-propargyl-adenosineL1210 (Leukemia)10-20

Table 2: Binding Affinity of N6-Substituted Adenosine Analogs for Adenosine Receptors

CompoundA1 Receptor Ki (nM)A3 Receptor Ki (nM)Reference
N6-benzyladenosine55110[8]
N6-(3-iodobenzyl)adenosine2814[3]
N6-Cyclopentyladenosine1.3>10000[9]
N6-(endo-Norbornyl)adenosine0.81800[9]
N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine6900.63[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of N6-substituted adenosine analogs are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.

Adenosine Receptor Signaling

Many N6-substituted adenosine analogs exert their effects by binding to and activating adenosine receptors, which are G protein-coupled receptors (GPCRs). The A1 adenosine receptor, in particular, is a target for many of these analogs. Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels and subsequent downstream effects on ion channels and other effector proteins.[6][10]

Adenosine_A1_Receptor_Signaling A1R A1 Adenosine Receptor G_protein Gi/o Protein (α, β, γ subunits) A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) PLC Phospholipase C G_protein->PLC activates (βγ subunits) cAMP cAMP (decreased) AC->cAMP conversion IP3_DAG IP3 + DAG PLC->IP3_DAG hydrolysis Ligand N6-Substituted Adenosine Analog Ligand->A1R ATP ATP ATP->AC PKA Protein Kinase A (inactivated) cAMP->PKA Ion_Channel Ion Channels (e.g., K+ channels activated, Ca2+ channels inhibited) PKA->Ion_Channel phosphorylation PIP2 PIP2 PIP2->PLC Ca_release Ca2+ release from intracellular stores IP3_DAG->Ca_release

Diagram 1: Adenosine A1 Receptor Signaling Pathway.
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

Certain N6-substituted adenosine analogs have been shown to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3] This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular processes, including protein prenylation. By inhibiting FPPS, these analogs disrupt these processes, leading to anticancer effects. The inhibition is often allosteric, meaning the inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity.

Experimental_Workflows cluster_synthesis Synthesis of N6-Substituted Adenosine Analog cluster_alternative Alternative Synthesis from 6-Chloropurine Ribonucleoside start Start adenosine Adenosine start->adenosine protect Protect N6-amino group (e.g., Benzoylation) adenosine->protect N6_benzoyl This compound protect->N6_benzoyl deprotect_hydroxyls Selective Deprotection of Hydroxyls (if necessary) N6_benzoyl->deprotect_hydroxyls modify Modification at other positions deprotect_hydroxyls->modify deprotect_N6 Deprotection of N6-Benzoyl modify->deprotect_N6 final_product Final N6-Substituted Adenosine Analog deprotect_N6->final_product start_alt Start chloro_purine 6-Chloropurine Ribonucleoside start_alt->chloro_purine substitution Nucleophilic Substitution with desired amine chloro_purine->substitution final_product_alt Final N6-Substituted Adenosine Analog substitution->final_product_alt

References

N6-Benzoyladenosine: A Technical Overview of its Cytotoxic Effects on Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine, a derivative of the naturally occurring nucleoside adenosine, has emerged as a compound of significant interest in oncological research. Its structural modification, the addition of a benzoyl group at the N6 position of the adenine base, enhances its stability and bioavailability compared to unmodified nucleosides[1]. This modification is crucial for its potent anti-tumor activities, which are being explored across a variety of cancer types. This document provides an in-depth technical guide on the cytotoxic mechanisms, efficacy, and experimental evaluation of this compound and its analogs.

Mechanism of Action: A Multi-faceted Anti-neoplastic Strategy

This compound exerts its cytotoxic effects through several interconnected cellular pathways, leading to the inhibition of cancer cell proliferation and the induction of cell death. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the inhibition of critical metabolic pathways.

Induction of Apoptosis

A primary mechanism of this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death. In human leukemia HL-60 cells, treatment with micromolar concentrations of N6-benzyladenosine (a closely related analog) leads to apoptosis in a concentration-dependent manner[2]. This process is characterized by morphological changes such as chromatin condensation, the formation of apoptotic bodies, and the eventual cleavage of DNA into nucleosomal fragments[2][3]. The apoptotic cascade is triggered relatively quickly; an incubation period as short as two hours can be sufficient to initiate irreversible changes leading to cell death[2].

The apoptotic pathway appears to involve the activation of caspases, which are key executioner proteins in this process. Specifically, studies have shown the activation of caspase-3 and caspase-9, suggesting the involvement of the intrinsic (mitochondrial) pathway of apoptosis[3][4]. Interestingly, the cytotoxic effect and subsequent apoptosis are believed to depend on the intracellular phosphorylation of this compound by adenosine kinase, rather than an interaction with extracellular adenosine receptors[2][5].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle. In bladder carcinoma T24 cells, N6-benzyladenosine has been shown to inhibit growth by arresting cells in the G0/G1 phase of the cell cycle[3][4]. This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby blocking proliferation[6]. The disruption of the actin cytoskeleton is hypothesized to be an early event that may trigger this G1 arrest and subsequent apoptosis[4].

Inhibition of Key Metabolic Pathways

This compound and its analogs have been shown to target key enzymes involved in cellular metabolism that are often dysregulated in cancer.

  • Farnesyl Pyrophosphate Synthase (FPPS): One of the key targets identified is FPPS, an enzyme in the mevalonate pathway[7][8]. This pathway is crucial for the synthesis of essential molecules and for the prenylation of proteins, including small GTPases like Ras, which are critical for oncogenic signaling[7][9]. By inhibiting FPPS, N6-benzyladenosine derivatives can impair the prenylation of these proteins, thereby counteracting oncogenic signaling, such as that mediated by the epidermal growth factor receptor (EGFR)[7].

  • DNA and Protein Synthesis: In studies with a cyanoborane adduct of N6-benzoyladenine, the compound demonstrated a marked inhibition of both DNA and protein synthesis in human leukemia HL-60 cells[10]. This was attributed to the suppression of the DNA template utilization by inhibiting DNA polymerase alpha and various RNA polymerases[10].

  • Dihydrofolate Reductase (DHFR): The same N6-benzoyladenine derivative also showed significant inhibition of dihydrofolate reductase, an enzyme critical for the synthesis of nucleotides and amino acids[10].

Quantitative Data Presentation: Cytotoxic Efficacy

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been quantified across a range of human and murine cancer cell lines. The tables below summarize the available data, primarily as ED50 (Effective Dose 50%) or IC50 (Inhibitory Concentration 50%) values.

Table 1: Cytotoxicity of N6-Benzoyladenine-cyanoborane [10]

Cell LineTumor TypeED50 (µg/mL)Activity Status
L1210Murine Leukemia< 4Effective
P388Murine Leukemia< 4Effective
HL-60Human Promyelocytic Leukemia< 4Effective
Tmolt(3)Human T-cell Leukemia< 4Effective
HUT-78Human T-cell Lymphoma< 4Effective
HeLa-S(3)Human Uterine Carcinoma< 4Effective
HCT-8Human Ileum Adenocarcinoma< 4Effective
Hepe-2Human Liver Carcinoma< 4Effective
1-A9Human Ovary Carcinoma< 4Effective
549Human Lung Carcinoma> 4Not Active
MCF-7Human Breast Adenocarcinoma> 4Not Active
HSOHuman Osteosarcoma> 4Not Active
SK2Human Melanoma> 4Not Active
KBHuman Nasopharynx Carcinoma> 4Not Active
THP-1Human Acute Monocytic Leukemia> 4Not Active

Table 2: Anti-proliferative Effects of N6-Benzyladenosine and Derivatives on Colorectal Cancer Cells [7]

CompoundCell LineTreatment TimeEffect
N6-benzyladenosine (2)HCT116, DLD-124h & 48hSignificant & persistent cytotoxic effect
Analog 2aHCT116, DLD-124h & 48hSignificant & persistent cytotoxic effect
Analog 2cHCT116, DLD-124h & 48hSignificant & persistent cytotoxic effect
AnalogsMC38 (murine)24h & 48hNo significant effect

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxic effects.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HCT116, DLD-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with this compound or its analogs at various concentrations (e.g., ranging from 1 to 20 µM) for specified time periods (e.g., 24 and 48 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, forming a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.

Cell Cycle Analysis by Flow Cytometry

This protocol measures the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Culture and Treatment: Cells are grown and treated with this compound for the desired duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. Cells are stored at -20°C overnight or longer to ensure proper fixation.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (a DNA intercalating agent) and RNase A (to remove RNA and ensure only DNA is stained).

  • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

  • Data Analysis: A histogram of DNA content is generated. Cells in G0/G1 phase have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have an intermediate amount. The percentage of cells in each phase is calculated using cell cycle analysis software.

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

N6_Benzoyladenosine_Apoptosis_Pathway cluster_cell Cancer Cell N6B This compound AK Adenosine Kinase N6B->AK Intracellular Uptake N6B_P Phosphorylated This compound Mito Mitochondrion N6B_P->Mito Triggers Intrinsic Pathway AK->N6B_P Phosphorylation Casp9 Caspase-9 Mito->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis (Chromatin Condensation, DNA Fragmentation) Casp3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed treat Treat cells with This compound seed->treat incubate Incubate for 24h / 48h treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570nm solubilize->read analyze Calculate % viability and IC50 value read->analyze end End analyze->end Logical_Relationship_Diagram cluster_effects Cytotoxic Effects cluster_targets Molecular Targets N6B This compound Apoptosis Induction of Apoptosis (Caspase-3/9 activation) N6B->Apoptosis Arrest Cell Cycle Arrest (G0/G1 Phase) N6B->Arrest Inhibition Metabolic Inhibition N6B->Inhibition Outcome Reduced Tumor Cell Proliferation & Survival Apoptosis->Outcome Arrest->Outcome FPPS FPPS Inhibition Inhibition->FPPS DNA_Synth DNA/Protein Synthesis Inhibition Inhibition->DNA_Synth DHFR DHFR Inhibition Inhibition->DHFR Inhibition->Outcome

References

Understanding the Metabolic Stability of N6-Benzoyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine, a derivative of the endogenous nucleoside adenosine, is a compound of significant interest in biomedical research, particularly in the development of novel therapeutics. Its chemical modification, the addition of a benzoyl group at the N6 position of the adenine ring, is designed to modulate its pharmacological properties, including its metabolic stability. This technical guide provides an in-depth overview of the metabolic stability of this compound, compiling available data, outlining experimental protocols, and illustrating relevant biological pathways. The enhanced stability of this compound, conferred by the benzoyl group, makes it more resistant to metabolic breakdown compared to unmodified nucleosides, potentially leading to improved bioavailability and a longer duration of action in the body.[1]

Quantitative Data on Metabolic Stability

While specific quantitative data on the metabolic stability of this compound in human liver microsomes is not extensively available in publicly accessible literature, studies on structurally similar N6-substituted adenosine analogs provide valuable insights. For instance, research on N6-benzyladenosine, which also features an aromatic substituent at the N6 position, can serve as a relevant surrogate for understanding the metabolic profile of this compound.

A study on the metabolic fate of N6-benzyladenosine in rats revealed that after intravenous administration, a significant portion of the compound is metabolized. The major metabolites identified in urine were unchanged N6-benzyladenosine, adenine, uric acid, and a small amount of N6-benzyladenine.[2] This suggests that the primary metabolic pathways involve N-debenzylation to yield adenosine (which is then further metabolized to adenine and uric acid) and direct metabolism of the parent compound.

The following table summarizes the urinary metabolite profile of N6-benzyladenosine in rats, which can be considered indicative of the potential metabolic fate of this compound.[2]

MetabolitePercentage of Recovered Radioactivity in Urine
Unchanged N6-benzyladenosine20%
Adenine12%
Uric Acid5%
N6-benzyladenine0.3%

Note: This data is for N6-benzyladenosine and should be used as a reference for the potential metabolism of this compound.

Putative Metabolic Pathways of this compound

Based on the metabolism of the related compound N6-benzyladenosine and general knowledge of nucleoside metabolism, the following signaling pathway diagram illustrates the likely metabolic fate of this compound. The primary routes are expected to be enzymatic hydrolysis of the benzoyl group (N-debenzoylation) to yield adenosine, which then enters the endogenous purine metabolism pathway, and to a lesser extent, direct excretion of the parent compound.

Metabolic Pathway of this compound N6B This compound Ado Adenosine N6B->Ado N-Debenzoylation (e.g., by hydrolases) Excretion Excretion N6B->Excretion Direct BenzoicAcid Benzoic Acid N6B->BenzoicAcid Ino Inosine Ado->Ino Adenosine Deaminase AMP AMP Ado->AMP Adenosine Kinase Ade Adenine Ado->Ade Purine Nucleoside Phosphorylase Hyp Hypoxanthine Ino->Hyp Purine Nucleoside Phosphorylase Xan Xanthine Hyp->Xan Xanthine Oxidase UA Uric Acid Xan->UA Xanthine Oxidase UA->Excretion IMP IMP AMP->IMP AMP Deaminase Ade->Hyp Adenine Deaminase

Putative metabolic pathway of this compound.

Experimental Protocols for Metabolic Stability Assessment

The following provides a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes. This protocol is a composite based on standard practices in the field and can be adapted for the specific analysis of this compound.

Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes by measuring its rate of disappearance over time.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (IS) for LC-MS/MS analysis (a structurally similar, stable compound not found in the matrix)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • 96-well plates

  • Incubator with shaking capability (set to 37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Metabolic Stability Experimental Workflow start Start prep_reagents Prepare Reagents (Buffer, Microsomes, NADPH system, Test Compound) start->prep_reagents incubation Incubate at 37°C prep_reagents->incubation sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction (with cold Acetonitrile + IS) sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis data_processing Data Processing (Calculate % remaining, t1/2, CLint) analysis->data_processing end End data_processing->end

A typical workflow for an in vitro metabolic stability assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the human liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the this compound stock solution to the microsome suspension to reach the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with the internal standard. The acetonitrile will precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing:

    • After the final time point, centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point. The method should be optimized for the specific mass transitions of this compound and the internal standard.

  • Data Analysis:

    • Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).

Conclusion

The N6-benzoyl modification of adenosine is a key strategy to enhance its metabolic stability, a desirable characteristic for therapeutic candidates. While specific quantitative metabolic data for this compound remains to be fully elucidated in public literature, insights from structurally related analogs like N6-benzyladenosine suggest that N-dealkylation followed by purine catabolism is a probable metabolic route. The provided experimental protocol offers a robust framework for researchers to conduct in vitro metabolic stability studies to generate specific data for this compound. Such studies are crucial for understanding its pharmacokinetic profile and advancing its potential as a therapeutic agent. Further research is warranted to definitively characterize the metabolic fate and enzymatic pathways involved in the biotransformation of this compound.

References

An In-depth Technical Guide on the Initial Synthesis and Characterization of N⁶-Benzoyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N⁶-Benzoyladenosine is a pivotal purine nucleoside derivative widely utilized in biochemical research and pharmaceutical development. The attachment of a benzoyl group to the N⁶ position of the adenine base enhances the compound's stability and modulates its biological activity, making it a crucial intermediate in the synthesis of oligonucleotides and a valuable tool for studying cellular signaling pathways.[1][2] Its ability to modulate adenosine receptors makes it a compound of interest in cancer research, neurobiology, and the development of anti-inflammatory agents.[2] This guide provides a comprehensive overview of the primary synthesis strategies, detailed experimental protocols, and key characterization data for N⁶-Benzoyladenosine.

Synthesis of N⁶-Benzoyladenosine

The synthesis of N⁶-Benzoyladenosine is primarily achieved through the selective protection of the exocyclic amine on the adenine base. Two predominant strategies are employed: a one-pot silylation and benzoylation method, and a more traditional approach involving perbenzoylation followed by selective deprotection.

This efficient approach involves the in-situ protection of the ribose hydroxyl groups using a silylating agent, followed by the direct benzoylation of the N⁶-amino group in the same reaction vessel.[1]

Experimental Protocol:

  • Suspension: Suspend adenosine in anhydrous pyridine within a large reaction vessel equipped with a mechanical stirrer and maintained under an inert nitrogen atmosphere.[1]

  • Silylation: Cool the mixture to 0°C using an ice bath. Slowly add trimethylsilyl chloride (TMSCl) to the suspension while ensuring the temperature remains at 0°C. Stir the reaction mixture at this temperature for 2 hours to allow for the silylation of the ribose hydroxyl groups.[1]

  • Benzoylation: To the same reaction mixture, slowly introduce benzoyl chloride at 0°C.[1]

  • Reaction: Allow the mixture to gradually warm to room temperature and continue stirring for 14 hours.[1]

  • Quenching and Work-up: Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of water.[1] The crude N⁶-Benzoyladenosine can then be purified using standard chromatographic techniques.

Workflow for One-Pot Synthesis

cluster_0 Step 1: Silylation cluster_1 Step 2: Benzoylation cluster_2 Step 3: Deprotection & Work-up Adenosine Adenosine in Anhydrous Pyridine TMSCl Trimethylsilyl Chloride (TMSCl) Adenosine->TMSCl  0°C, 2 hrs Silylated_Adenosine Silylated Adenosine Intermediate TMSCl->Silylated_Adenosine Benzoyl_Chloride Benzoyl Chloride Silylated_Adenosine->Benzoyl_Chloride  0°C Reaction_Mixture Reaction at Room Temp Benzoyl_Chloride->Reaction_Mixture  14 hrs Water Water (Quench) Reaction_Mixture->Water Final_Product N⁶-Benzoyladenosine Water->Final_Product

Caption: One-pot synthesis of N⁶-Benzoyladenosine.

This strategy involves the exhaustive benzoylation of all reactive sites (hydroxyl and amino groups), followed by a controlled chemical hydrolysis to selectively remove the O-benzoyl groups from the ribose moiety.[1]

Experimental Protocol:

  • Perbenzoylation: Suspend dry adenosine in anhydrous pyridine in a suitable reaction vessel and cool to 5°C. Add an excess of benzoyl chloride dropwise with vigorous stirring. Allow the reaction to stir at room temperature for 3 hours.[1]

  • Extraction: Pour the reaction mixture into ice-cold water and extract the product with dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield perbenzoylated adenosine (N⁶,2',3',5'-tetrabenzoyladenosine).[1]

  • Selective O-Debenzoylation: Dissolve the perbenzoylated adenosine in methanol. Add a solution of sodium methoxide in methanol (e.g., 0.75 M).[1]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the selective removal of O-benzoyl groups while retaining the N⁶-benzoyl group.

  • Neutralization and Purification: Once the desired level of deprotection is achieved, neutralize the reaction with a suitable acid (e.g., acetic acid). The target N⁶-Benzoyladenosine is then purified from the reaction mixture.

Workflow for Perbenzoylation/Deprotection Synthesis

cluster_0 Step 1: Perbenzoylation cluster_1 Step 2: Selective O-Debenzoylation Adenosine Adenosine in Anhydrous Pyridine Benzoyl_Chloride Excess Benzoyl Chloride Adenosine->Benzoyl_Chloride  5°C to RT, 3 hrs Perbenzoylated N⁶,2',3',5'-Tetrabenzoyladenosine Benzoyl_Chloride->Perbenzoylated Sodium_Methoxide Sodium Methoxide in Methanol Perbenzoylated->Sodium_Methoxide Final_Product N⁶-Benzoyladenosine Sodium_Methoxide->Final_Product  Controlled Hydrolysis

Caption: Synthesis via perbenzoylation and selective deprotection.

Characterization of N⁶-Benzoyladenosine

The identity and purity of synthesized N⁶-Benzoyladenosine are confirmed through a combination of physical measurements, spectroscopic analysis, and chromatographic techniques.

The fundamental properties of N⁶-Benzoyladenosine are summarized below.

PropertyValueReferences
Molecular Formula C₁₇H₁₇N₅O₅[2][3][4]
Molecular Weight 371.35 g/mol [2][4]
Exact Mass 371.12296866 Da[3]
Appearance White to off-white powder or solid[2][]
Melting Point 141-145 °C[][6]
Optical Activity [α]20/D -49° (c = 1% in DMSO)[6][7]
Solubility Soluble in DMSO; Warm ethanol (10 mg/mL)[][8]
CAS Number 4546-55-8[2][3]

Spectroscopic methods are essential for structural elucidation.

Table 2: Nuclear Magnetic Resonance (NMR) Data Note: The following data is for an isotopically labeled N⁶-Benzoyl-8-¹³C-adenine derivative and may show slight variations from the unlabeled compound.

NucleusChemical Shift (δ, ppm)Multiplicity / CouplingAssignmentReference
¹H-NMR 11.2s, 1HNHCO[9]
(300 MHz,8.59d, 1H, ¹JCH=214 HzC(8)H[9]
DMSO-d6)8.59s, 1HC(2)H[9]
8.04d, 2HC(arom)H[9]
7.67-7.51m, 3HC(arom)H[9]
6.19d, 1HC(1')H[9]
5.32d, 1HC(3')OH[9]
5.10m, 1HC(2')H[9]
4.50m, 1HC(3')H[9]
4.15m, 1HC(4')H[9]
3.28 + 3.22dd, 2HC(5')H₂[9]

Table 3: Mass Spectrometry (MS) Data

TechniqueIonization ModeObserved m/zInterpretationReference
ESI-MS Positive268.1[Adenosine+H]⁺ (Fragment)[10]
372.1[M+H]⁺[3]
GC-MS --Spectrum available in database[3]

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of N⁶-Benzoyladenosine.

Experimental Protocol: Reversed-Phase HPLC

  • HPLC System: An Agilent 1260 Infinity II system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).[11]

  • Column: A Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm) or a similar C18 column is suitable.[12]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acidic buffer like sulfuric acid (0.2%) or trifluoroacetic acid to improve peak shape.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detection at 210 nm or a wavelength of maximum absorbance for the compound.[12]

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a 50/50 mixture of acetonitrile and water, to a concentration of approximately 0.1 mg/mL.[12]

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine retention time and calculate purity based on peak area. Purity levels for commercial-grade N⁶-Benzoyladenosine often exceed 98%.[2]

Biological Activity and Signaling Pathways

N⁶-Benzoyladenosine's biological effects are primarily mediated through its interaction with adenosine receptors, which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes.[2][13] As an adenosine receptor agonist, it can trigger downstream signaling cascades that influence cell proliferation, apoptosis, and inflammation.[14][15] In cancer cell lines, it has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through the activation of caspases 3 and 9.[14] Its potential as a neuroprotective agent is also under investigation.[13]

Simplified Signaling Pathway of N⁶-Benzoyladenosine

cluster_0 Cellular Response cluster_1 Biological Outcomes N6BA N⁶-Benzoyladenosine AR Adenosine Receptor (GPCR) N6BA->AR DSC Downstream Signaling Cascade AR->DSC CCA Cell Cycle Arrest (G0/G1 Phase) DSC->CCA APO Apoptosis (Caspase Activation) DSC->APO

Caption: N⁶-Benzoyladenosine modulates adenosine receptors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N6-Benzoyladenosine for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-Benzoyladenosine is a crucial protected nucleoside analog used in the chemical synthesis of oligonucleotides.[1] The benzoyl group serves as a protecting moiety for the exocyclic amine of adenine, preventing unwanted side reactions during the automated solid-phase phosphoramidite synthesis of DNA and RNA sequences.[2][3] This protection is vital for achieving high-fidelity oligonucleotide chains. The benzoyl group is stable throughout the synthesis cycles and can be efficiently removed under basic conditions during the final deprotection step.[2] These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound, along with its application in oligonucleotide synthesis.

Data Presentation

ParameterMethod 1: Transient ProtectionMethod 2: Alternative Aminolysis/AlcoholysisReference
Starting Material AdenosineAdenosine[2][4]
Protecting Agent Trimethylsilyl chloride (TMSCl)Ester of benzoic acid and a C1-C5 fatty alcohol (e.g., methyl benzoate)[5]
Benzoylating Agent Benzoyl chloride (BzCl)Not applicable (incorporated in the protecting agent)[2][4]
Solvent Dry PyridineToluene, benzene, ethylbenzene, or pyridine[2][4][5]
Catalyst Not explicitly stated (Pyridine acts as a base)Trifluoroacetic acid or p-toluenesulfonic acid[5]
Reaction Temperature 0°C to room temperatureReflux (100-140°C)[4][5]
Reaction Time ~16 hours (2 hours for silylation, 14 hours for benzoylation)2-6 hours reflux, 2-4 hours hold[4][5]
Deprotection Aqueous ammoniaWeak alkaline solution (e.g., sodium bicarbonate or sodium carbonate)[2][4][5]
Yield ~90%Not explicitly quantified, but described as high efficiency[4]
Purification Crystallization or column chromatographyFiltration and washing with deionized water[2][5]

Experimental Protocols

Method 1: Synthesis of this compound via Transient Silyl Protection

This is the most common and widely cited method for the synthesis of this compound.[2][4] It involves the temporary protection of the hydroxyl groups of the ribose moiety with trimethylsilyl (TMS) groups, followed by the benzoylation of the N6-amino group.

Materials:

  • Adenosine

  • Dry Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride (BzCl)

  • Ammonia solution (e.g., 28% NH3 in water)

  • Ice

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Silylation:

    • Suspend adenosine in dry pyridine in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Add trimethylsilyl chloride (TMSCl) dropwise to the suspension while stirring. This step protects the hydroxyl groups of the ribose.

    • Stir the reaction mixture at 0°C for 2 hours.[4]

  • Benzoylation:

    • After 2 hours of silylation, add benzoyl chloride (BzCl) dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 14 hours.[4]

  • Work-up and Deprotection:

    • Upon completion, quench the reaction by slowly adding it to a mixture of ice and water.

    • Add ammonia solution to hydrolyze the silyl ethers and any O-benzoyl groups. Stir for 2 hours.[4]

    • Extract the this compound product with an organic solvent such as dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification:

    • The crude product can be further purified by crystallization or silica gel column chromatography to yield pure this compound.[2]

Method 2: Alternative Synthesis via Aminolysis and Alcoholysis

This method presents an alternative route using an ester of benzoic acid as the protecting agent in a one-pot reaction.[5]

Materials:

  • Adenosine

  • Methyl benzoate (or other C1-C5 fatty alcohol ester of benzoic acid)

  • Toluene (or other suitable solvent with a boiling point of 100-140°C)

  • Trifluoroacetic acid or p-toluenesulfonic acid (catalyst)

  • Weak alkaline solution (e.g., sodium bicarbonate or sodium carbonate)

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a flask, combine adenosine, the protecting agent (e.g., methyl benzoate), a solvent (e.g., toluene), and a catalyst (e.g., p-toluenesulfonic acid). The suggested weight ratio of adenosine:protectant:catalyst:solvent is 1: 2.1-2.5: 0.01-0.05: 5-10.[5]

  • Reaction:

    • Stir and reflux the mixture for 2-6 hours.

    • After reflux, evaporate part of the solvent and maintain the temperature for an additional 2-4 hours.[5]

  • Isolation:

    • Cool the mixture to 0-10°C and stir for 30 minutes.

    • Filter the mixture to obtain a filter cake.[5]

  • Hydrolysis and Purification:

    • Suspend the filter cake in a weak alkaline solution and heat to 30-50°C, stirring for 30 minutes.

    • Filter the mixture and wash the filter cake with deionized water three times.

    • Dry the filter cake to obtain this compound.[5]

Mandatory Visualizations

Synthesis_of_N6_Benzoyladenosine cluster_reagents Reagents & Conditions Adenosine Adenosine Silylated_Adenosine Persilylated Adenosine Adenosine->Silylated_Adenosine N6_Benzoyl_Silylated_Adenosine N6-Benzoyl-persilylated Adenosine Silylated_Adenosine->N6_Benzoyl_Silylated_Adenosine N6_Benzoyladenosine This compound N6_Benzoyl_Silylated_Adenosine->N6_Benzoyladenosine TMSCl TMSCl, Pyridine BzCl Benzoyl Chloride, Pyridine NH3_H2O Aqueous Ammonia TMSCl_label 1. TMSCl, Pyridine (0°C, 2h) BzCl_label 2. Benzoyl Chloride (RT, 14h) NH3_H2O_label 3. Aqueous Ammonia (Work-up) Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add this compound phosphoramidite) Detritylation->Coupling Repeat for each nucleotide addition Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Repeat for each nucleotide addition Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Repeat for each nucleotide addition Oxidation->Detritylation Repeat for each nucleotide addition Final_Oligo Protected Oligonucleotide on Solid Support Oxidation->Final_Oligo After final cycle Start Start: Nucleoside on Solid Support Start->Detritylation Cleavage_Deprotection Cleavage from Support & Deprotection (e.g., with Ammonia) Final_Oligo->Cleavage_Deprotection Purified_Oligo Purified Oligonucleotide Cleavage_Deprotection->Purified_Oligo

References

Application Notes and Protocols for N6-Benzoyladenosine Phosphoramidite in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-Benzoyl-2'-deoxyadenosine phosphoramidite is an essential building block in the automated solid-phase chemical synthesis of DNA oligonucleotides.[1] The benzoyl (Bz) group serves as a critical protecting group for the exocyclic amine of the adenine base. This protection is vital to prevent unwanted side reactions during the sequential coupling of phosphoramidite monomers to the growing oligonucleotide chain. The benzoyl group remains stable throughout the iterative synthesis cycles but is designed for efficient removal during the final deprotection step, ensuring the generation of the desired oligonucleotide sequence with high fidelity.[1] These phosphoramidites are fundamental reagents in research, molecular diagnostics, and the development of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs.[1]

The use of phosphoramidite chemistry is the gold standard for DNA synthesis, enabling the production of high-purity oligonucleotides up to 200 base pairs in length.[2] The entire synthesis is typically performed on an automated DNA synthesizer, where the oligonucleotide is assembled in the 3' to 5' direction on a solid support, such as controlled pore glass (CPG).[1][3]

Key Concepts and Principles

The stability and reactivity of N6-Benzoyladenosine phosphoramidite are governed by several protecting groups:

  • 5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function, ensuring that chain elongation occurs only at this position in a controlled, stepwise manner.[]

  • N6-Benzoyl (Bz) group: A base-labile group that protects the exocyclic amine of adenine. It is stable to the acidic conditions used for DMT removal and the oxidative conditions of the synthesis cycle.[5]

  • 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[] The diisopropylamino group provides stability during storage and is readily displaced by an activator, while the cyanoethyl group protects the phosphate backbone and is removed during the final deprotection.[2]

High coupling efficiency at each step is paramount for the synthesis of long, high-purity oligonucleotides.[1] A typical coupling efficiency of over 99% is standard for phosphoramidite chemistry.[2]

Data Presentation

The following tables summarize key quantitative data related to the use of this compound phosphoramidite in automated DNA synthesis.

Table 1: Representative Coupling Efficiency Data

ParameterValueNotes
Typical Stepwise Coupling Efficiency> 99%High efficiency is crucial for the synthesis of long oligonucleotides.[2]
Average Cycle Yield (51-mer Synthesis)~98.3%Using standard commercially available phosphoramidites.[6]
Overall Yield (51-mer Synthesis)~41.8%Calculated from the average cycle yield.[6]

Table 2: Deprotection Conditions for Benzoyl (Bz) Protecting Group

ReagentTemperatureTimeNotes
Concentrated Ammonium HydroxideRoom Temperature12-17 hoursStandard, traditional method. Ensure fresh solution.[7]
Concentrated Ammonium Hydroxide55°C4-8 hoursAccelerated deprotection.
Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v)65°C5-10 minutesUltraFAST deprotection. Requires acetyl (Ac) protected dC to avoid base modification.[7][8]
t-Butylamine / Water (1:3 v/v)60°C6 hoursA milder deprotection option.[7]

Experimental Protocols

Protocol 1: Automated Solid-Phase DNA Synthesis Cycle

This protocol describes the standard four-step cycle used in automated DNA synthesizers for the addition of a single this compound phosphoramidite monomer.[1]

Reagents and Materials:

  • N6-Benzoyl-2'-deoxyadenosine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Solid support with initial nucleoside (e.g., CPG) packed in a synthesis column

  • Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)[5]

  • Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile

  • Capping solution A: Acetic anhydride/Pyridine/THF

  • Capping solution B: 16% N-Methylimidazole/THF

  • Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine[1]

  • Anhydrous Acetonitrile (ACN) for washing

Procedure:

  • Step 1: Deblocking (Detritylation)

    • The synthesis column is washed with anhydrous acetonitrile.

    • The deblocking solution (3% TCA or DCA in DCM) is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleoside.[1]

    • The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Step 2: Coupling

    • The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.[5]

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • The reaction is allowed to proceed for a specified time (typically 2-5 minutes).

  • Step 3: Capping

    • To prevent the extension of unreacted chains (failure sequences), a capping step is performed.

    • A mixture of Capping A and Capping B solutions is delivered to the column to acetylate any free 5'-hydroxyl groups.[2]

    • The column is washed with anhydrous acetonitrile.

  • Step 4: Oxidation

    • The newly formed, unstable phosphite triester linkage is oxidized to a more stable phosphate triester.[]

    • The oxidizing solution (Iodine in THF/Water/Pyridine) is passed through the column.[1]

    • The column is washed with anhydrous acetonitrile.

  • Iteration: These four steps are repeated for each subsequent monomer in the desired DNA sequence.

Protocol 2: Post-Synthesis Cleavage and Deprotection

This protocol outlines the procedure for cleaving the synthesized oligonucleotide from the solid support and removing all protecting groups.

Reagents and Materials:

  • Synthesis column containing the completed oligonucleotide on solid support

  • Deprotection Reagent: Concentrated Ammonium Hydroxide (28-30%) or AMA (1:1 mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine)[7]

  • 2 mL screw-cap vials

  • Heating block or oven

Procedure (Using Concentrated Ammonium Hydroxide):

  • Cleavage from Support:

    • Remove the column from the synthesizer.

    • Using a syringe, pass 1-2 mL of concentrated ammonium hydroxide through the column, collecting the solution in a 2 mL screw-cap vial.

    • Seal the vial tightly.

    • Allow the vial to stand at room temperature for at least 1 hour to ensure complete cleavage from the CPG support.[7]

  • Base and Phosphate Deprotection:

    • Heat the sealed vial at 55°C for 8 hours (or leave at room temperature for 17 hours). This step removes the benzoyl protecting groups from the adenine bases and the cyanoethyl groups from the phosphate backbone.[8]

    • After incubation, cool the vial to room temperature.

    • Carefully open the vial and transfer the supernatant containing the oligonucleotide to a new tube, leaving the CPG support behind.

    • Dry the oligonucleotide solution using a centrifugal vacuum evaporator.

Procedure (Using AMA for UltraFAST Deprotection):

  • Cleavage and Deprotection:

    • Pass 1-2 mL of AMA solution through the synthesis column, collecting the eluent in a 2 mL screw-cap vial.

    • Seal the vial tightly.

    • Heat the vial at 65°C for 10 minutes.[8] This single step achieves both cleavage and deprotection.

    • Cool the vial, open it carefully, and transfer the supernatant.

    • Dry the sample in a centrifugal vacuum evaporator.

Protocol 3: Oligonucleotide Purification

After deprotection, the crude oligonucleotide mixture contains the full-length product as well as shorter, capped failure sequences. Purification is necessary to isolate the desired product.

Common Purification Methods:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides. If the final 5'-DMT group was left on during synthesis ("DMT-on"), it provides a strong hydrophobic handle that allows for excellent separation of the full-length product from the shorter, DMT-off failure sequences. The DMT group is then removed post-purification using an acid treatment.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high-resolution separation based on size and is suitable for purifying long oligonucleotides or those requiring very high purity.

Visualizations (Graphviz DOT Language)

Automated_DNA_Synthesis_Cycle Start Start: Support-Bound Oligonucleotide (5'-DMT on) Deblock 1. Deblocking (TCA/DCA) Start->Deblock Wash1 Wash (ACN) Deblock->Wash1 Coupling 2. Coupling (this compound Phosphoramidite + Activator) Wash1->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine) Capping->Oxidation Wash2 Wash (ACN) Oxidation->Wash2 End Elongated Oligonucleotide (5'-DMT on) Wash2->End Cycle Complete End->Deblock Repeat for next cycle

Caption: The four-step automated oligonucleotide synthesis cycle.[1]

Post_Synthesis_Workflow Start Synthesized Oligonucleotide on Solid Support Cleavage Step 1: Cleavage (e.g., Ammonium Hydroxide) Start->Cleavage Deprotection Step 2: Base & Phosphate Deprotection (Heat) Cleavage->Deprotection Crude Oligo in Solution Dry Step 3: Dry Down Deprotection->Dry Purification Step 4: Purification (e.g., HPLC or PAGE) Dry->Purification QC Step 5: Quality Control (e.g., Mass Spec, OD260) Purification->QC Final Purified Oligonucleotide QC->Final Phosphoramidite_Structure cluster_adenosine This compound Core Deoxyribose Deoxyribose Adenine Adenine Deoxyribose->Adenine Phosphoramidite 3'-Phosphoramidite Group (P-O-CH2CH2CN) | N(iPr)2 Deoxyribose->Phosphoramidite 3' position Benzoyl N6-Benzoyl Group Adenine->Benzoyl DMT 5'-DMT Group DMT->Deoxyribose 5' position

References

Application Notes and Protocols for the Incorporation of N6-Benzoyladenosine into RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into RNA probes is a powerful tool for elucidating biological mechanisms, developing diagnostic assays, and creating novel therapeutic agents. N6-Benzoyladenosine is a crucial derivative used in the chemical synthesis of RNA. The benzoyl group serves as a robust protecting group for the exocyclic amine of adenosine during automated solid-phase synthesis, preventing unwanted side reactions.[1][2] This protection is stable throughout the synthesis cycles and can be efficiently removed during the final deprotection step to yield the native adenosine within the RNA sequence.[1][3]

These application notes provide a comprehensive guide for the synthesis of N6-Benzoyl-adenosine phosphoramidite, its incorporation into RNA probes via automated solid-phase synthesis, and the subsequent deprotection procedures. Furthermore, potential applications in studying cellular signaling pathways are discussed.

Data Presentation

Table 1: Synthesis and Purity of N6-Benzoyl-Adenosine Phosphoramidite
StepProductTypical Yield (%)Purity (%)Analytical Method
N6-BenzoylationN6-Benzoyl Adenosine~80%[4]-TLC
5'-O-DMT Protection & 2'-O-TBDMS ProtectionN6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine91%[5]-TLC, Column Chromatography
3'-PhosphitylationN6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-CE-Phosphoramidite80%[5]>98%[4]31P-NMR, HPLC
Table 2: Incorporation Efficiency and Deprotection of this compound in RNA Probes
ParameterCondition/ReagentValue/TimeNotes
Coupling Efficiency Standard phosphoramidite chemistry>98-99%[1]Per-step efficiency is critical for the synthesis of high-purity, full-length oligonucleotides.[1]
Bulky phosphoramiditesPotentially <95%Steric hindrance from the benzoyl group may necessitate optimized conditions like longer coupling times or more potent activators (e.g., DCI, ETT).[4]
Deprotection of N6-Benzoyl Group Aqueous Ammonia/Ethanol (3:1)8-16 hours at 55°C[6]A standard and robust method for complete deprotection.
Aqueous MethylamineMore rapid than ammonia[3]A more potent reagent for faster cleavage of the benzoyl group.[3]
Ethanolic Ammonia2 hours at room temperatureOffers selective and rapid cleavage of labile protecting groups while retaining the benzoyl group if desired for specific applications.[6]

Experimental Protocols

Protocol 1: Synthesis of N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

This protocol outlines the key steps for preparing the this compound phosphoramidite building block required for RNA synthesis.

Materials:

  • Adenosine

  • Benzoyl chloride

  • Trimethylsilyl chloride

  • Pyridine

  • Aqueous ammonia[5]

  • Di-tert-butylsilyl bis(trifluoromethanesulfonate)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)[6]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (DMF, THF, CH2Cl2)

  • Silica gel for column chromatography

Procedure:

  • N6-Benzoylation:

    • Dissolve adenosine in pyridine.

    • Add trimethylsilyl chloride and stir at room temperature.

    • Add benzoyl chloride dropwise and continue stirring for 2.5 hours at room temperature.[5]

    • Quench the reaction with water, followed by the addition of 28% aqueous ammonia.[5]

    • Purify the resulting this compound by silica gel chromatography. A typical yield for this step is around 80%.[4]

  • Protection of 3' and 5' Hydroxyls:

    • React this compound with di-tert-butylsilyl bis(trifluoromethanesulfonate) in DMF at 0°C for 1 hour to protect the 3' and 5' hydroxyl groups.[5]

  • Silylation of 2' Hydroxyl:

    • Introduce the TBDMS group at the 2'-hydroxyl position by adding tert-butyldimethylsilyl chloride and stirring at 60°C for 3 hours.[5][6]

  • Selective Deprotection and 5'-O-Tritylation:

    • Selectively remove the di-tert-butylsilyl groups using HF•Py in CH2Cl2 at 0°C for 1 hour.[5]

    • Protect the 5'-hydroxyl group by reacting with DMT-Cl in pyridine at room temperature for 3 hours.[5][6]

    • Purify the product, N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine, by silica gel chromatography.[6]

  • Phosphitylation of 3' Hydroxyl:

    • Dissolve the product from the previous step in anhydrous THF.

    • Add DIPEA, followed by the dropwise addition of CEP-Cl.[5][6]

    • Stir the reaction at room temperature for 3 hours.[5]

    • Purify the final product, N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-CE-Phosphoramidite, by precipitation or silica gel chromatography to achieve a purity of >98%.[4][6]

Protocol 2: Automated Solid-Phase RNA Synthesis

This protocol describes a standard cycle for incorporating the this compound phosphoramidite into a growing RNA chain on an automated synthesizer.

Reagents:

  • This compound phosphoramidite (and other protected RNA phosphoramidites) dissolved in anhydrous acetonitrile.

  • Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached.

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile).

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizer solution (e.g., Iodine in THF/Water/Pyridine).

  • Anhydrous acetonitrile for washing steps.

Procedure (One Synthesis Cycle):

  • Detritylation (Deblocking): The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution, exposing a free 5'-hydroxyl group.[1]

  • Coupling: The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing RNA chain.[1] To ensure high coupling efficiency, especially with bulky phosphoramidites, the coupling time may be extended.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[2]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.[1]

This four-step cycle is repeated for each nucleotide in the desired RNA sequence.

Protocol 3: Deprotection and Purification of the RNA Probe

This protocol outlines the steps to cleave the synthesized RNA from the solid support and remove all protecting groups.

Materials:

  • Concentrated aqueous ammonia/ethanol mixture (3:1, v/v).

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO.

  • Desalting columns or HPLC system for purification.

Procedure:

  • Base and Phosphate Deprotection:

    • Transfer the solid support with the synthesized RNA to a sealed vial.

    • Add the aqueous ammonia/ethanol mixture and heat at 55°C for 8-16 hours.[6] This step cleaves the RNA from the support, removes the cyanoethyl phosphate protecting groups, and removes the N6-benzoyl group from adenosine.[2]

    • Cool the vial and transfer the supernatant containing the partially deprotected RNA to a new tube.

    • Evaporate the solution to dryness.

  • 2'-Hydroxyl (TBDMS) Deprotection:

    • Resuspend the dried RNA in TEA·3HF/NMP or TEA·3HF/DMSO.[6]

    • Heat the mixture at 65°C for 1.5 to 2.5 hours.[6]

    • Quench the reaction and precipitate the RNA using an appropriate buffer and ethanol.[6]

  • Purification:

    • Resuspend the RNA pellet in nuclease-free water.

    • Purify the full-length RNA probe using desalting columns, HPLC, or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and residual protecting groups.

    • The purity and integrity of the final RNA probe can be confirmed by mass spectrometry and HPLC analysis.[7][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_incorporation Automated RNA Synthesis cluster_deprotection Deprotection & Purification A N6-Benzoylation of Adenosine B 2', 3', 5' Hydroxyl Protection A->B C 5'-O-DMT Protection B->C D 3'-Phosphitylation C->D F Coupling D->F E Detritylation E->F G Capping F->G H Oxidation G->H H->E Repeat for each nucleotide I Base & Phosphate Deprotection H->I J 2'-OH Deprotection I->J K Purification (HPLC/PAGE) J->K L Final RNA Probe K->L

Caption: Workflow for the synthesis and incorporation of this compound into RNA probes.

Potential Application: Studying GPCR Signaling

While the benzoyl group is typically removed, N6-substituted adenosines (such as N6-benzyladenosine) are known to be ligands for adenosine receptors, which are a class of G-protein coupled receptors (GPCRs).[6][9][10] An RNA probe containing a stable N6-benzoyl modification could potentially be used to study interactions with these receptors or other adenosine-binding proteins. The following diagram illustrates a general adenosine receptor-mediated GPCR signaling pathway.

GPCR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Probe N6-Benzoyl-Adenosine RNA Probe GPCR Adenosine Receptor (GPCR) Probe->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Regulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Regulation

Caption: A representative adenosine receptor-mediated GPCR signaling pathway.

References

Application Notes: The Role of N6-Benzoyladenosine in Therapeutic Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-Benzoyladenosine is a critical component in the chemical synthesis of therapeutic oligonucleotides, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). In the widely adopted phosphoramidite method for solid-phase oligonucleotide synthesis, the exocyclic amino group (N6) of adenosine is highly reactive and can lead to undesirable side reactions.[1] To ensure the fidelity of the oligonucleotide sequence, this amino group must be protected. The benzoyl (Bz) group serves as a robust and reliable protecting group for adenosine, forming this compound.[1][2] This protection strategy is fundamental to achieving high-yield and high-purity synthesis of custom DNA and RNA molecules.[3]

Principle of N6-Benzoyl Protection

The benzoyl group effectively shields the N6-amino group of adenosine during the entire solid-phase synthesis process.[1] Its key advantages include:

  • Stability : The benzoyl group is stable under the various conditions of the multi-step synthesis cycle, which includes acidic detritylation, coupling, capping, and oxidation steps.[1][2]

  • Compatibility : N6-benzoyl-protected adenosine phosphoramidites are fully compatible with automated DNA/RNA synthesizers.[2]

  • Efficient Removal : Despite its stability during synthesis, the benzoyl group can be efficiently and cleanly removed during the final deprotection step, typically using a basic solution like aqueous ammonia, to yield the final, unmodified oligonucleotide.[2][4]

The use of this compound, in the form of its phosphoramidite derivative, is a cornerstone of modern nucleic acid chemistry, enabling the production of oligonucleotides for research, diagnostics, and therapeutic applications like RNAi and antisense technology.[2][]

Experimental Protocols

Protocol 1: Synthesis of N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-Phosphoramidite

This protocol describes the multi-step preparation of the this compound phosphoramidite monomer required for RNA synthesis.[2]

Materials:

  • Adenosine

  • Benzoyl chloride

  • Pyridine

  • Sodium methoxide in methanol

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Tert-butyldimethylsilyl chloride (TBDMS-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Methodology:

  • N6-Benzoylation :

    • Peracylate adenosine by reacting it with benzoyl chloride in pyridine.

    • Selectively hydrolyze the O-benzoyl groups using a mild base, such as sodium methoxide in methanol, to yield N6-benzoyl adenosine.

    • Monitor the reaction by TLC. Purify the product by silica gel chromatography. Typical yields for this step are approximately 80%.[2]

  • 5'-O-DMT Protection :

    • Dissolve N6-benzoyl adenosine in pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution to protect the 5'-hydroxyl group.

    • Monitor the reaction by TLC until completion. Purify the resulting 5'-O-DMT-N6-benzoyl-adenosine.

  • 2'-O-TBDMS Protection :

    • React the 5'-O-DMT-N6-benzoyl-adenosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a suitable base (e.g., silver nitrate in pyridine) to protect the 2'-hydroxyl group. This step is critical for RNA synthesis to prevent chain branching.

    • Purify the product, 5'-O-DMT-2'-O-TBDMS-N6-benzoyl-adenosine.

  • 3'-Phosphitylation :

    • React the purified product from the previous step with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM.

    • This reaction introduces the phosphoramidite moiety at the 3'-hydroxyl position.

    • Purify the final product, N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, by precipitation or chromatography.

Protocol 2: Automated Solid-Phase Synthesis of an siRNA Strand

This protocol outlines the general cycle for incorporating an this compound phosphoramidite into a growing oligonucleotide chain on an automated synthesizer.[2][3][6] The synthesis is performed on a solid support, typically controlled pore glass (CPG), within a column.

Reagents:

  • N6-Benzoyl-adenosine phosphoramidite (and other protected A, C, G, U/T phosphoramidites) dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 1H-Tetrazole or 5-(ethylthio)-1H-tetrazole in acetonitrile).

  • Deblocking solution: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM.

  • Capping solution A: Acetic anhydride in THF/Lutidine.

  • Capping solution B: N-Methylimidazole in THF.

  • Oxidizing solution: Iodine in THF/Water/Pyridine.

Methodology (The Synthesis Cycle):

  • Step 1: Deblocking (Detritylation)

    • The solid support-bound nucleoside (or growing oligonucleotide chain) has a 5'-DMT protecting group.

    • Pump the deblocking solution (TCA or DCA) through the column to remove the DMT group, yielding a free 5'-hydroxyl group.

    • Wash the column with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Step 2: Coupling

    • Simultaneously deliver the this compound phosphoramidite solution and the activator solution to the column.

    • The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the support-bound chain.[]

    • A phosphite triester linkage is formed. This step is rapid, with coupling efficiencies typically exceeding 99%.[7]

  • Step 3: Capping

    • To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are permanently blocked.

    • Deliver capping solutions A and B to the column to acetylate these free hydroxyls.

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is unstable and must be stabilized.

    • Pump the oxidizing solution (iodine) through the column to oxidize the phosphite triester to a more stable phosphate triester.

This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.[3]

Protocol 3: Cleavage and Deprotection of the Synthesized Oligonucleotide

This protocol describes the final steps after synthesis: cleaving the oligonucleotide from the solid support and removing all protecting groups.

Materials:

  • Concentrated ammonium hydroxide (NH4OH)

  • Methylamine (CH3NH2)

  • Ammonium hydroxide/methylamine mixture (AMA), 1:1 (v/v)

  • Anhydrous Triethylamine trihydrofluoride (TEA·3HF) in DMSO or a similar fluoride reagent (for RNA 2'-O-TBDMS removal).

Methodology:

  • Cleavage and Base Deprotection :

    • Transfer the solid support containing the synthesized oligonucleotide to a vial.

    • Add AMA solution to the vial.

    • Heat the vial at a specified temperature and duration (see Table 2). This single step cleaves the oligonucleotide from the CPG support and removes the benzoyl protecting groups from adenosine, as well as other base and phosphate protecting groups.[4]

    • After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

  • 2'-O-TBDMS Group Removal (for RNA) :

    • Evaporate the AMA solution from the oligonucleotide.

    • Resuspend the pellet in a fluoride-containing solution, such as TEA·3HF in DMSO.

    • Incubate at the recommended temperature (e.g., 65 °C) to remove the 2'-TBDMS silyl groups.[8]

  • Purification :

    • The final, fully deprotected oligonucleotide is typically purified using methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.[6]

Data Presentation

Table 1: Representative Yields in Phosphoramidite Monomer Synthesis

Synthesis StepProductTypical Yield (%)Reference
N6-BenzoylationN6-Benzoyl Adenosine~80%[2]
5'-O-DMT Protection5'-O-DMT-N6-Benzoyl Adenosine>90%-
3'-PhosphitylationFinal Phosphoramidite Monomer>95%-

Note: Yields for DMT protection and phosphitylation are generally high but can vary based on specific reaction conditions and purification methods.

Table 2: Recommended Deprotection Conditions using AMA (Ammonium Hydroxide/Methylamine)

Base Protecting Group on dATemperature (°C)Time (minutes)NotesReference
Benzoyl (Bz)6510Standard condition for rapid deprotection.[4]
Benzoyl (Bz)5515Alternative lower temperature condition.[4]
Benzoyl (Bz)Room Temp120For highly sensitive oligonucleotides.[4]
Acetyl (Ac) on dC655Required for UltraFAST deprotection protocols.[4]

Note: AMA is highly effective for removing the benzoyl group from this compound. The choice of condition depends on the stability of other modifications present in the oligonucleotide.

Visualizations

G cluster_0 Monomer Synthesis A Adenosine B N6-Benzoylation (+ Benzoyl Chloride) A->B C N6-Benzoyl Adenosine B->C D 5'-O-DMT Protection (+ DMT-Cl) C->D E 5'-O-DMT-N6-Benzoyl Adenosine D->E F 2'-O-TBDMS Protection (+ TBDMS-Cl, for RNA) E->F G 5'-DMT-2'-TBDMS N6-Benzoyl Adenosine F->G H 3'-Phosphitylation G->H I Final N6-Benzoyl Adenosine Phosphoramidite H->I

Caption: Workflow for this compound Phosphoramidite Synthesis.

G start Start: Solid Support with Free 5'-OH deblock Step 1: Deblocking (DMT Removal) couple Step 2: Coupling (Add N6-Bz-A Phosphoramidite + Activator) cap Step 3: Capping (Block Unreacted Chains) oxidize Step 4: Oxidation (Stabilize Linkage) end Elongated Chain with 5'-DMT deblock->couple Free 5'-OH couple->cap Chain +1 nt (unstable) cap->oxidize Capped Failures oxidize->end Stable Chain +1 nt

Caption: The 4-Step Phosphoramidite Synthesis Cycle.

G cluster_2 Overall Synthesis and Deprotection Workflow S1 Solid Support Preparation S2 Automated Solid-Phase Synthesis (Repeated 4-Step Cycle) S1->S2 S3 Cleavage from Support & Base Deprotection (AMA) S2->S3 S4 2'-OH Deprotection (Fluoride Treatment, for RNA) S3->S4 S5 Purification (HPLC/PAGE) S4->S5 S6 Final siRNA / ASO Product S5->S6

Caption: Workflow for siRNA/Antisense Oligonucleotide Production.

References

Application Notes and Protocols: Deprotection of N6-Benzoyladenosine in Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase oligonucleotide synthesis is a cornerstone of modern biotechnology, enabling the production of custom DNA and RNA sequences for a vast array of applications, including therapeutics, diagnostics, and research. A critical step in this process is the removal of protecting groups from the exocyclic amines of the nucleobases after the oligonucleotide chain has been assembled. For adenosine, the N6-benzoyl group is a commonly used protecting group. Its efficient and complete removal is paramount to obtaining a final product with the correct sequence and biological activity. Incomplete deprotection can lead to truncated or modified oligonucleotides, compromising downstream applications.

This document provides detailed protocols and comparative data for the deprotection of N6-Benzoyladenosine, offering guidance on selecting the optimal conditions for your specific needs.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection strategy for this compound often involves a trade-off between speed and the sensitivity of other modifications on the oligonucleotide. The following table summarizes common deprotection methods with their respective conditions and efficiencies.

Deprotection ReagentTemperatureTimeReported Yield/EfficiencyNotes
Concentrated Ammonium Hydroxide (NH4OH)55-65 °C2-8 hours> 90%A widely used and effective method.[1]
Methanolic Ammonia (Saturated NH3 in Methanol)Room Temperature12-24 hours> 90%A milder alternative to aqueous ammonia, suitable for sensitive oligonucleotides.[1]
Ammonium Hydroxide/Methylamine (AMA)65 °C10 minutes> 95% (UltraFAST)A rapid deprotection method, but requires the use of compatible protecting groups on other bases (e.g., Ac-dC).[2][3]
Sodium Methoxide (catalytic NaOMe in Methanol)Room Temperature1-4 hours> 95%A very efficient and rapid method, particularly for O-benzoyl groups.[1]
Potassium Carbonate in MethanolRoom Temperature4 hoursHighAn "UltraMILD" method compatible with very sensitive modifications.[3]

Experimental Protocols

Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide

This protocol is a widely used standard method for the deprotection of oligonucleotides containing this compound.

Materials:

  • Oligonucleotide synthesized on solid support

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap vial with a Teflon-lined cap

  • Heating block or oven

  • Vacuum concentrator

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial in a fume hood.

  • Tightly seal the vial to prevent ammonia leakage.

  • Incubate the vial at 55 °C for 8-15 hours.[4] For faster deprotection, the temperature can be increased to 65 °C for 2-8 hours.[1]

  • After incubation, allow the vial to cool completely to room temperature before opening it in a fume hood.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • The dried oligonucleotide is now ready for purification (e.g., by HPLC or PAGE) and downstream applications.

Protocol 2: UltraFAST Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This protocol is suitable for rapid deprotection but requires that compatible protecting groups, such as Acetyl-dC (Ac-dC), were used during the synthesis.

Materials:

  • Oligonucleotide synthesized on solid support (with compatible protecting groups)

  • Concentrated ammonium hydroxide (28-30%)

  • 40% aqueous methylamine

  • Screw-cap vial with a Teflon-lined cap

  • Heating block

  • Vacuum concentrator

Procedure:

  • In a fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.[2]

  • Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1-2 mL of the freshly prepared AMA reagent to the vial.

  • Seal the vial tightly and incubate at 65 °C for 10 minutes.[2]

  • Allow the vial to cool completely to room temperature before opening it in a fume hood.

  • Transfer the supernatant to a new tube.

  • Dry the solution using a vacuum concentrator.

  • The deprotected oligonucleotide is now ready for purification and analysis.

Visualizations

Deprotection_Reaction cluster_reactants Reactants cluster_products Products N6_Benzoyladenosine This compound (on solid support) Adenosine Adenosine (deprotected) N6_Benzoyladenosine->Adenosine Deprotection Deprotection_Reagent Deprotection Reagent (e.g., NH4OH) Byproduct Benzamide

Caption: Chemical deprotection of this compound.

Caption: Solid-phase oligonucleotide synthesis workflow.

References

Application Note: HPLC Purification of N6-Benzoyladenosine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Synthetic oligonucleotides are essential tools in modern molecular biology, diagnostics, and therapeutics. Chemical synthesis of these molecules involves the use of protecting groups on the exocyclic amines of the nucleobases to prevent side reactions. For adenosine, N6-Benzoyl (Bz) is a commonly used protecting group. Following solid-phase synthesis, the oligonucleotide must be cleaved from the support, and all protecting groups, including the N6-benzoyl group, must be removed. High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying the final product, separating the full-length oligonucleotide from failure sequences and other impurities.[1][2] This document provides a detailed protocol for the deprotection and subsequent purification of N6-Benzoyladenosine modified oligonucleotides using Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).

Principle of IP-RP-HPLC Purification IP-RP-HPLC is a robust method for purifying synthetic oligonucleotides. The separation is based on the hydrophobicity of the oligonucleotide.[2] The negatively charged phosphate backbone of the oligonucleotide is masked by an ion-pairing agent (e.g., triethylammonium), which forms a neutral, hydrophobic complex. These complexes can be retained and separated on a hydrophobic stationary phase (e.g., C8 or C18).[2][3] Elution is achieved by increasing the concentration of an organic solvent like acetonitrile.

A common strategy is "Trityl-on" purification. The hydrophobic 5'-dimethoxytrityl (DMT) group is left on the full-length oligonucleotide after synthesis. This significantly increases the retention time of the desired product on the reversed-phase column compared to the shorter "Trityl-off" failure sequences, leading to superior separation.[2][4] The DMT group is then cleaved post-purification.

Part 1: Deprotection of this compound Modified Oligonucleotides

This protocol describes the cleavage of the oligonucleotide from the solid support and removal of the benzoyl protecting groups.

Experimental Protocol: Standard Deprotection

  • Preparation: After synthesis, transfer the solid support (e.g., CPG) containing the oligonucleotide to a 2 mL screw-cap vial.

  • Reagent Addition: Add 1-2 mL of concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged.[5][6]

  • Incubation: Tightly seal the vial and place it in a heating block or oven at 55°C for 8-12 hours.[5][7] This step cleaves the oligonucleotide from the support and removes the N6-benzoyl protecting groups from adenosine and other standard base protecting groups.

  • Cooling and Recovery: After incubation, allow the vial to cool to room temperature.

  • Transfer: Carefully transfer the ammonium hydroxide solution, which now contains the crude oligonucleotide, to a clean microcentrifuge tube.

  • Evaporation: Dry the oligonucleotide solution using a centrifugal vacuum evaporator. The resulting pellet is the crude oligonucleotide product, ready for purification.

Note: For oligonucleotides sensitive to prolonged ammonia exposure, alternative methods like using an ammonia-methylamine (AMA) mixture can reduce deprotection times to as little as 15 minutes at 65°C, though this may cause side reactions with some modifications.[5]

Part 2: IP-RP-HPLC Purification Protocol (Trityl-on)

This protocol outlines the purification of the deprotected, Trityl-on oligonucleotide.

Experimental Protocol: HPLC Purification

  • Sample Preparation: Re-dissolve the dried crude oligonucleotide pellet in an appropriate volume (e.g., 500 µL to 1 mL) of HPLC grade water or initial mobile phase buffer. Ensure the pH is between 4 and 8.[3]

  • HPLC System and Column:

    • System: A standard preparative or analytical HPLC system.

    • Column: A reversed-phase column, such as a C8 or C18 column.[2][3]

    • Column Temperature: Maintain the column at an elevated temperature (e.g., 60°C) to denature any secondary structures that could cause peak broadening.[2][8]

  • Mobile Phases:

    • Buffer A (Aqueous): 0.1 M Triethylammonium acetate (TEAA) or 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5, in HPLC-grade water.[3]

    • Buffer B (Organic): 0.1 M TEAA or TEAB, pH 7.5, in 50% acetonitrile.[3]

  • HPLC Gradient Program:

    • Inject the sample onto the column.

    • Run a linear gradient from 0% to 100% Buffer B over a defined period (e.g., 20-40 minutes). The exact gradient should be optimized based on the oligonucleotide length and sequence.[3]

  • Detection and Fraction Collection:

    • Detection: Monitor the elution profile using a UV detector, typically at 260 nm.[3]

    • Fraction Collection: Collect the fractions corresponding to the major, well-retained peak. This peak represents the full-length, Trityl-on oligonucleotide. Failure sequences (Trityl-off) will elute much earlier.

  • Post-Purification Processing:

    • Drying: Lyophilize the collected fractions to dryness.

    • Detritylation: To remove the 5'-DMT group, re-dissolve the dried sample in 80% aqueous acetic acid and incubate at room temperature for 15-30 minutes.[7]

    • Desalting: Quench the detritylation reaction with water and desalt the final product using a suitable method like a C18 Sep-Pak cartridge or gel filtration to remove the cleaved trityl group and residual salts.[4]

    • Final Product: Lyophilize the desalted solution to obtain the purified oligonucleotide.

Data Presentation

The following tables summarize typical HPLC parameters and expected results for oligonucleotide purification.

Table 1: HPLC System and Mobile Phase Parameters

ParameterRecommended Setting
HPLC Column Reversed-Phase C8 or C18, 5-10 µm particle size
Column Dimensions 4.6 x 250 mm (Analytical) or 10 x 250 mm (Preparative)
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min (Analytical) or 4.0 mL/min (Preparative)[3]
Column Temperature 55-65°C[2]
Detection Wavelength 260 nm[3]

Table 2: Example Gradient Program and Expected Retention

Time (min)% Buffer B (Acetonitrile)EventExpected Elution
05Injection
55Isocratic HoldSmall molecule impurities, salts
3550Linear GradientFailure Sequences (Trityl-off) elute early in the gradient
40100Linear GradientFull-Length Product (Trityl-on) elutes as a sharp, late peak
45100Column Wash
505Re-equilibration

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from the end of solid-phase synthesis to the final purified oligonucleotide product.

HPLC_Purification_Workflow cluster_synthesis Post-Synthesis Processing cluster_purification Purification Workflow cluster_final Final Product Preparation start Solid Support-Bound Oligonucleotide deprotection Cleavage & Deprotection (Ammonium Hydroxide, 55°C) start->deprotection crude_oligo Crude 'Trityl-on' Oligonucleotide deprotection->crude_oligo hplc IP-RP-HPLC Purification crude_oligo->hplc fractions Collect Full-Length Product Peak hplc->fractions detritylation Detritylation (80% Acetic Acid) fractions->detritylation desalting Desalting (e.g., C18 Cartridge) detritylation->desalting final_product Purified Full-Length Oligonucleotide desalting->final_product

Caption: Workflow for purification of this compound modified oligonucleotides.

References

Application Notes and Protocols for Mass Spectrometry Analysis of N6-Benzoyladenosine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine is a modified purine nucleoside with significant applications in biochemical research and pharmaceutical development.[1] Its unique benzoyl group enhances stability and bioactivity, making it a valuable tool for studying cellular processes and as a potential therapeutic agent, particularly in cancer research.[1] This document provides detailed protocols for confirming the incorporation of this compound into cellular RNA using metabolic labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique offers the high selectivity and sensitivity required for the detection and quantification of such modified nucleosides.[2][3][4]

The general workflow involves introducing this compound to cell cultures, where it is taken up by the cells and incorporated into newly synthesized RNA. Subsequently, total RNA is extracted, purified, and enzymatically digested into individual nucleosides. The resulting mixture of nucleosides is then analyzed by LC-MS/MS to detect and quantify the incorporated this compound.

Experimental Workflow Overview

The overall process for confirming this compound incorporation is a multi-step procedure that begins with cell culture and metabolic labeling and concludes with data analysis. The key stages include sample preparation, enzymatic digestion, LC-MS/MS analysis, and data interpretation.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Analysis A Cell Culture B Metabolic Labeling with This compound A->B C Cell Harvesting B->C D Total RNA Extraction and Purification C->D E Enzymatic Digestion of RNA to Nucleosides D->E F LC-MS/MS Analysis E->F G Data Acquisition F->G H Quantification and Data Analysis G->H

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol outlines the general procedure for labeling cultured mammalian cells with this compound. Optimization of the labeling time and concentration may be necessary for different cell lines and experimental objectives.

Materials:

  • This compound

  • Appropriate cell culture medium

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Dimethyl sulfoxide (DMSO) for stock solution

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM). Include a vehicle control (DMSO alone).

  • Labeling: When cells reach the desired confluency (typically 60-70%), remove the existing medium and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for the desired period. For initial optimization, a time-course experiment (e.g., 6, 12, 24 hours) is recommended.[5]

  • Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and then harvest them using a cell scraper or trypsinization.[5] Proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction and Purification

This protocol describes the extraction of total RNA from the labeled cells. It is crucial to use nuclease-free reagents and techniques to maintain RNA integrity.

Materials:

  • Cell pellet from Protocol 1

  • RNA extraction reagent (e.g., TRIzol) or a commercial RNA extraction kit (e.g., Qiagen RNeasy)

  • Nuclease-free water

Procedure:

  • Cell Lysis: Lyse the cell pellet according to the manufacturer's protocol for the chosen RNA extraction method. For example, add 1 mL of TRIzol reagent per 5-10 x 10^6 cells.

  • Homogenization: Homogenize the lysate by passing it several times through a pipette tip.

  • RNA Purification: Follow the manufacturer's instructions for phase separation (if using TRIzol), precipitation, washing, and resuspension of the RNA pellet in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol 3: Enzymatic Digestion of RNA to Nucleosides

This protocol details the enzymatic hydrolysis of purified RNA into its constituent nucleosides for LC-MS/MS analysis.

Materials:

  • Purified total RNA (0.5-1 µg)[6]

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • Nuclease P1 buffer (e.g., 10 mM ammonium acetate, pH 5.3)

  • (Optional) Isotope-labeled internal standards for quantification[6]

Procedure:

  • Digestion Reaction Setup: In a sterile microcentrifuge tube, combine 0.5-1 µg of total RNA with Nuclease P1 (e.g., 2 units) in the appropriate buffer.[5] If using internal standards, spike them into the sample at this stage.[6]

  • First Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Second Digestion: Add Bacterial Alkaline Phosphatase (e.g., 1 unit) to the reaction mixture.

  • Second Incubation: Incubate at 37°C for an additional 1-2 hours.[5]

  • Sample Preparation for LC-MS/MS: After digestion, centrifuge the sample to pellet any undigested material or protein. Transfer the supernatant containing the nucleosides to a new tube for analysis.[5] The sample can be dried in a speed vac and reconstituted in the initial mobile phase.[6]

Protocol 4: LC-MS/MS Analysis

This section provides a starting point for developing an LC-MS/MS method for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Injection Volume: 5-10 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: The protonated molecule [M+H]⁺ for this compound (C17H17N5O5, MW: 371.35) has a theoretical m/z of 372.1.[1][7] The primary fragmentation pathway for nucleosides involves the cleavage of the glycosidic bond, resulting in a protonated base.[8] Therefore, a key transition to monitor would be the loss of the ribose moiety.

    • This compound: Precursor ion (Q1): m/z 372.1 -> Product ion (Q2): m/z 240.1 (corresponding to [N6-Benzoyladenine+H]⁺)

    • Adenosine (for comparison): Precursor ion (Q1): m/z 268.1 -> Product ion (Q2): m/z 136.1 (corresponding to [Adenine+H]⁺)

  • Collision Energy and other parameters: These must be optimized for the specific instrument to achieve maximum signal intensity for the selected transitions.

Data Presentation

Quantitative analysis is performed by comparing the peak area of this compound to that of a spiked internal standard or by using a calibration curve generated from a pure standard.[9] The results can be expressed as a ratio relative to the canonical adenosine or as an absolute amount.

Table 1: Quantification of this compound Incorporation in HEK293T Cells

Treatment ConditionLabeling Time (hours)This compound (pmol/µg RNA)(this compound / Adenosine) %
Vehicle Control (DMSO)24Not Detected0.00
50 µM this compound60.15 ± 0.020.04
50 µM this compound120.32 ± 0.040.09
50 µM this compound240.58 ± 0.060.16
100 µM this compound241.12 ± 0.100.31

Data are presented as mean ± standard deviation from three biological replicates. This table contains hypothetical data for illustrative purposes.

Signaling Pathway Modulation

This compound can modulate cellular signaling pathways, in part by interacting with adenosine receptors.[1] These G-protein coupled receptors are involved in regulating various cellular processes, including cell proliferation and apoptosis, making them targets for cancer therapy.[10] The incorporation of this compound or its metabolites into cellular processes could influence these pathways.

Signaling_Pathway Bz_A This compound AR Adenosine Receptor Bz_A->AR Modulates AC Adenylyl Cyclase AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Prolif Cell Proliferation (Downregulation) CREB->Prolif Apop Apoptosis (Upregulation) CREB->Apop

Caption: Putative signaling pathway modulated by this compound.

References

Application Notes and Protocols: Synthesis of Fluorescently Labeled Probes Using N⁶-Benzoyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁶-Benzoyladenosine, primarily in its phosphoramidite form, is a cornerstone reagent in the automated solid-phase synthesis of DNA and RNA oligonucleotides. The benzoyl (Bz) group serves as a robust protecting group for the exocyclic amine of adenine, preventing undesirable side reactions during the stepwise assembly of the nucleic acid chain.[1][] While not fluorescent itself, its use is a critical upstream step in the creation of fluorescently labeled probes.

These application notes detail the workflow for synthesizing fluorescently labeled oligonucleotides, beginning with the incorporation of adenosine using N⁶-benzoyl-2'-deoxyadenosine phosphoramidite, followed by postsynthetic conjugation of an amine-reactive fluorescent dye. This postsynthetic labeling strategy is a versatile and widely adopted method for producing high-purity fluorescent probes for various applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and molecular diagnostics.[3]

Methodology Overview

The synthesis of a fluorescently labeled oligonucleotide probe is a multi-step process that leverages standard phosphoramidite chemistry and subsequent bioconjugation. The overall workflow involves:

  • Solid-Phase Oligonucleotide Synthesis: An automated synthesizer uses phosphoramidite building blocks, including N⁶-Benzoyl-2'-deoxyadenosine, to construct the desired oligonucleotide sequence on a solid support. For site-specific labeling, an amino-modifier phosphoramidite is typically incorporated at the desired position (e.g., the 5' or 3' terminus).

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups, including the N⁶-benzoyl group on adenine and the phosphate protecting groups, are removed using a basic solution, typically concentrated ammonium hydroxide.[1][4]

  • Postsynthetic Fluorescent Labeling: The deprotected oligonucleotide, now containing a free primary amine from the incorporated amino-modifier, is reacted with an amine-reactive fluorescent dye, most commonly an N-hydroxysuccinimide (NHS) ester.[3][5][6] This reaction forms a stable, covalent amide bond.

  • Purification: The final fluorescently labeled oligonucleotide probe is purified from unlabeled oligonucleotides and excess free dye, typically using High-Performance Liquid Chromatography (HPLC).

Workflow cluster_0 Step 1: Solid-Phase Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Labeling cluster_3 Step 4: Purification start CPG Solid Support synthesis Automated Synthesis Cycle (Incorporating N⁶-Benzoyl-dA & Amino-Modifier) start->synthesis protected_oligo Support-Bound, Fully Protected Oligonucleotide synthesis->protected_oligo deprotection Cleavage & Deprotection (e.g., NH₄OH) Removes Benzoyl Group protected_oligo->deprotection amine_oligo Amine-Modified Oligonucleotide deprotection->amine_oligo labeling Conjugation with Amine-Reactive Dye (NHS Ester) amine_oligo->labeling crude_probe Crude Labeled Probe labeling->crude_probe purification HPLC Purification crude_probe->purification final_probe Purified Fluorescent Probe purification->final_probe

Caption: Overall workflow for fluorescent probe synthesis.

Data Presentation

Quantitative data for the key stages of synthesis and labeling are summarized below for easy comparison and planning.

Table 1: Oligonucleotide Synthesis and Deprotection Parameters

Parameter Typical Value Notes Reference(s)
Phosphoramidite Coupling Efficiency >98.0% N⁶-Benzoyl-2'-deoxyadenosine phosphoramidite exhibits high coupling efficiency, crucial for the synthesis of long, high-purity oligonucleotides. [7][8]
Standard Deprotection Reagent Concentrated Ammonium Hydroxide (29%) Removes benzoyl and other standard protecting groups. [1]
Standard Deprotection Conditions 55 °C for 8-12 hours or Room Temp for 24 hours Standard conditions for complete removal of the benzoyl group. [9]
Fast Deprotection Reagent Ammonium Hydroxide/Methylamine (AMA) Significantly reduces deprotection time. [4]

| Fast Deprotection Conditions | 65 °C for 10-15 minutes | Ideal for high-throughput synthesis but may not be compatible with all modifications. |[4] |

Table 2: Postsynthetic Labeling and Fluorophore Data

Parameter Typical Value Notes Reference(s)
Reaction Buffer 0.1 M Sodium Bicarbonate or Borate Maintains an alkaline pH to ensure the primary amine is nucleophilic. Amine-free buffers are essential. [5][6]
Reaction pH 7.5 - 9.0 Optimal range for the reaction between the amine and the NHS ester. [6][10]
Dye:Oligonucleotide Molar Ratio 5:1 to 20:1 A molar excess of the dye NHS ester is used to drive the labeling reaction to completion. [3]
Reaction Time & Temperature 1 - 4 hours at Room Temperature (~25°C) Sufficient for high-efficiency labeling. Reaction should be protected from light. [3][11]
Expected Labeling Efficiency >85% High efficiencies are achievable with optimized conditions. [3][12]

| Purification Method | Reverse-Phase HPLC | Gold standard for separating the labeled probe from unlabeled material and free dye, yielding >95% purity. |[3][11] |

Table 3: Spectroscopic Properties of Common Amine-Reactive Dyes

Fluorophore (NHS Ester) Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)
6-FAM, SE 494 518 ~75,000
ROX, SE 570 591 ~88,000

| Cy5, SE | 649 | 670 | ~250,000 |

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for an automated DNA synthesizer using phosphoramidite chemistry. The synthesis proceeds in a 3' to 5' direction.

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support with the first nucleoside attached

  • N⁶-Benzoyl-2'-deoxyadenosine phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Other standard DNA phosphoramidites (dC(Bz), dG(iBu), T)

  • Amino-Modifier phosphoramidite (e.g., 5'-Amino-Modifier C6)

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

Procedure:

  • Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer, including the position for the amino-modifier. Install all reagent bottles.

  • Cycle 1 - Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.

  • Cycle 2 - Coupling: The next phosphoramidite in the sequence (e.g., N⁶-Benzoyl-2'-deoxyadenosine phosphoramidite) is delivered to the synthesis column along with the activator solution to couple with the free 5'-hydroxyl group. Coupling times are typically 2-5 minutes.[9]

  • Cycle 3 - Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences.

  • Cycle 4 - Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Iteration: The four-cycle process (Detritylation, Coupling, Capping, Oxidation) is repeated for each monomer until the full-length oligonucleotide is synthesized.

SynthesisCycle start Start with Support-Bound Growing Oligo (5'-DMT on) detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add N⁶-Bz-dA Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) → P(V)) capping->oxidation end_cycle Chain Elongated by One Nucleotide (5'-DMT on) oxidation->end_cycle repeat Repeat for Next Nucleotide end_cycle->repeat

Caption: The phosphoramidite cycle in solid-phase synthesis.
Protocol 2: Cleavage and Deprotection

This protocol removes the oligonucleotide from the solid support and strips all protecting groups.

Materials:

  • Dried CPG solid support with synthesized oligonucleotide

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Screw-cap vial

  • Heating block or oven

Procedure:

  • Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG and removes the benzoyl, isobutyryl, and cyanoethyl protecting groups.[4]

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube, leaving the CPG behind.

  • Dry the oligonucleotide solution using a centrifugal vacuum concentrator. The resulting pellet is the crude, deprotected, amine-modified oligonucleotide.

Protocol 3: Postsynthetic Labeling with an NHS-Ester Dye

This protocol describes the conjugation of a fluorescent dye to the amine-modified oligonucleotide.

Materials:

  • Dried, crude amine-modified oligonucleotide

  • Amine-reactive dye NHS ester (e.g., 6-FAM, SE; ROX, SE; Cy5, SE)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Microcentrifuge tubes

  • Shaker/vortexer

Procedure:

  • Prepare Oligonucleotide Solution: Resuspend the dried amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer (pH 8.5). A typical concentration is 0.3 to 0.8 mM.[3]

  • Prepare Dye Solution: Immediately before use, dissolve the dye NHS ester in anhydrous DMSO to a concentration of ~10-14 mM.[3]

  • Reaction Setup: In a microcentrifuge tube, add the dye solution to the oligonucleotide solution. Use a 5- to 20-fold molar excess of the dye. For a 0.2 µmole synthesis of the oligonucleotide, this might involve adding ~25 µL of the dye solution to ~500 µL of the oligonucleotide solution.[6]

  • Incubation: Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark (e.g., by wrapping the tube in aluminum foil).[3][5]

  • Purification: After incubation, the crude labeled probe must be purified to remove unreacted dye and unlabeled oligonucleotide. The preferred method is Reverse-Phase HPLC.

Caption: Amine-NHS ester conjugation reaction.
Protocol 4: Purification by Reverse-Phase HPLC

Materials:

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

Procedure:

  • Dilute the crude labeling reaction mixture with Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 75% Acetonitrile over 30 minutes).

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye (e.g., ~494 nm for FAM).

  • The desired fluorescently labeled oligonucleotide is typically more hydrophobic than the unlabeled oligonucleotide due to the attached dye and will therefore have a longer retention time. The free dye will also have a distinct retention time.

  • Collect the peak corresponding to the pure, dual-absorbing labeled probe.

  • Verify the purity and identity of the final product using analytical HPLC and mass spectrometry. Lyophilize the pure fraction to obtain the final probe as a dry powder.

References

Application Notes and Protocols: N6-Benzoyladenosine as a Protecting Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N6-Benzoyladenosine as a protecting group in phosphoramidite chemistry for the synthesis of oligonucleotides. This document includes key quantitative data, detailed experimental protocols, and workflow diagrams to support research, diagnostics, and therapeutic development.

Introduction

In the chemical synthesis of DNA and RNA oligonucleotides via the phosphoramidite method, the protection of the exocyclic amino groups of the nucleobases is critical to prevent unwanted side reactions during the automated solid-phase synthesis cycle.[1] The benzoyl (Bz) group is a robust and widely used protecting group for the N6-amino group of adenosine.[2][3] Its stability under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and its lability under basic conditions for final deprotection make it a cornerstone of modern oligonucleotide synthesis.[2]

N6-benzoyl-2'-deoxyadenosine and N6-benzoyl-adenosine phosphoramidites are essential building blocks for the synthesis of DNA and RNA, respectively, and are utilized in a variety of applications, including antisense oligonucleotides, siRNAs, and diagnostic probes.[1]

Data Presentation

Synthesis of N6-Benzoyl-5'-O-DMT-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

The synthesis of the this compound phosphoramidite is a multi-step process. The following table summarizes the typical yields for the key steps in the synthesis of the RNA phosphoramidite.

StepReactionTypical YieldReference
1N6-Benzoylation of Adenosine~80-92%[1][4]
25'-O-DMT ProtectionHigh[5]
32'-O-TBDMS ProtectionHigh[1]
43'-Phosphitylation~80%[6]
Overall - ~10.1% (for 5'-18O-adenosine phosphoramidite) [5]
Deprotection of this compound

Complete removal of the benzoyl protecting group is crucial for the functionality of the synthesized oligonucleotide. The following table compares different deprotection methods.

Deprotection MethodReagentTemperatureTimeNotes
StandardConcentrated Ammonium Hydroxide55-65°C8-12 hoursWell-established and reliable.[7]
FastAmmonium Hydroxide / Methylamine (AMA)65°C10-15 minutesSignificantly reduces deprotection time.[3]
Alternativet-Butylamine/water (1:3)60°C6 hoursUseful for sensitive oligonucleotides.
Coupling Efficiency

The coupling efficiency of each phosphoramidite addition is critical for the synthesis of long, high-purity oligonucleotides.

PhosphoramiditeCoupling Efficiency
This compound>98-99%

Experimental Protocols

Protocol 1: Synthesis of N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

This protocol outlines the synthesis of the this compound phosphoramidite for RNA synthesis.

1. N6-Benzoylation of Adenosine

  • Suspend adenosine in dry pyridine under an inert atmosphere.

  • Add benzoyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2.5 hours.[6]

  • Quench the reaction with methanol.

  • Selectively hydrolyze the O-benzoyl groups with a mild base (e.g., sodium methoxide in methanol) to yield N6-benzoyl adenosine.[1]

  • Purify the product by silica gel chromatography.

2. 5'-O-DMT Protection

  • React N6-benzoyl adenosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work up the reaction and purify the product.

3. 2'-O-TBDMS Protection

  • React the 5'-O-DMT-N6-benzoyl-adenosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a suitable solvent (e.g., DMF) to protect the 2'-hydroxyl group.

  • Purify the resulting 5'-O-DMT-N6-benzoyl-2'-O-TBDMS-adenosine.

4. 3'-Phosphitylation

  • Dissolve the protected nucleoside in an anhydrous solvent (e.g., dichloromethane or THF).

  • Add N,N-diisopropylethylamine (DIPEA) followed by the phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[1]

  • Stir the reaction at room temperature for several hours.

  • Purify the final product, N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, by silica gel chromatography.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This compound phosphoramidite is used in a standard four-step cycle on an automated DNA/RNA synthesizer.[1]

1. Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane).[1]

2. Coupling: The this compound phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]

3. Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles.

4. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine mixture).[1]

These four steps are repeated for each subsequent monomer in the desired sequence.

Protocol 3: Post-Synthesis Deprotection and Cleavage

1. Cleavage from Solid Support and Base/Phosphate Deprotection:

  • Transfer the solid support containing the synthesized oligonucleotide to a vial.

  • Add a deprotection solution, such as concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[3]

  • Heat the vial (e.g., 55-65°C) for the appropriate duration based on the chosen deprotection reagent (see table above). This step cleaves the oligonucleotide from the support and removes the benzoyl and other base-protecting groups, as well as the cyanoethyl groups from the phosphate backbone.[7]

2. 2'-O-TBDMS Group Removal (for RNA):

  • Evaporate the supernatant from the previous step.

  • Treat the residue with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF), to remove the 2'-O-TBDMS protecting groups.

3. Purification:

  • The fully deprotected oligonucleotide is desalted and purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualizations

G cluster_synthesis Synthesis of N6-Benzoyl-Adenosine Phosphoramidite Adenosine Adenosine N6_Benzoylation N6-Benzoyl Adenosine Adenosine->N6_Benzoylation Benzoyl Chloride, Pyridine DMT_Protection 5'-O-DMT- N6-Benzoyl Adenosine N6_Benzoylation->DMT_Protection DMT-Cl, Pyridine TBDMS_Protection 5'-O-DMT-2'-O-TBDMS- N6-Benzoyl Adenosine DMT_Protection->TBDMS_Protection TBDMS-Cl, Imidazole Phosphitylation N6-Benzoyl-Adenosine Phosphoramidite TBDMS_Protection->Phosphitylation CEP-Cl, DIPEA

Caption: Workflow for N6-Benzoyl-Adenosine Phosphoramidite Synthesis.

G cluster_cycle Automated Oligonucleotide Synthesis Cycle Detritylation Detritylation (DMT Removal) Coupling Coupling (Phosphoramidite Addition) Detritylation->Coupling 1 Capping Capping (Acetylation) Coupling->Capping 2 Oxidation Oxidation (Iodine) Capping->Oxidation 3 Oxidation->Detritylation 4. Repeat for next monomer

Caption: The four-step automated oligonucleotide synthesis cycle.

G cluster_deprotection Post-Synthesis Deprotection and Purification Synthesized_Oligo Support-Bound Protected Oligonucleotide Cleavage_Deprotection Cleavage from Support & Base/Phosphate Deprotection Synthesized_Oligo->Cleavage_Deprotection Ammonia or AMA Desilylation 2'-O-TBDMS Removal (Fluoride Source) Cleavage_Deprotection->Desilylation (For RNA) Purification Purification (HPLC or PAGE) Cleavage_Deprotection->Purification (For DNA) Desilylation->Purification

Caption: Post-synthesis deprotection and purification workflow.

References

Application Notes and Protocols for Studying the Effect of N6-Benzoyladenosine on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-Benzoyladenosine is a purine derivative with significant potential in biochemical research and pharmaceutical development.[1] As a modulator of adenosine receptors, it has been shown to influence critical cellular processes such as cell proliferation and apoptosis, making it a compound of interest for anti-cancer and anti-inflammatory drug discovery.[1] These application notes provide a comprehensive experimental framework to investigate the effects of this compound on cell proliferation, including detailed protocols for assessing cell viability, cell cycle progression, and apoptosis.

Experimental Workflow

The following diagram outlines the general experimental workflow for characterizing the bioactivity of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies prep Prepare this compound Stock Solution culture Cell Culture Maintenance seed Seed Cells in 96-well Plates culture->seed treat_viability Treat Cells with this compound (Dose-Response) seed->treat_viability mtt Perform MTT Assay for Cell Viability treat_viability->mtt ic50 Determine IC50 Value mtt->ic50 treat_cycle Treat Cells with this compound (at IC50) ic50->treat_cycle treat_apoptosis Treat Cells with this compound (at IC50) ic50->treat_apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat_cycle->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) treat_apoptosis->apoptosis G N6B This compound AR Adenosine Receptor N6B->AR PI3K PI3K AR->PI3K MAPK_pathway MAPK Pathway (e.g., ERK) AR->MAPK_pathway Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK_pathway->Proliferation Promotes

References

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of N6-Benzoyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine is a synthetic derivative of the endogenous nucleoside adenosine, characterized by a benzoyl group attached to the N6 position of the adenine base.[1] This structural modification enhances its stability and bioactivity compared to unmodified adenosine.[2] this compound has demonstrated potential therapeutic applications, including anti-tumor and neuroprotective effects, and is explored for its anti-inflammatory properties due to its ability to modulate adenosine receptors.[1][2]

Adenosine itself is a potent endogenous regulator of inflammation, exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3][4] The activation of A2A and A2B receptors, in particular, typically mediates anti-inflammatory responses.[4] Given that this compound is an adenosine analog, it is hypothesized to exert anti-inflammatory effects by interacting with these signaling pathways.

These application notes provide a detailed protocol for a systematic in vitro evaluation of the anti-inflammatory properties of this compound. The described assays will enable researchers to determine its efficacy in inhibiting key inflammatory mediators and to elucidate its potential mechanism of action.

Experimental Protocols

In Vitro Anti-inflammatory Activity Screening in Macrophages

This protocol details the use of a lipopolysaccharide (LPS)-induced inflammation model in the murine macrophage cell line RAW 264.7.[5] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.[6][7]

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Dexamethasone (positive control)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare various concentrations of this compound and the positive control, dexamethasone, in DMEM.

    • Pre-treat the cells with different concentrations of this compound or dexamethasone for 1 hour.

  • Inflammation Induction:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle-treated, non-stimulated control group and an LPS-stimulated control group without the test compound.

  • Cell Viability Assay (MTT Assay):

    • After the 24-hour incubation, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm to determine cell viability and rule out cytotoxic effects of this compound.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[8]

  • Cytokine Measurement (ELISA):

    • Use the collected cell culture supernatants to quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Mechanistic Study: NF-κB and MAPK Signaling Pathways

Objective: To investigate if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Materials:

  • Reagents from the previous protocol.

  • Antibodies for Western blot analysis (phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin).

  • Nuclear and cytoplasmic extraction kits.

Procedure:

  • Cell Treatment and Lysis:

    • Treat RAW 264.7 cells with this compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

    • For NF-κB analysis, perform nuclear and cytoplasmic fractionation. For MAPK analysis, prepare whole-cell lysates.

  • Western Blot Analysis:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with specific primary antibodies against the phosphorylated and total forms of key signaling proteins (p65 for NF-κB; p38, ERK1/2, and JNK for MAPKs).

    • Use a loading control like β-actin to normalize the results.

    • Visualize the protein bands using a chemiluminescence detection system.

Adenosine Receptor Activity Profiling

Objective: To determine if this compound acts as an agonist or antagonist at adenosine A2A receptors, which are known to mediate anti-inflammatory effects.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • cAMP accumulation assay kit.

  • NECA (5'-(N-Ethylcarboxamido)adenosine) as a reference agonist.

Procedure:

  • Cell Culture and Seeding:

    • Culture the A2A receptor-expressing HEK293 cells and seed them in a 96-well plate.

  • cAMP Accumulation Assay:

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • To test for agonist activity, treat the cells with increasing concentrations of this compound.

    • To test for antagonist activity, pre-incubate the cells with this compound before stimulating them with a known concentration of the agonist NECA.

    • Measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).[9]

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Effect of this compound on Cell Viability in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentrationCell Viability (%)
Control-100
LPS (1 µg/mL)-98 ± 4
This compound1 µM
10 µM
50 µM
Dexamethasone10 µM

Data are presented as mean ± SD.

Table 2: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentrationNO Production (% of LPS Control)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-
LPS (1 µg/mL)-100
This compound1 µM
10 µM
50 µM
Dexamethasone10 µM

Data are presented as mean ± SD.

Table 3: Effect of this compound on Adenosine A2A Receptor Activity

CompoundAssay ModeEC₅₀ / IC₅₀ (nM)
NECAAgonist
This compoundAgonist
This compoundAntagonist

EC₅₀ (half-maximal effective concentration) for agonist activity; IC₅₀ (half-maximal inhibitory concentration) for antagonist activity.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Endpoint Assays start RAW 264.7 Cell Culture seed Seed cells in 96-well plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate viability MTT Assay for Cell Viability stimulate->viability no_assay Griess Assay for Nitric Oxide stimulate->no_assay cytokine_assay ELISA for TNF-α, IL-6, IL-1β stimulate->cytokine_assay

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK activates NFkB IKK -> IκB -> NF-κB TLR4->NFkB activates N6B This compound AR Adenosine Receptor (e.g., A2A) N6B->AR activates? AC Adenylyl Cyclase AR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->NFkB inhibits NFkB_nuc NF-κB (nucleus) MAPK->NFkB_nuc NFkB->NFkB_nuc translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Cytokines induces transcription

Caption: Hypothesized signaling pathways modulated by this compound in macrophages.

References

Application Notes: Synthesis and Characterization of N6-Benzoyladenosine-Containing Aptamers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aptamers are single-stranded DNA or RNA oligonucleotides capable of binding to a wide range of target molecules with high affinity and specificity.[1][2] Their utility in diagnostics and therapeutics can be significantly enhanced through chemical modifications.[3] The incorporation of modified nucleosides can improve binding affinity, increase resistance to nucleases, and introduce novel functionalities.[2][3] N6-Benzoyladenosine is a key modification where the exocyclic amine of adenosine is protected by a benzoyl group. This modification can influence the aptamer's binding properties by increasing hydrophobicity and altering hydrogen bonding patterns, making it a valuable tool for developing novel affinity reagents.[3]

These notes provide detailed protocols for the chemical synthesis of the N6-Benzoyl-deoxyadenosine phosphoramidite, its incorporation into DNA aptamers via automated solid-phase synthesis, and the subsequent deprotection, purification, and characterization of the modified aptamers.

Protocol 1: Synthesis of N6-Benzoyl-deoxyadenosine Phosphoramidite

This protocol details the three main stages for preparing the phosphoramidite building block required for automated DNA synthesis: protection of the exocyclic amine, protection of the 5'-hydroxyl group, and phosphitylation of the 3'-hydroxyl group.[3]

Methodology:

  • N6-Benzoylation of Deoxyadenosine:

    • Dissolve deoxyadenosine in anhydrous pyridine.[3]

    • Add trimethylsilyl chloride (TMSCl) and stir at room temperature to transiently protect the hydroxyl groups.[3][4]

    • Cool the solution to 0°C and add benzoyl chloride to benzoylate the N6 position.[3][4]

    • Quench the reaction with water, followed by the addition of ammonia to remove the silyl protecting groups.[3]

    • Purify the resulting N6-benzoyl-deoxyadenosine product using silica gel chromatography.[3]

  • 5'-O-DMT Protection:

    • Dissolve the purified N6-benzoyl-deoxyadenosine in anhydrous pyridine.[3]

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[3]

    • Quench the reaction and extract the product with dichloromethane (DCM).[3]

    • Purify the 5'-O-DMT-N6-benzoyl-deoxyadenosine by silica gel chromatography.[3]

  • 3'-Phosphitylation:

    • Dissolve the 5'-O-DMT-N6-benzoyl-deoxyadenosine in anhydrous tetrahydrofuran (THF).[3]

    • Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl).[3]

    • Stir the mixture at room temperature until the reaction is complete, monitoring by TLC.[3]

    • Purify the final N6-benzoyl-deoxyadenosine phosphoramidite product by silica gel chromatography under anhydrous conditions.[3]

    • Co-evaporate the purified product with anhydrous acetonitrile, dry it under a high vacuum, and store it at -20°C under an argon atmosphere.[3]

A Deoxyadenosine B Transient Hydroxyl Protection (TMSCl) A->B Pyridine C N6-Benzoylation (Benzoyl Chloride) B->C D Silyl Group Deprotection (Ammonia) C->D E Purified N6-Benzoyl-deoxyadenosine D->E Silica Gel Chromatography F 5'-O-DMT Protection (DMT-Cl) E->F Pyridine G Purified 5'-O-DMT- N6-Benzoyl-deoxyadenosine F->G Silica Gel Chromatography H 3'-Phosphitylation (CEP-Cl) G->H THF, DIPEA I Final Phosphoramidite Product H->I Silica Gel Chromatography

Workflow for N6-Benzoyl-deoxyadenosine Phosphoramidite Synthesis.

Protocol 2: Automated Solid-Phase Synthesis of Modified Aptamers

This protocol uses the phosphoramidite method on an automated DNA synthesizer to incorporate the custom N6-Benzoyl-deoxyadenosine phosphoramidite into a growing oligonucleotide chain.[5][6] The synthesis proceeds in the 3' to 5' direction.[6]

Materials:

  • DNA synthesizer.[3]

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.[3]

  • Standard DNA phosphoramidites (dA, dC, dG, dT) with appropriate protecting groups (e.g., Bz for A and C, iBu for G).[6]

  • Custom N6-Benzoyl-deoxyadenosine phosphoramidite.

  • Anhydrous acetonitrile.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT)).[6]

  • Capping solution (e.g., acetic anhydride and 1-methylimidazole).[5]

  • Oxidizing solution (e.g., iodine in THF/water).[7]

  • Detritylation solution (e.g., 3% trichloroacetic acid in DCM).[7]

Methodology (Synthesis Cycle):

  • Initialization: The synthesis starts with the first nucleoside bound to the CPG solid support.[6]

  • Step 1: Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by treating it with the detritylation solution, exposing a free 5'-hydroxyl group.[6][7]

  • Step 2: Coupling: The custom N6-Benzoyl-deoxyadenosine phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.[3][6]

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of deletion-mutant sequences (n-1 shortmers).[5]

  • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[7]

  • Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired aptamer sequence.

start Start Cycle: Support-Bound Nucleoside (5'-DMT on) detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add Activated Phosphoramidite) detritylation->coupling Exposed 5'-OH capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation end End Cycle: Elongated Chain (5'-DMT on) oxidation->end repeat Repeat for Next Nucleotide end->repeat repeat->detritylation New Cycle synthesis Protocol 1 & 2: Aptamer Synthesis deprotect Protocol 3: Deprotection & Purification (HPLC / PAGE) synthesis->deprotect Crude Aptamer characterize Characterization deprotect->characterize Purified Aptamer ms Mass Spec (Identity) characterize->ms purity HPLC / CE (Purity) characterize->purity binding Binding Assays (Affinity, KD) characterize->binding stability Stability Assays (Nuclease Resistance) characterize->stability application Downstream Applications (Diagnostics, Therapeutics) binding->application stability->application

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency of N6-Benzoyladenosine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N6-Benzoyladenosine (dA(Bz)) phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low coupling efficiency during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite, and why is the benzoyl group used?

This compound phosphoramidite is a crucial building block for the chemical synthesis of DNA and RNA oligonucleotides.[1] The benzoyl (Bz) group protects the exocyclic amine of the adenine base during the automated solid-phase synthesis process.[1] This protection is vital to prevent unwanted side reactions while coupling phosphoramidite monomers to the growing oligonucleotide chain.[1] The benzoyl group remains stable throughout the synthesis cycles and is efficiently removed during the final deprotection step.[1]

Q2: We are observing consistently low coupling efficiency when incorporating dA(Bz). What are the most common causes?

Low coupling efficiency with dA(Bz) phosphoramidites can be attributed to several critical factors:

  • Reagent Quality: The purity and stability of the dA(Bz) phosphoramidite are paramount as these reagents are sensitive to moisture and oxidation.[2] Studies have indicated that the stability of phosphoramidites in acetonitrile solution can vary, with dA phosphoramidites being less stable than T and dC phosphoramidites.[2]

  • Water Contamination: Moisture is a primary reason for reduced coupling efficiency.[2][3][4][5][6][7] Water can hydrolyze the phosphoramidite or the activated intermediate, making it unable to couple.[2][3][] This contamination can be present in the acetonitrile, the activator solution, or the inert gas used to pressurize the synthesizer.[2][3]

  • Activator Issues: The choice and quality of the activator are crucial for efficient coupling.[2][9] Incomplete activation of the phosphoramidite will lead to lower coupling yields.[2]

  • Suboptimal Coupling Time: The time allowed for the coupling reaction may be insufficient, especially given that purines like adenine are bulkier and may require longer coupling times.[2][]

Q3: How does the steric hindrance of the benzoyl group affect coupling efficiency?

Base-protecting groups influence coupling efficiency due to their steric size and chemical properties.[] Bulky protecting groups like benzoyl can sterically hinder the coupling reaction, slowing it down.[11][12] This steric clash can make it more difficult for the activated phosphoramidite to approach the 5'-hydroxyl group of the growing oligonucleotide chain.[] Consequently, modified phosphoramidites with bulky groups often require longer coupling times or more potent activators to achieve high efficiency.[7][9][11][12]

Q4: Can the choice of activator significantly impact the coupling of dA(Bz)?

Yes, the choice of activator is critical.[9] For sterically hindered phosphoramidites like dA(Bz), a more reactive activator may be necessary to achieve high coupling efficiencies.[9][12] However, overly acidic activators can lead to side reactions, such as premature removal of the 5'-dimethoxytrityl (DMT) protecting group, which can result in n+1 insertions.[6][9] Therefore, a balance between reactivity and the potential for unwanted side reactions must be found.[9] Activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended for bulky phosphoramidites.[12][13]

Troubleshooting Guides

Issue 1: Consistently Low Coupling Efficiency with dA(Bz)

If you are experiencing consistently low coupling efficiency specifically when incorporating this compound phosphoramidite, follow this troubleshooting workflow.

cluster_reagents Reagent Quality Checks cluster_protocol Protocol Optimization cluster_instrument Instrument Verification cluster_analysis Product Analysis start Low Coupling Efficiency with dA(Bz) Detected check_reagents Step 1: Verify Reagent Quality start->check_reagents amidite_quality Assess dA(Bz) Amidite (Freshness, Purity) activator_quality Verify Activator Integrity (Fresh, Correct Concentration) solvent_quality Check Solvent Anhydrousity (Water Content < 30 ppm) check_protocol Step 2: Review Synthesis Protocol coupling_time Optimize Coupling Time (Increase for dA(Bz)) activator_choice Consider a More Potent Activator (e.g., DCI) check_instrument Step 3: Inspect Synthesizer fluidics_check Check Fluidics for Leaks/Blockages delivery_volumes Verify Reagent Delivery Volumes analyze_product Step 4: Analyze Crude Product hplc HPLC Analysis (Identify n-1 sequences) mass_spec Mass Spectrometry (Confirm masses) solution High Coupling Efficiency Achieved amidite_quality->check_protocol activator_quality->check_protocol solvent_quality->check_protocol coupling_time->check_instrument activator_choice->check_instrument fluidics_check->analyze_product delivery_volumes->analyze_product hplc->solution mass_spec->solution

Caption: Troubleshooting workflow for low dA(Bz) coupling efficiency.

Recommended Actions:

  • Verify Reagent Quality:

    • dA(Bz) Phosphoramidite: Use a fresh vial of high-purity dA(Bz) phosphoramidite.[2][7] Ensure it has been stored properly at -20°C under an inert atmosphere.[4] Visually inspect the powder; it should be white and free-flowing.[4]

    • Activator: Prepare a fresh solution of the activator.[7] Ensure the correct concentration is used for your specific synthesizer and scale.[6][9]

    • Solvents: Use fresh, anhydrous acetonitrile with a water content of 30 ppm or less (preferably ≤10-15 ppm).[2][14]

  • Review Synthesis Protocol:

    • Coupling Time: Increase the coupling time specifically for the dA(Bz) phosphoramidite.[2][7][][12] A standard coupling time may be insufficient due to the steric bulk of the benzoyl group.[11][12]

    • Activator: If using a standard activator like 1H-Tetrazole, consider switching to a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) for the dA(Bz) coupling step.[12][13]

  • Inspect Synthesizer:

    • Fluidics: Check for any leaks or blockages in the synthesizer's fluidic system that might prevent accurate reagent delivery.[5][7]

    • Reagent Delivery: Verify that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column.[7]

  • Analyze Crude Product:

    • Perform HPLC and Mass Spectrometry on the crude oligonucleotide to quantify the amount of n-1 deletion product at the adenosine incorporation site.[5][7] This will confirm that the issue is specific to dA(Bz) coupling.

Data Presentation

Table 1: Recommended Activators for this compound Phosphoramidite
ActivatorRecommended ConcentrationKey Characteristics
1H-Tetrazole 0.45 M - 0.50 MStandard, cost-effective activator. May be less efficient for sterically hindered phosphoramidites.[6]
5-Ethylthio-1H-tetrazole (ETT) 0.25 MMore acidic and reactive than 1H-Tetrazole; good for RNA synthesis and sterically hindered monomers.[6][13]
4,5-Dicyanoimidazole (DCI) 0.25 M - 0.5 MLess acidic than tetrazole derivatives, reducing the risk of n+1 formation. Highly nucleophilic, leading to rapid coupling.[6][13]
Table 2: Impact of Coupling Time on Efficiency for a Sterically Hindered Phosphoramidite
Coupling Time (minutes)Theoretical Full-Length Product Yield (for a 20-mer with one hindered base)
2~85%
5~95%
10>98%
15>99%
Note: These are illustrative values and actual results will vary depending on the specific sequence, synthesizer, and other reagents.

Experimental Protocols

Protocol 1: Optimization of Coupling Time for dA(Bz)

Objective: To determine the optimal coupling time for this compound phosphoramidite to achieve >99% coupling efficiency.

Methodology:

  • Baseline Synthesis: Perform a synthesis of a short, standard oligonucleotide containing a single dA(Bz) incorporation using your current, standard coupling time.

  • Incremental Increase: Repeat the synthesis, but incrementally increase the coupling time specifically for the dA(Bz) phosphoramidite. For example, if your standard time is 2 minutes, test 4, 6, and 8-minute coupling times.[2]

  • Analysis: Analyze the crude product from each synthesis by HPLC or mass spectrometry.

  • Evaluation: Compare the percentage of the full-length product versus the n-1 deletion product for each coupling time. The optimal time will be the shortest duration that yields the highest percentage of the full-length product.

start Start: Define Baseline Coupling Time (e.g., 2 min) synthesis1 Synthesize Test Oligo with Baseline Time start->synthesis1 analysis1 Analyze Crude Product (HPLC/Mass Spec) synthesis1->analysis1 increase_time Increase Coupling Time (e.g., to 4, 6, 8 min) analysis1->increase_time synthesis2 Synthesize Test Oligo with Increased Time increase_time->synthesis2 analysis2 Analyze Crude Product (HPLC/Mass Spec) synthesis2->analysis2 compare Compare Full-Length vs. n-1 Product analysis2->compare end End: Optimal Coupling Time Determined compare->end

Caption: Experimental workflow for optimizing coupling time.

Protocol 2: Preparation of Anhydrous Acetonitrile

Objective: To ensure the acetonitrile used in oligonucleotide synthesis is sufficiently dry to prevent hydrolysis of phosphoramidites.

Methodology:

  • Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content (<30 ppm).[2][14]

  • To further ensure anhydrous conditions, add activated 3Å molecular sieves to the solvent bottle on the synthesizer.[2][4]

  • Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.[2][4]

  • When dispensing the solvent, use a dry syringe and needle that has been purged with an inert gas (e.g., argon) to prevent the introduction of atmospheric moisture.[2]

  • Always handle ACN under an inert atmosphere to prevent the re-absorption of moisture.[4]

Disclaimer: The information provided in this Technical Support Center is intended for guidance purposes only. Users should always consult their specific instrument and reagent manuals and perform appropriate optimizations for their unique experimental conditions.

References

optimizing deprotection conditions for N6-Benzoyladenosine to avoid side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the deprotection of N6-Benzoyladenosine while minimizing the formation of side products.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient Reagent: The amount of deprotecting agent (e.g., ammonia, methylamine) is not enough to drive the reaction to completion. 2. Low Reaction Temperature: The reaction is too slow at ambient temperature. 3. Short Reaction Time: The reaction has not been allowed to proceed for a sufficient duration. 4. Poor Substrate Solubility: The this compound is not fully dissolved in the reaction mixture, limiting its reactivity. 5. Degraded Reagent: The deprotecting agent has lost its potency over time (e.g., old aqueous ammonia solution).1. Increase the molar excess of the deprotection reagent. 2. Increase the reaction temperature. For aqueous ammonia, heating to 55-65°C can significantly speed up the reaction.[1] 3. Extend the reaction time and monitor progress by TLC or HPLC. 4. Add a co-solvent like methanol or ethanol to improve the solubility of the protected adenosine in aqueous solutions. 5. Use a fresh bottle of the deprotecting agent.
Formation of Side Products 1. Harsh Deprotection Conditions: Prolonged exposure to strong basic conditions or high temperatures can lead to degradation of the adenosine product or the formation of side products. 2. Acyl Migration: The benzoyl group may migrate from the N6 position to the N1 position of the adenine ring, especially under certain conditions. 3. Depurination: Although less common with N6-benzoyl protection compared to other protecting groups, harsh acidic or basic conditions can potentially lead to the cleavage of the glycosidic bond.[2] 4. Reactions with Ribose Hydroxyls: If the ribose hydroxyl groups are not protected, they can undergo side reactions under the deprotection conditions.1. Use milder deprotection conditions, such as methanolic ammonia at room temperature, and monitor the reaction closely to avoid over-exposure. 2. Optimize the deprotection method. For some substrates, a different base or solvent system may minimize acyl migration. 3. Ensure that the deprotection conditions are not overly harsh. If depurination is suspected, analyze the reaction mixture for the presence of adenine. 4. This guide assumes deprotection of only the N6-position. If O-benzoyl groups are also present, their removal is expected. For selective N6-deprotection, the ribose hydroxyls should be protected with a stable group.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: Incomplete reactions can make separation of adenosine and this compound challenging due to their similar polarities. 2. Presence of Multiple Side Products: A complex mixture of side products can complicate the purification process.1. Ensure the reaction goes to completion by monitoring with TLC or HPLC. For purification, employ a suitable chromatographic method. A reversed-phase C18 column with a gradient of methanol or acetonitrile in an aqueous buffer (e.g., 0.4% phosphoric acid or 0.1 M triethylammonium acetate) is often effective.[3][4] 2. Optimize the deprotection reaction to minimize side product formation. Use a purification method with high resolving power, such as preparative HPLC, to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting this compound?

A1: The most common methods for deprotecting this compound involve ammonolysis. The specific conditions can vary, but typically include:

  • Aqueous Ammonia: Concentrated aqueous ammonia (28-30%) is often used, sometimes with heating to 55-65°C to accelerate the reaction.[1]

  • Methanolic Ammonia: A saturated solution of ammonia in methanol provides a milder deprotection condition and is often performed at room temperature.[1]

  • Aqueous Methylamine: This is a more reactive amine and can often achieve deprotection more rapidly than ammonia.

  • Sodium Methoxide in Methanol: This method is very efficient for removing O-benzoyl groups and can also be used for N6-benzoyl deprotection.[1]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The deprotected adenosine product is more polar than the this compound starting material. On a normal phase silica TLC plate, the product will have a lower Rf value. In reversed-phase HPLC, the product will have a shorter retention time.

Q3: What are the potential side products I should be aware of?

A3: While the deprotection is generally clean, potential side products can include:

  • Incomplete deprotection: Residual this compound.

  • Acyl migration: Formation of N1-Benzoyladenosine.

  • Depurination: Formation of adenine due to cleavage of the glycosidic bond, though N6-benzoyl protection is relatively stable to depurination.[2]

  • Degradation products: Prolonged exposure to harsh basic conditions can lead to the degradation of the purine ring.

Q4: Which deprotection method is the best?

A4: The "best" method depends on the specific substrate and the desired outcome.

  • For sensitive substrates, methanolic ammonia at room temperature is a mild option, though it may require longer reaction times.[1]

  • For faster deprotection, aqueous ammonia at elevated temperatures or aqueous methylamine can be used.[1]

  • Sodium methoxide in methanol is very rapid but may be less selective if other base-labile groups are present.[1] It is always recommended to perform a small-scale trial reaction to determine the optimal conditions for your specific compound.

Q5: How can I purify the final adenosine product?

A5: The crude product after deprotection is typically purified by silica gel column chromatography or preparative HPLC.

  • Silica Gel Chromatography: A gradient elution with a solvent system like dichloromethane/methanol is commonly used.

  • Preparative HPLC: Reversed-phase HPLC on a C18 column is a powerful technique for obtaining high-purity adenosine. A gradient of acetonitrile or methanol in water, often with an acidic modifier like phosphoric acid or a buffer like triethylammonium acetate, is effective for separation.[3][4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for common deprotection methods. Note that optimal conditions may vary depending on the specific substrate.

Deprotection Method Reagent(s) Solvent Temperature Reaction Time Typical Yield (%) Notes
Methanolic Ammonia Saturated NH3MethanolRoom Temperature12-24 hours>90%A mild and widely used method.[1]
Aqueous Ammonia Conc. (28-30%) NH4OHWater/Co-solvent55-65 °C2-8 hours>90%Faster than methanolic ammonia due to elevated temperature.[1]
Sodium Methoxide Catalytic NaOMeMethanolRoom Temperature1-4 hours>95%A very efficient and rapid method.[1]
Aqueous Methylamine 40% Aqueous CH3NH2Water/Co-solventRoom TemperatureGenerally faster than ammoniaHighA more potent deprotection reagent.

Experimental Protocols

Protocol 1: Deprotection using Methanolic Ammonia
  • Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath and bubble ammonia gas through the solution until saturation is achieved, or add a pre-made saturated solution of ammonia in methanol.

  • Seal the flask and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1 v/v).

  • Once the starting material is consumed (typically 12-24 hours), remove the solvent under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection using Aqueous Ammonia at Elevated Temperature
  • Dissolve the this compound derivative in a minimal amount of a suitable solvent (e.g., methanol or ethanol) if it is not readily soluble in aqueous ammonia.

  • Add concentrated aqueous ammonia (e.g., 10-20 equivalents) to the dissolved substrate in a sealable reaction vessel.

  • Securely seal the reaction vessel and stir the mixture at 55°C.

  • Monitor the reaction progress periodically by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully open the vessel in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove ammonia and solvent.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection using Sodium Methoxide in Methanol
  • Dissolve the this compound in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[1]

  • Once complete, neutralize the mixture by adding an acidic resin (e.g., Amberlite IR-120 H+) until the pH is neutral.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Deprotection_Step Choose Deprotection Method: - Aqueous Ammonia - Methanolic Ammonia - Sodium Methoxide - Aqueous Methylamine This compound->Deprotection_Step Monitoring Monitor by TLC/HPLC Deprotection_Step->Monitoring Workup Quench Reaction & Remove Solvent Monitoring->Workup Reaction Complete Purification Purify by: - Silica Gel Chromatography - Preparative HPLC Workup->Purification Adenosine Adenosine Purification->Adenosine

Caption: A generalized experimental workflow for the deprotection of this compound.

Side_Product_Formation This compound This compound Deprotection_Conditions Deprotection Conditions (Base, Solvent, Temperature) This compound->Deprotection_Conditions Desired_Product Adenosine Deprotection_Conditions->Desired_Product Optimized Side_Products Potential Side Products Deprotection_Conditions->Side_Products Non-Optimized Incomplete_Deprotection Incomplete Deprotection (Starting Material Remains) Side_Products->Incomplete_Deprotection Acyl_Migration Acyl Migration (N1-Benzoyladenosine) Side_Products->Acyl_Migration Depurination Depurination (Adenine) Side_Products->Depurination

Caption: Logical relationships between deprotection conditions and potential product outcomes.

References

preventing depurination during the synthesis of N6-Benzoyladenosine oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oligonucleotides containing N6-Benzoyladenosine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to depurination and optimize their synthesis workflows.

Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a significant problem during oligonucleotide synthesis?

A: Depurination is the cleavage of the β-N-glycosidic bond that connects a purine base (Adenine or Guanine) to the sugar backbone of a nucleic acid.[1][2] This reaction creates an "abasic" or "apurinic" (AP) site. While the oligonucleotide chain can continue to elongate with an AP site, this site is unstable. During the final basic deprotection step (e.g., with ammonium hydroxide), the oligonucleotide chain is cleaved at the AP site.[1][3] This leads to a significant reduction in the yield of the full-length product and the generation of shorter, truncated oligonucleotide fragments, complicating purification and downstream applications.[1][3]

Q2: Why is this compound (Bz-dA) particularly susceptible to depurination?

A: The N6-benzoyl (Bz) group is an acyl protecting group used to prevent unwanted side reactions at the exocyclic amine of adenosine during synthesis.[4] However, acyl groups are electron-withdrawing, which destabilizes the N-glycosidic bond.[1] This electronic effect makes the bond more susceptible to cleavage under the acidic conditions of the detritylation step, where the 5'-DMT protecting group is removed.[1][] Deoxyadenosine derivatives are generally more prone to depurination than their ribonucleoside counterparts.[2]

Q3: During which step of the synthesis cycle does depurination primarily occur?

A: Depurination primarily occurs during the deblocking (or detritylation) step of each synthesis cycle.[6][7] This step uses a mild acid, typically 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in dichloromethane, to remove the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain.[4][8] The repeated exposure to acid throughout the synthesis cycles can lead to cumulative depurination, especially in longer oligonucleotides or sequences rich in purines.[7][9]

Q4: How can I detect if depurination is occurring in my synthesis?

A: Depurination is typically identified post-synthesis and deprotection by analyzing the crude oligonucleotide product. Methods like Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC) will show a ladder of shorter fragments in addition to the peak for the full-length product.[3][9] The pattern of these shorter bands often corresponds to the positions of the purine bases in the sequence, indicating cleavage at these sites.[9]

Q5: What are the primary strategies to minimize or prevent depurination of Bz-dA?

A: There are three main strategies:

  • Optimize Detritylation Conditions: Switch from a strong acid like Trichloroacetic Acid (TCA) to a milder acid like Dichloroacetic Acid (DCA).[1][8][10] Reducing the acid concentration and minimizing the contact time during the deblocking step can also significantly lower the rate of depurination.[7][10]

  • Use Alternative Protecting Groups: Employ N6-protecting groups that are less electron-withdrawing or are even electron-donating. Formamidine groups, such as dimethylformamidine (dmf), are electron-donating and stabilize the glycosidic bond, offering enhanced resistance to depurination.[1] Other labile groups like phenoxyacetyl (Pac) can also be used, as they allow for milder final deprotection conditions.[11]

  • Adjust Synthesis Fluidics: In microarray-based synthesis, depurination can be controlled by optimizing the fluidics of the flow cell and quenching the detritylation solution promptly.[1]

Troubleshooting Guide
Observed Problem Potential Cause Recommended Solution(s)
Low yield of full-length product with a prominent ladder of shorter fragments on a gel or HPLC. Excessive Depurination: The acidic conditions during detritylation are too harsh for the Bz-dA residues.1. Switch to a Milder Acid: Replace 3% TCA with 3% DCA for the deblocking step.[8][10] 2. Reduce Deblocking Time: Minimize the acid contact time to what is necessary for complete detritylation.[7] 3. Use Depurination-Resistant Monomers: For particularly sensitive sequences, synthesize the oligonucleotide using Pac-dA or dmf-dA phosphoramidites instead of Bz-dA.[1][11]
Depurination still occurs even when using DCA. Sequence-Specific Sensitivity: The oligonucleotide may contain long stretches of adenosine or other purines that are inherently more susceptible to acid-catalyzed degradation.1. Further Optimize Deblocking: Decrease the DCA concentration or shorten the deblocking time further. 2. Employ Alternative Protecting Groups: This is the most robust solution. Using a formamidine-protected dA (dmf-dA) will provide the greatest stability against acid-induced depurination.[1]
Final product is contaminated with species having a mass of +147 Da. Incomplete Capping and Acetonitrile Reaction: This impurity can arise from the reaction of acetonitrile with the uncapped 5'-hydroxyl group under acidic conditions. While not directly depurination, it's a common side reaction.1. Ensure Efficient Capping: Check the efficacy of your capping reagents (Cap A and Cap B). 2. Optimize Reagent Delivery: Ensure proper delivery of capping reagents to the solid support.
Oligonucleotide degrades during final deprotection. Incorrect Deprotection Conditions: Harsh deprotection conditions (e.g., high temperature for extended periods) can exacerbate cleavage at any abasic sites formed during synthesis.1. Follow Recommended Deprotection Protocols: Use established protocols for the specific protecting groups used (see Experimental Protocols section). For Bz-dA, standard deprotection is typically ammonium hydroxide at 55°C for 8-15 hours.[12] 2. Use Milder Deprotection for Labile Groups: If using Pac or other labile protecting groups, switch to milder deprotection cocktails like potassium carbonate in methanol or AMA (ammonium hydroxide/methylamine) at lower temperatures.[13][14]
Quantitative Data Summary
Table 1: Comparison of Detritylation Acids and Their Impact on Depurination
Detritylation Acid Typical Concentration Relative Depurination Rate Key Characteristics Citations
Trichloroacetic Acid (TCA)3% in CH₂Cl₂HighStrong acid, enables fast detritylation but carries the highest risk of depurination.[8][10][15]
Dichloroacetic Acid (DCA)3% in CH₂Cl₂LowMilder acid, results in slower detritylation but significantly reduces depurination. Recommended for long oligos or purine-rich sequences.[1][8][10][15]
Dichloroacetic Acid (DCA)15% in CH₂Cl₂MediumOffers faster detritylation than 3% DCA but with a higher depurination rate. A trade-off between speed and product integrity.[8][15]

Data synthesized from kinetic studies comparing depurination half-times. The half-time for 3% DCA is significantly longer than for 15% DCA and 3% TCA.[8][15]

Table 2: Comparison of N6-Adenosine Protecting Groups
Protecting Group Abbreviation Chemical Nature Resistance to Depurination Typical Deprotection Conditions Citations
BenzoylBzAcyl (Electron-withdrawing)SusceptibleConcentrated NH₄OH, 55-65°C, 8-20 hours[1][4]
PhenoxyacetylPacAcyl (More labile than Bz)SusceptibleConcentrated NH₄OH, Room Temp, <4 hours[11]
DimethylformamidinedmfFormamidine (Electron-donating)ResistantConcentrated NH₄OH, 55°C, 1 hour OR Room Temp, 8 hours[1][16]
Experimental Protocols
Protocol 1: Standard Automated Synthesis Cycle (Phosphoramidite Chemistry)

This protocol describes a single cycle of oligonucleotide synthesis on an automated synthesizer.

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane.

    • Procedure: The DCA solution is passed through the synthesis column containing the CPG-bound oligonucleotide. This removes the 5'-DMT group from the terminal nucleoside, exposing a free 5'-hydroxyl group.

    • Contact Time: Minimize to the shortest effective duration (typically 60-120 seconds).

    • Wash: The column is thoroughly washed with acetonitrile to remove the cleaved DMT cation and residual acid.[10]

  • Step 2: Coupling

    • Reagents: The desired phosphoramidite monomer (e.g., N6-Benzoyl-5'-O-DMT-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) and an activator (e.g., DCI or ETT).

    • Procedure: The activated monomer is delivered to the column and reacts with the free 5'-hydroxyl group of the growing chain.

  • Step 3: Capping

    • Reagents: Capping A (e.g., acetic anhydride in THF/lutidine) and Capping B (e.g., N-methylimidazole in THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped"). This prevents them from reacting in subsequent cycles, thus avoiding the formation of (n-1) deletion mutants.

  • Step 4: Oxidation

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphotriester.[7]

    • Wash: The column is washed again with acetonitrile to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection of Bz-dA Containing Oligonucleotides

This protocol is performed after the full oligonucleotide has been synthesized.

  • Cleavage from Support:

    • Reagent: Concentrated ammonium hydroxide (28-33%).

    • Procedure: The solid support (CPG) is transferred to a sealed vial. Add the ammonium hydroxide solution and incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[13][17]

  • Base and Phosphate Deprotection:

    • Procedure: After cleavage, heat the sealed vial containing the oligonucleotide in the ammonium hydroxide solution at 55°C for 8-15 hours.[12] This removes the benzoyl group from adenosine, the isobutyryl group from guanosine, the benzoyl/acetyl group from cytosine, and the cyanoethyl groups from the phosphate backbone.

    • Caution: Ensure the vial is tightly sealed to prevent ammonia gas from escaping. Use fresh ammonium hydroxide for complete deprotection.[13]

  • Work-up:

    • Cool the vial to room temperature.

    • Carefully open the vial in a fume hood and evaporate the ammonia solution to dryness using a vacuum concentrator.

    • The resulting pellet contains the crude, deprotected oligonucleotide, ready for purification.

Visualizations

Workflow for Solid-Phase Oligonucleotide Synthesis

Oligo_Synthesis_Workflow start_node Start: CPG-Bound Nucleoside (5'-DMT Protected) deblock Step 1: Deblocking (Acidic Detritylation) start_node->deblock wash1 Wash (Acetonitrile) deblock->wash1 Removes DMT+ couple Step 2: Coupling (Add Activated Monomer) wash1->couple cap Step 3: Capping (Block Unreacted Chains) couple->cap oxidize Step 4: Oxidation (Stabilize Linkage) cap->oxidize wash2 Wash (Acetonitrile) oxidize->wash2 Removes I₂ cycle Repeat Cycle for next base wash2->cycle cycle->deblock Next Base end_node End: Full-Length Protected Oligonucleotide cycle->end_node Final Base

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Mechanism of Depurination and Subsequent Chain Cleavage

Depurination_Mechanism cluster_synthesis During Synthesis (Acidic Step) cluster_deprotection During Final Deprotection (Basic Step) Bz_dA N6-Benzoyl-Adenosine in Oligo Chain AP_Site Apurinic (AP) Site Formed + Released Bz-Adenine Bz_dA->AP_Site Glycosidic bond cleavage H_plus H+ (from DCA/TCA) During Detritylation H_plus->Bz_dA AP_Site_Cleavage Unstable AP Site in Oligo Chain AP_Site->AP_Site_Cleavage Chain Elongation Continues Cleaved Truncated Oligonucleotide Fragments AP_Site_Cleavage->Cleaved Chain Cleavage OH_minus OH- (from NH₄OH) OH_minus->AP_Site_Cleavage

Caption: Depurination occurs in acid; chain cleavage occurs in the final basic step.

Troubleshooting Logic for Depurination Issues

Troubleshooting_Depurination problem Problem: Low yield of full-length oligo, shorter fragments observed check Is depurination the cause? (Analyze by PAGE/HPLC) problem->check other_issue Investigate other issues: - Incomplete coupling - Poor capping efficiency - Reagent quality check->other_issue NO strategy Choose Strategy to Reduce Depurination check->strategy YES solution_path YES no_depurination NO strat1 Modify Detritylation Conditions strategy->strat1 strat2 Change Protecting Group strategy->strat2 action1a Switch TCA to DCA strat1->action1a action1b Reduce acid contact time strat1->action1b action2 Use dmf-dA or Pac-dA phosphoramidites strat2->action2

Caption: A decision tree for troubleshooting depurination in oligonucleotide synthesis.

References

addressing solubility issues of N6-Benzoyladenosine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Benzoyladenosine, focusing on addressing solubility issues in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a modified purine nucleoside, where a benzoyl group is attached to the N6 position of the adenine base.[1][2] This modification enhances its stability and bioactivity.[1][2] It is widely used in biochemical research and pharmaceutical development, particularly in studies related to nucleoside analogs and as a building block for synthesizing various pharmaceuticals.[1][2] Its ability to modulate adenosine receptors makes it relevant in cancer research and neurobiology, where it can influence processes like cell proliferation and apoptosis.[1][2][3]

Q2: In which organic solvents is this compound soluble?

Published quantitative solubility data for this compound in a wide range of organic solvents is limited. However, based on its chemical structure and data from related compounds, it is expected to be soluble in Dimethyl Sulfoxide (DMSO).[4] The presence of the non-polar benzoyl group generally increases its solubility in moderately polar to non-polar organic solvents.[4] For a related compound, N6-Benzoyladenine, solubility has been reported in warm ethanol and Dimethylformamide (DMF).

Q3: Why am I having trouble dissolving this compound?

Several factors can contribute to solubility issues with this compound:

  • Solvent Polarity: The choice of solvent is critical. While soluble in DMSO, its solubility may be limited in highly polar solvents like water or short-chain alcohols.

  • Temperature: Solubility is often temperature-dependent. Heating the solvent may increase the solubility of this compound.

  • Purity of the Compound: Impurities in the this compound sample can affect its solubility characteristics.

  • Equilibration Time: It may take time for the compound to fully dissolve. Insufficient mixing or equilibration time can lead to an underestimation of its solubility.

Q4: Can I heat the solvent to dissolve this compound?

Yes, gently heating the solvent can be an effective method to increase the solubility of this compound. However, it is crucial to consider the stability of the compound at elevated temperatures and the volatility of the chosen solvent. It is recommended to use a controlled temperature water bath and to monitor for any signs of degradation. For instance, N6-Benzoyladenine is soluble in warm ethanol.[5]

Troubleshooting Guides

Issue: this compound is not dissolving in my chosen organic solvent.

Possible Cause & Solution:

  • Inappropriate Solvent: The polarity of your solvent may not be suitable for this compound.

    • Recommendation: Try a solvent with a different polarity. DMSO is a good starting point as this compound is known to be soluble in it.[4] Based on data for the related compound N6-Benzoyladenine, you could also try DMF.[5]

  • Insufficient Temperature: The solubility of many compounds increases with temperature.

    • Recommendation: Gently warm the solvent in a controlled manner (e.g., water bath at 30-50°C). Always be mindful of the solvent's boiling point and the compound's stability.

  • Low Surface Area of the Solid: Large crystals or aggregates will dissolve slower than a fine powder.

    • Recommendation: Gently grind the solid this compound with a mortar and pestle before adding it to the solvent to increase the surface area.

  • Inadequate Mixing/Agitation: The solution may not be saturated due to poor mixing.

    • Recommendation: Use a vortex mixer or a magnetic stirrer to ensure thorough mixing. Allow sufficient time for dissolution, which could range from minutes to hours.

Issue: My this compound solution is cloudy or has formed a precipitate.

Possible Cause & Solution:

  • Supersaturation: The solution may have been saturated at a higher temperature and then cooled, causing the compound to precipitate out.

    • Recommendation: Gently warm the solution to redissolve the precipitate. If it needs to be used at a lower temperature, consider preparing a more dilute solution.

  • Change in Solvent Composition: Adding a co-solvent in which this compound is less soluble can cause precipitation.

    • Recommendation: Ensure that all components of your final solution are compatible. If adding an aqueous buffer or other solvent, do so gradually while stirring vigorously. It may be necessary to prepare the final solution in a single step rather than by adding a concentrated stock.

  • pH Change: For certain applications involving aqueous buffers, a change in pH could affect the solubility.

    • Recommendation: Check the pH of your final solution. Although this compound itself is not highly ionizable, pH can influence interactions with other components in the solution.

Quantitative Solubility Data

CompoundSolventTemperatureSolubility (mg/mL)
N6-Benzoyladenine Warm EthanolNot Specified10[5]
DMFNot Specified50[5]
DMSONot Specified2[5]
Adenosine DMSONot Specified~20[6]
DMFNot Specified~5[6]
PBS (pH 7.2)Not Specified~10[6]

Note: This data is for related compounds and should be used as a general guideline. The solubility of this compound may differ. It is highly recommended to perform solubility tests for your specific application.

Experimental Protocols

Protocol: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard laboratory procedure to determine the equilibrium solubility of this compound in a specific organic solvent.

Materials:

  • This compound (solid)

  • High-purity organic solvent of choice

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge (optional)

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or incubator set at the desired temperature (e.g., 25°C).

    • Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]

  • Phase Separation:

    • After equilibration, let the vial stand at the same temperature to allow the excess solid to settle.

    • For very fine suspensions, centrifugation can be used to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • If necessary, dilute the saturated solution with a known volume of the solvent to bring its concentration within the linear range of the instrument.

  • Calculation:

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the saturated solution from the calibration curve, accounting for any dilutions.

    • Express the solubility in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Cap vial securely B->C D Incubate at constant temperature (e.g., 25°C) C->D Start Equilibration E Agitate for 24-48 hours D->E F Allow solid to settle (or centrifuge) E->F Proceed to Separation G Filter supernatant F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Caption: A generalized workflow for determining the solubility of this compound.

Potential Signaling Pathway

This compound, as an adenosine analog, is likely to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs). The diagram below illustrates a simplified, representative signaling cascade that could be modulated by this compound binding to an adenosine receptor coupled to a Gs protein (like A2A or A2B) or a Gi protein (like A1 or A3).

G Potential Adenosine Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NB This compound AR Adenosine Receptor (e.g., A2A/A2B or A1/A3) NB->AR Binds G G Protein (Gs or Gi) AR->G Activates AC Adenylyl Cyclase G->AC Activates (Gs) or Inhibits (Gi) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Response Cellular Response (e.g., proliferation, apoptosis) Gene->Response

Caption: A simplified diagram of a potential signaling pathway modulated by this compound.

References

common impurities in N6-Benzoyladenosine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of N6-Benzoyladenosine.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction temperature in small increments (e.g., 10°C), while monitoring for potential side product formation.
Suboptimal Reagent Stoichiometry - Ensure the correct molar ratios of adenosine, benzoyl chloride, and any protecting groups are used. An excess of the benzoylating agent may be necessary, but too much can lead to over-benzoylation.
Degradation of Starting Material or Product - Ensure all reagents and solvents are anhydrous, as moisture can lead to unwanted side reactions and degradation. - Avoid harsh acidic or basic conditions during workup, which can cause depurination (cleavage of the glycosidic bond).
Inefficient Purification - Optimize the purification method. If using column chromatography, adjust the solvent system to ensure good separation. If using recrystallization, screen different solvent systems to find one that effectively precipitates the product while leaving impurities in the mother liquor.

Problem 2: Presence of Multiple Products (Poor Regioselectivity)

Possible Cause Suggested Solution
Benzoylation of Ribose Hydroxyl Groups (O-Benzoylation) - Use a protecting group strategy: Prior to benzoylation, protect the 2', 3', and 5' hydroxyl groups of the ribose sugar. A common method is to use trimethylsilyl chloride (TMSCl) to form silyl ethers. These protecting groups can be removed after N6-benzoylation. - Selective deprotection: If O-benzoylation has occurred, the O-benzoyl groups can be selectively removed using a mild base like sodium methoxide in methanol, leaving the more stable N6-benzoyl group intact.
Formation of Over-Benzoylated Products (e.g., N6,N6-Dibenzoyladenosine) - Control the stoichiometry: Use a minimal excess of benzoyl chloride to reduce the likelihood of double benzoylation at the N6 position. - Monitor the reaction closely: Stop the reaction as soon as the desired mono-benzoylated product is the major species, as determined by TLC or HPLC.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Co-elution of Product and Impurities in Chromatography - Optimize the mobile phase: For silica gel chromatography, a gradient elution of methanol in dichloromethane is often effective. Adjust the gradient to improve the separation between the product and impurities. - Alternative stationary phase: If silica gel is ineffective, consider using a different stationary phase, such as alumina.
Product is Contaminated with Benzoic Acid - Aqueous wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted benzoyl chloride and benzoic acid. - Alkaline wash: A wash with a dilute sodium hydroxide solution can also be effective for removing benzoic acid.
Product Fails to Crystallize - Screen various solvents: Try different solvent systems for recrystallization. Common choices include ethanol, methanol, and mixtures of ethyl acetate and methanol. - Use a seed crystal: If a small amount of pure product is available, use it to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The most frequently encountered impurities include:

  • Unreacted Adenosine: Due to incomplete reaction.

  • O-Benzoylated Adenosine Isomers: Products where one or more of the ribose hydroxyl groups are benzoylated in addition to the N6-amino group.

  • Over-Benzoylated Products: Such as N6,2',3',5'-tetrabenzoyladenosine or potentially N6,N6-dibenzoyladenosine.

  • Benzoic Acid: A byproduct from the hydrolysis of excess benzoyl chloride.

  • Residual Protecting Groups: If a protection strategy is used, incomplete deprotection can leave silyl or other groups attached to the ribose.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A typical mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material (adenosine) is more polar and will have a lower Rf value than the more non-polar product (this compound). Over-benzoylated products will be even less polar and have higher Rf values.

Q3: What is a typical yield for this compound synthesis?

Yields can vary significantly depending on the specific protocol and scale. However, with optimized conditions and efficient purification, yields of over 80% can be achieved.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Transient Protection Strategy

This protocol involves the temporary protection of the ribose hydroxyl groups with trimethylsilyl chloride (TMSCl).

Materials:

  • Adenosine

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride

  • Aqueous Ammonia solution (e.g., 28%)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Suspend adenosine in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add TMSCl (typically 3-4 equivalents) dropwise to the stirring suspension. Stir for 2-3 hours at 0°C to allow for the formation of the silylated adenosine.

  • While maintaining the temperature at 0°C, slowly add benzoyl chloride (typically 1.5-2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the mixture back to 0°C and quench the reaction by the slow addition of an aqueous ammonia solution to hydrolyze the silyl ethers and any remaining benzoyl chloride.

  • Remove the pyridine under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to obtain pure this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol is suitable for removing less soluble impurities like unreacted adenosine.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, place the solution in a refrigerator or ice bath.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Illustrative Purity Profile of this compound Before and After Purification by Column Chromatography

Compound Purity Before Purification (Area % by HPLC) Purity After Purification (Area % by HPLC)
This compound75.2>99.0
Adenosine10.5<0.1
N6,2',3',5'-Tetrabenzoyladenosine8.3<0.1
O-Benzoylated Isomers4.1<0.5
Benzoic Acid1.9Not Detected

Note: The values in this table are for illustrative purposes and may vary depending on the specific reaction conditions and purification efficiency.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities Introduced Adenosine Adenosine Protection Protection of Hydroxyls (e.g., with TMSCl) Adenosine->Protection Benzoylation N6-Benzoylation (with Benzoyl Chloride) Protection->Benzoylation Unreacted_Adenosine Unreacted Adenosine Protection->Unreacted_Adenosine Deprotection Deprotection of Hydroxyls (e.g., with NH3) Benzoylation->Deprotection Over_Benzoylation Over-Benzoylated Products Benzoylation->Over_Benzoylation O_Benzoylation O-Benzoylated Isomers Benzoylation->O_Benzoylation Benzoic_Acid Benzoic Acid Benzoylation->Benzoic_Acid Crude_Product Crude this compound Deprotection->Crude_Product Workup Aqueous Workup (Wash with NaHCO3) Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Guide cluster_impurities Identify Impurity by TLC/HPLC cluster_solutions Recommended Actions Start Low Purity of This compound Unreacted_SM Unreacted Starting Material (Adenosine) Start->Unreacted_SM Over_Benzoylated Over-Benzoylated Products Start->Over_Benzoylated O_Benzoylated O-Benzoylated Isomers Start->O_Benzoylated Other_Impurity Other Impurities (e.g., Benzoic Acid) Start->Other_Impurity Optimize_Reaction Optimize Reaction: - Increase reaction time - Adjust stoichiometry Unreacted_SM->Optimize_Reaction Optimize_Purification Optimize Purification: - Adjust chromatography gradient - Screen recrystallization solvents Over_Benzoylated->Optimize_Purification Selective_Deprotection Perform Selective O-Deprotection O_Benzoylated->Selective_Deprotection Aqueous_Wash Perform Aqueous Wash (e.g., with NaHCO3) Other_Impurity->Aqueous_Wash

Caption: Troubleshooting logic for low purity in this compound synthesis.

strategies to improve the yield of N6-Benzoyladenosine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Benzoyladenosine (Bz-A). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the yield of this compound incorporation in various experimental contexts. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Section 1: Solid-Phase Chemical Synthesis of Oligonucleotides

The incorporation of this compound via phosphoramidite chemistry is a cornerstone of synthetic oligonucleotide manufacturing. The bulky benzoyl protecting group is stable during synthesis but can present challenges to achieving optimal coupling efficiency.

Troubleshooting Guide: Solid-Phase Synthesis

Issue: Low overall yield of the full-length oligonucleotide containing this compound.

This is often indicated by a low final quantity of the desired product or complex HPLC profiles with multiple shorter sequences.

Potential Cause Recommended Solution Underlying Rationale
Insufficient Coupling Time Extend the coupling time for the Bz-A phosphoramidite monomer to 3-10 minutes.[1]The sterically bulky benzoyl group slows the reaction kinetics, requiring more time for the coupling reaction to proceed to completion. Standard coupling times (30-60 seconds) are often insufficient.[1]
Suboptimal Activator Use a more potent activator, such as 4,5-Dicyanoimidazole (DCI), for the Bz-A coupling step.[1]A stronger activator is more effective at catalyzing the reaction for less reactive, sterically hindered phosphoramidites like this compound.[1][]
Reagent Quality Use fresh, anhydrous acetonitrile (<30 ppm water) for phosphoramidite dissolution and ensure the Bz-A phosphoramidite and activator have not degraded.[]Moisture hydrolyzes the activated phosphoramidite, preventing coupling. Degraded reagents will have lower reactivity, leading to failed coupling steps.[][4]
Solid Support Issues For oligonucleotides longer than 75 bases, use a solid support with a larger pore size (e.g., 1000 Å). Ensure the loading capacity is not exceeded.[]Blocked pores or steric hindrance between growing chains on the support can hinder reagent diffusion and reduce reaction efficiency.[]
Frequently Asked Questions (FAQs): Solid-Phase Synthesis

Q1: My trityl monitor shows a sudden, significant drop in coupling efficiency specifically at the this compound incorporation step. What should I do? A1: This is a classic sign of a kinetically slow coupling step due to steric hindrance from the benzoyl group. The primary solution is to extend the coupling time for the this compound phosphoramidite. A duration of 3-10 minutes is a good starting point.[1] If this does not fully resolve the issue, consider using a more potent activator like DCI for that specific coupling step.[1]

Q2: How much does a small drop in coupling efficiency for this compound affect my final yield? A2: The effect is cumulative and significant, especially for longer oligonucleotides. Since solid-phase synthesis is cyclical, even a minor decrease in efficiency at one step substantially reduces the final amount of the correct, full-length product.[5]

Table 1: Theoretical Impact of Coupling Efficiency on Final Oligonucleotide Yield

Coupling Efficiency per Cycle Theoretical Yield of a 20-mer (%) Theoretical Yield of a 50-mer (%) Theoretical Yield of a 100-mer (%)
99.5% 90.9 77.8 60.5
99.0% 82.6 60.5 36.6
98.0% 67.6 36.4 13.3
95.0% 35.8 7.7 0.6

Data compiled from theoretical yield calculations.[]

Q3: I see a significant peak with a mass of (Full-Length Oligo - 1 Nucleotide), the "n-1" impurity, in my HPLC analysis. Is this related to the this compound? A3: Yes, this is a likely consequence of failed coupling at the Bz-A step. If the this compound phosphoramidite fails to couple and the subsequent capping step is also incomplete, the unreacted 5'-hydroxyl group will be available for coupling in the next cycle, leading to a sequence missing the Bz-A nucleotide (an n-1 deletion).[][6] To mitigate this, focus on optimizing the Bz-A coupling step as described above.

Section 2: Enzymatic Incorporation

Incorporating this compound into DNA or RNA strands using enzymes like ligases or polymerases can be challenging due to the bulky benzoyl group, which may not fit well into the enzyme's active site.

Troubleshooting Guide: Enzymatic Incorporation

Issue: Low or no yield of the desired ligated or extended product.

This is typically observed as a faint or absent band on a gel, or low signal in quantitative assays.

Potential Cause Recommended Solution Underlying Rationale
Steric Hindrance (Ligase) Increase enzyme concentration (2-5 fold). Extend incubation time (e.g., overnight at 4°C).The bulky N6-benzoyl group can sterically hinder the enzyme's active site, reducing ligation efficiency. Increasing enzyme concentration and reaction time can help overcome this kinetic barrier.[7][8]
Inappropriate Enzyme (Polymerase) Screen different DNA/RNA polymerases. Prioritize polymerases known for tolerance to modified nucleotides (e.g., certain Y-family polymerases or engineered enzymes).Standard high-fidelity polymerases are often intolerant to bulky base modifications. Error-prone or specifically engineered polymerases may have more accommodating active sites.[9][10][11]
Substrate Purity Ensure the this compound triphosphate (Bz-ATP/Bz-dATP) or Bz-A-modified oligonucleotide is highly pure and free of synthesis contaminants (e.g., salts, EDTA).Contaminants can inhibit enzymatic activity.[12]
Reaction Buffer Conditions Use fresh ligation or polymerase buffer. Ensure ATP (for ligase) has not degraded from multiple freeze-thaw cycles. Optimize Mg²⁺ concentration.Degraded ATP is a common cause of ligation failure.[12] Optimal cofactor concentration is critical for enzyme activity.
Secondary Structure (RNA Ligation) Design the template/splint to ensure the ligation junction (the 3'-end of the Bz-A oligo) is unstructured (at least 3-5 unstructured nucleotides).T4 RNA ligases are biased against secondary structures at the ligation site. A structured 3'-end on the donor oligonucleotide will significantly inhibit ligation.[7]
Frequently Asked questions (FAQs): Enzymatic Incorporation

Q1: I am trying to ligate an RNA oligonucleotide ending in a 3'-N6-Benzoyladenosine using T4 RNA Ligase 2, but the efficiency is very low. Why? A1: T4 RNA Ligase 2 is known to be sensitive to the structure of the RNA substrate at the ligation junction.[7][13] The bulky benzoyl group can cause significant steric hindrance, preventing the 3'-OH from being properly positioned in the enzyme's active site for nucleophilic attack. Furthermore, if the terminal nucleotides are involved in any secondary structure (like a hairpin), ligation will be severely inhibited.[7] Ensure your substrate has an unstructured 3'-end and try optimizing the reaction by increasing the ligase concentration and extending the incubation time.

Q2: Can I use a standard high-fidelity DNA polymerase like Pfu or Phusion to incorporate this compound-5'-triphosphate? A2: It is unlikely to be efficient. High-fidelity polymerases have tight active sites to ensure accurate base pairing and are generally intolerant of bulky modifications on the incoming dNTP.[10][14] You will likely see significant stalling or complete failure of incorporation. It is recommended to screen a panel of polymerases, including those from the Y-family (e.g., Pol η, Pol ι) or commercially available engineered polymerases that are specifically designed to accept modified substrates.[9][15]

Q3: How can I confirm that the low yield is due to the this compound modification itself? A3: The best approach is to run a parallel control experiment. Synthesize or obtain an identical oligonucleotide or dNTP that is unmodified (i.e., contains a standard adenosine) and run the enzymatic reaction under the exact same conditions. If the unmodified control works efficiently while the Bz-A version fails, it strongly points to the modification as the source of the issue.[6]

Section 3: Cell-Based Metabolic Labeling

Introducing this compound to cell culture allows for its potential incorporation into cellular nucleic acids for downstream analysis. Success depends on balancing cellular uptake, metabolic stability, and cytotoxicity.

Troubleshooting Guide: Metabolic Labeling

Issue: Low incorporation of this compound into cellular RNA/DNA or high cellular toxicity.

Low incorporation is measured by mass spectrometry or other sensitive detection methods. Toxicity is observed via microscopy or cell viability assays.

Potential Cause Recommended Solution Underlying Rationale
High Cytotoxicity Perform a dose-response curve (e.g., 1 µM to 1 mM) and determine the IC50 value using an MTT or similar viability assay. Use a concentration well below the IC50 for labeling experiments.[16]High concentrations of nucleoside analogs can be toxic by disrupting normal cellular metabolism. It is crucial to find a concentration that allows for incorporation without killing the cells.[16]
Poor Cellular Uptake Increase incubation time (e.g., perform a time-course from 4 to 24 hours). Consider using a cell line with high nucleoside transporter activity.Cellular uptake is a time-dependent process. Different cell lines have varying efficiencies for nucleoside transport.
Metabolic Instability (Debenzoylation) Analyze cell lysates or media for the presence of free adenosine and benzoic acid via LC-MS to assess cleavage.Intracellular enzymes (e.g., hydrolases) may cleave the benzoyl group from the nucleoside before it can be phosphorylated and incorporated, reducing the yield of the desired modified nucleic acid.
Inefficient Phosphorylation Overexpress the relevant nucleoside kinase(s) (e.g., adenosine kinase) if possible.This compound must be converted to its triphosphate form to be incorporated by polymerases. This is a key rate-limiting step that depends on cellular kinase activity.
Frequently Asked Questions (FAQs): Metabolic Labeling

Q1: What is a good starting concentration for labeling cells with this compound? A1: A good starting range is between 100 µM and 1 mM.[16] However, this is highly cell-line dependent. It is critical to perform a cytotoxicity assay first to determine the optimal, non-toxic concentration for your specific cells. Treat cells for 24 hours with a range of concentrations and measure viability.

Q2: How can I verify that the this compound is actually being incorporated into cellular nucleic acids? A2: The gold standard for verification is mass spectrometry. After labeling, extract the total RNA or DNA, digest it into individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase, and then analyze the digest using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] This will allow you to unambiguously identify and quantify the amount of incorporated this compound relative to canonical adenosine.

Q3: My cells look unhealthy after treatment with this compound, even at concentrations that others have reported. What could be wrong? A3: Besides concentration, the duration of exposure is a key factor. Try reducing the labeling time. Also, ensure the this compound preparation is pure and free of any residual synthesis solvents or contaminants that could be toxic. Finally, cell health and confluency at the time of labeling can impact their sensitivity. Ensure you are using healthy, sub-confluent cells.

Experimental Protocols & Visualizations

Protocol 1: Optimizing Coupling Time for this compound Phosphoramidite
  • Setup: Program your DNA synthesizer to perform several parallel small-scale syntheses of a short, test oligonucleotide (e.g., a 10-mer) containing one this compound incorporation.

  • Variable Coupling: Set the coupling time for the standard phosphoramidites to the default (e.g., 45 seconds). For the this compound phosphoramidite, program a different coupling time for each parallel synthesis (e.g., 2 min, 4 min, 6 min, 8 min, 10 min).

  • Synthesis: Run the synthesis protocols.

  • Cleavage and Deprotection: Cleave the oligonucleotides from the solid support and deprotect them using your standard protocol (e.g., ammonium hydroxide at 55°C).

  • Analysis: Analyze the crude product from each synthesis by reverse-phase HPLC or LC-MS.

  • Evaluation: Compare the chromatograms. Identify the full-length product peak and the n-1 deletion peak. Calculate the coupling efficiency for each time point by comparing the relative peak areas. Select the shortest coupling time that gives the highest ratio of full-length product to n-1 impurity.

Protocol 2: General Enzymatic Ligation of a Bz-A Modified RNA Oligonucleotide
  • Reaction Components: In a sterile microfuge tube on ice, combine the following:

    • 5'-phosphorylated DNA/RNA acceptor oligo: 10 µM

    • 3'-OH this compound-terminated RNA donor oligo: 10 µM

    • DNA Splint (template): 12 µM

    • 10X T4 RNA Ligase 2 Reaction Buffer: 2 µL

    • T4 RNA Ligase 2 (e.g., 200 units/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Annealing: Heat the mixture to 65°C for 5 minutes, then allow it to cool slowly to room temperature to anneal the oligos to the splint.

  • Ligation: Incubate the reaction at 25°C for 2 hours. For troubleshooting low yields, this incubation can be extended to overnight at 16°C.

  • Enzyme Inactivation: Inactivate the ligase by heating at 65°C for 10 minutes.

  • Analysis: Analyze the ligation product by running the reaction on a denaturing polyacrylamide gel (dPAGE) and visualizing with a suitable stain (e.g., SYBR Gold). A successful ligation will show a new band corresponding to the size of the ligated product.

Protocol 3: Cellular Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in ~80% confluency after 24 hours.

  • Treatment: Prepare a serial dilution of this compound in cell culture medium (e.g., from 1 mM down to 1 µM). Remove the old medium from the cells and add the medium containing the different concentrations of Bz-A. Include a "no-treatment" control.

  • Incubation: Incubate the plate for your desired labeling period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Diagrams

Solid-Phase Synthesis Cycle for Modified Phosphoramidite cluster_0 Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT group) Wash1 Wash (Acetonitrile) Detritylation->Wash1 TCA Coupling 2. Coupling (Add Bz-A Phosphoramidite + Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Extended Time (3-10 min) Capping 3. Capping (Block unreacted 5'-OH) Wash2->Capping Acetic Anhydride Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Iodine Oxidation->Detritylation Next Cycle End Final Product: Cleavage & Deprotection Oxidation->End After last cycle Start Start: Support-bound Nucleoside Start->Detritylation

Caption: Workflow for a single cycle of solid-phase synthesis, highlighting the extended coupling step for a modified phosphoramidite like this compound.

Troubleshooting Low Enzymatic Incorporation cluster_ligase Ligation Pathway cluster_polymerase Polymerization Pathway Start Low / No Incorporation of Bz-A Product Control Run Unmodified Control (Standard Adenosine) Start->Control Control_Result Control Works? Control->Control_Result Problem_Reagents Issue with General Reagents/Protocol (Buffer, Enzyme, etc.) Control_Result->Problem_Reagents No Problem_Modification Issue is Specific to Bz-A Modification Control_Result->Problem_Modification Yes L_Check_Structure Check Substrate Secondary Structure Problem_Modification->L_Check_Structure If Ligase P_Check_Enzyme Is Polymerase Tolerant to Modified dNTPs? Problem_Modification->P_Check_Enzyme If Polymerase L_Optimize Optimize Conditions: - Increase Ligase Conc. - Extend Incubation Time L_Check_Structure->L_Optimize P_Optimize Screen Different Polymerases (e.g., Y-family) P_Check_Enzyme->P_Optimize

Caption: A logical workflow for troubleshooting low yield in enzymatic incorporation experiments involving this compound.

Metabolic Labeling Workflow cluster_prep 1. Preparation & Dosing cluster_exp 2. Labeling & Harvesting cluster_analysis 3. Analysis Cytotoxicity Determine IC50 (MTT Assay) Dose Select Optimal Dose & Labeling Time Cytotoxicity->Dose Treat Treat Cells with This compound Dose->Treat Incubate Incubate (e.g., 24 hours) Treat->Incubate Harvest Harvest Cells & Extract Total RNA/DNA Incubate->Harvest Digest Enzymatic Digestion to Nucleosides Harvest->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Bz-A vs. A LCMS->Quantify

Caption: A standard experimental workflow for the metabolic labeling of cells with this compound and subsequent analysis.

References

identifying and characterizing side products of N6-Benzoyladenosine deprotection by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing side products during the deprotection of N6-benzoyladenosine, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of this compound, providing potential causes and solutions.

ProblemSymptom(s) by LC-MSPotential Cause(s)Suggested Solution(s)
Incomplete Deprotection Presence of a significant peak corresponding to the mass of this compound (m/z 372.1 [M+H]⁺).1. Insufficient reaction time or temperature. 2. Degraded or insufficient deprotection reagent (e.g., old ammonia solution). 3. Poor solubility of the starting material.1. Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS to avoid degradation. 2. Use a fresh bottle of reagent or titrate to confirm concentration. Increase the molar excess of the deprotection reagent. 3. Add a co-solvent like methanol or ethanol to improve solubility in aqueous ammonia.
Formation of Benzamide A peak corresponding to the mass of benzamide (m/z 122.1 [M+H]⁺) is observed.This is an expected byproduct of the deprotection reaction, particularly when using ammonia-based reagents.Benzamide is typically removed during standard purification procedures like HPLC or silica gel chromatography.
Hydrolysis of the Glycosidic Bond Detection of a peak corresponding to adenine (m/z 136.1 [M+H]⁺).Harsh basic or acidic conditions can lead to the cleavage of the N-glycosidic bond.Use milder deprotection conditions (e.g., potassium carbonate in methanol) or carefully control the reaction time and temperature.
Transamination Side Product With methylamine deprotection, a peak corresponding to N6-methyladenosine (m/z 282.1 [M+H]⁺) may be observed.The use of methylamine can sometimes lead to the exchange of the benzoyl group with a methylamino group, followed by reduction to the methyl group, particularly with prolonged reaction times.Reduce reaction time or switch to a different deprotection reagent like aqueous ammonia if this side product is prevalent.
Partially Deprotected Species If other hydroxyl protecting groups (e.g., TBDMS, benzoyl) are present on the ribose sugar, peaks corresponding to partially deprotected intermediates may be seen.The deprotection conditions may not be sufficient to remove all protecting groups.A two-step deprotection strategy may be necessary. First, use a milder reagent to remove more labile groups, followed by a stronger reagent for the N6-benzoyl group.

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for this compound and its primary deprotection product, adenosine, in LC-MS?

In positive ion mode electrospray ionization (ESI+), you should look for the protonated molecules:

  • This compound: [M+H]⁺ = 372.1

  • Adenosine: [M+H]⁺ = 268.1

Q2: What is the characteristic fragmentation pattern I should look for in MS/MS to confirm the identity of adenosine?

The most characteristic fragmentation of adenosine is the cleavage of the glycosidic bond, resulting in the formation of the protonated adenine base. You should monitor the transition of m/z 268.1 → 136.1.[1]

Q3: My LC-MS analysis shows a peak with the correct mass for adenosine, but the reaction yield is low. What should I do?

Low yield with complete conversion suggests product loss during workup or purification. However, if the starting material is still present, the deprotection is incomplete. Refer to the "Incomplete Deprotection" section in the troubleshooting guide for optimization strategies.[2]

Q4: Can I use sodium methoxide for N6-benzoyl deprotection?

While sodium methoxide in methanol is effective for removing acyl groups from the sugar hydroxyls, it can be less efficient for the N6-benzoyl group. Careful control of the reaction conditions is necessary to avoid unwanted side reactions.[2]

Q5: How can I monitor the deprotection reaction in real-time?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the disappearance of the starting material and the appearance of the product. LC-MS can provide more definitive identification of the product and any side products.[2][3]

Experimental Protocols

Protocol 1: Deprotection of this compound with Aqueous Ammonia
  • Dissolve the this compound derivative in a minimal amount of an organic co-solvent such as methanol or ethanol.

  • Add concentrated aqueous ammonia (e.g., 28-30%) to the solution in a sealed pressure vessel.

  • Heat the mixture at a controlled temperature (e.g., 55°C) and stir for the desired duration (typically several hours to overnight).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude adenosine product by a suitable chromatographic method (e.g., HPLC or silica gel column chromatography).

Protocol 2: LC-MS Analysis of Deprotection Reaction
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol/water).

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the starting material, product, and potential side products.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode to identify all ions present.

    • MS/MS Analysis: Targeted MS/MS analysis on the expected m/z values of the starting material, product, and potential side products to confirm their identity through fragmentation patterns.

Visualizations

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_analysis Analysis & Purification start This compound reaction Heating & Stirring start->reaction reagent Deprotection Reagent (e.g., aq. Ammonia) reagent->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Evaporation) monitoring->workup purification Purification (HPLC) workup->purification product Adenosine purification->product

Caption: Experimental workflow for the deprotection of this compound.

Side_Product_Identification cluster_main Main Reaction Pathway cluster_side Potential Side Products N6_Benzoyl This compound (m/z 372.1) Adenosine Adenosine (m/z 268.1) N6_Benzoyl->Adenosine Deprotection Adenine Adenine (m/z 136.1) N6_Benzoyl->Adenine Hydrolysis Benzamide Benzamide (m/z 122.1) N6_Benzoyl->Benzamide Byproduct N6_Me_A N6-Methyladenosine (m/z 282.1) N6_Benzoyl->N6_Me_A Transamination (with MeNH2)

Caption: Logical relationships of this compound and potential side products.

References

optimizing activator concentration for N6-Benzoyladenosine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing activator concentration in N6-Benzoyladenosine coupling reactions during solid-phase oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling step of this compound phosphoramidite.

Issue Potential Cause Recommended Action
Low Coupling Efficiency Suboptimal Activator Concentration: The concentration of the activator may be too low for efficient activation of the this compound phosphoramidite or too high, leading to side reactions.Refer to the Activator Concentration Comparison table below. Start with the recommended concentration for your chosen activator. Consider performing a concentration titration to find the optimal concentration for your specific synthesizer and conditions. For sterically hindered phosphoramidites like 2'-O-protected ribonucleosides, a higher activator concentration may be required.[1][2]
Inadequate Activator: The chosen activator may not be suitable for the specific phosphoramidite or synthesis scale. For instance, 1H-Tetrazole may be less effective for sterically hindered monomers.[3]For general-purpose synthesis of short oligos, ETT or BTT are recommended.[3] For longer oligonucleotides or larger scale synthesis, DCI is a good alternative due to its higher solubility and nucleophilicity.[3][4][5]
Moisture Contamination: Reagents, especially the acetonitrile (ACN) used as a diluent, may contain water, which rapidly hydrolyzes the activated phosphoramidite.[1][5]Use anhydrous acetonitrile for all reagent preparations. Ensure phosphoramidites are dissolved in an anhydrous environment.[5]
Short Coupling Time: The time allowed for the coupling reaction may be insufficient, especially for modified or sterically hindered bases.Increase the coupling time. For 2'-O-protected ribonucleoside phosphoramidites, coupling times of 5-15 minutes may be necessary for high yields.[1]
Degraded Phosphoramidite or Activator: Reagents may have degraded due to improper storage or prolonged exposure to air and moisture.Use fresh, high-quality phosphoramidites and activators. Store all reagents under the recommended conditions (e.g., under inert gas, desiccated, and at the correct temperature).
Formation of (n+1) Impurities Activator Acidity: Highly acidic activators can cause premature detritylation of the phosphoramidite monomer in solution, leading to the formation of dimers that are then incorporated into the sequence.[3]Consider using a less acidic activator like 4,5-dicyanoimidazole (DCI).[3]
Depurination Excessive Acid Exposure: While primarily an issue during the detritylation step, a highly acidic activator could potentially contribute to depurination, especially at the O6 position of guanosine.[1]Ensure the capping step is performed before oxidation to remove any potential O6 modifications.[1] Use the mildest effective activator for your synthesis.
Precipitation in Synthesizer Lines Low Activator Solubility: Some activators, like 1H-Tetrazole, have limited solubility in acetonitrile, which can lead to crystallization and clogging of synthesizer lines, especially in colder environments.[3][6]Use an activator with higher solubility in acetonitrile, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[3][6] Ensure activator solutions are fully dissolved before placing them on the synthesizer.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in this compound coupling?

An activator is a weak acid that initiates the coupling reaction in two main steps. First, it protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[3][7] Second, the activator's conjugate base acts as a nucleophile, displacing the diisopropylamine to form a highly reactive intermediate.[8] This activated intermediate then rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support to form a phosphite triester linkage.[4][]

Q2: Which activator should I choose for my this compound coupling reaction?

The choice of activator depends on several factors, including the scale of your synthesis, the length of the oligonucleotide, and the steric hindrance of the phosphoramidite.

  • 1H-Tetrazole: A traditional activator, but has limited solubility and may not be optimal for sterically hindered monomers.[3]

  • 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): More acidic and reactive than 1H-Tetrazole, making them good general-purpose activators for small to medium-scale synthesis.[3][10] BTT is often preferred for RNA synthesis.[3][11]

  • 4,5-Dicyanoimidazole (DCI): Less acidic but more nucleophilic than tetrazole-based activators.[3][5] Its high solubility in acetonitrile makes it suitable for higher concentration solutions and is recommended for long oligonucleotides and larger-scale synthesis.[3][4][5]

Q3: What is the optimal concentration for my activator?

The optimal concentration can vary, but typical ranges are provided in the table below. It is crucial to use the concentration recommended by the manufacturer or to optimize it for your specific conditions. The concentration of the activator is primarily determined by its solubility in acetonitrile.[1]

Q4: Can I use the same activator concentration for DNA and RNA synthesis?

Generally, RNA synthesis, which involves sterically hindered 2'-O-protected phosphoramidites, requires more potent activation conditions.[1][2] This can mean using a more reactive activator (e.g., BTT) or a higher concentration of the activator, along with longer coupling times, to achieve high coupling efficiencies.[1][2][11]

Q5: How does moisture affect the coupling reaction?

The phosphoramidite coupling reaction is highly sensitive to water.[1] The activated phosphoramidite intermediate is rapidly hydrolyzed by any moisture present, preventing it from coupling with the growing oligonucleotide chain. This leads to lower coupling efficiency and an increased proportion of truncated sequences. Therefore, using anhydrous reagents and maintaining a dry environment is critical.[5]

Data Presentation

Activator Concentration Comparison
ActivatorTypical Concentration in AcetonitrilepKaKey Characteristics
1H-Tetrazole 0.45 M - 0.50 M4.9Standard activator; limited solubility can cause precipitation.[3][6]
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.75 M4.2More acidic and soluble than 1H-Tetrazole; good for general use.[3][10]
5-Benzylthio-1H-tetrazole (BTT) 0.25 M4.0More acidic than ETT; often recommended for RNA synthesis.[3][11]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M5.2Less acidic, highly nucleophilic, and very soluble; ideal for long oligos and large-scale synthesis.[3][4][5]

Experimental Protocols

Standard Protocol for this compound Coupling

This protocol outlines a single coupling cycle in an automated solid-phase oligonucleotide synthesis.

Reagents:

  • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solution (e.g., Acetic Anhydride and N-Methylimidazole/Pyridine)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile (for washing)

Procedure:

  • Deblocking (Detritylation): The 5'-O-DMT protecting group of the support-bound nucleoside is removed by treating it with the deblocking solution.[12] This step is followed by extensive washing with anhydrous acetonitrile to remove the acid and the released trityl cation.

  • Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The mixture is allowed to react for a specified time (e.g., 2-15 minutes, depending on the activator and scale) to form the phosphite triester linkage.[1][12]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solution. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.[7][10]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidizing solution.[7][10] This is followed by a final wash with anhydrous acetonitrile.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.[10]

Visualizations

experimental_workflow start Start Synthesis deblocking 1. Deblocking (Remove 5'-DMT group) start->deblocking coupling 2. Coupling (Add this compound phosphoramidite + Activator) deblocking->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation next_cycle Next Cycle or Final Cleavage oxidation->next_cycle

Caption: Automated oligonucleotide synthesis cycle workflow.

coupling_mechanism cluster_reactants Reactants cluster_intermediates Reaction Steps cluster_products Product P This compound Phosphoramidite I Activated Phosphoramidite Intermediate P->I Activation (Protonation & Displacement) A Activator (e.g., DCI) O 5'-OH of growing chain (on solid support) L Phosphite Triester Linkage I->L Nucleophilic Attack

Caption: Mechanism of phosphoramidite coupling reaction.

References

Technical Support Center: N6-Benzoyladenosine Phosphoramidite Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the stability of N6-Benzoyladenosine phosphoramidite. Adherence to proper handling and storage protocols is critical for successful oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of moisture on this compound phosphoramidite?

A1: Moisture is highly detrimental to all phosphoramidites, including this compound phosphoramidite. The primary degradation pathway is hydrolysis.[1][2][3] Water reacts with the phosphoramidite at the trivalent phosphorus center, leading to the formation of the corresponding H-phosphonate derivative. This H-phosphonate is inactive in the standard coupling reaction during oligonucleotide synthesis, resulting in failed couplings and the generation of n-1 shortmer impurities.[1][4]

Q2: How does the stability of this compound phosphoramidite compare to other standard phosphoramidites?

A2: The stability of deoxyribonucleoside phosphoramidites in acetonitrile solution generally follows the order: T > dC > dA >> dG.[1] While this compound phosphoramidite (a derivative of dA) is more stable than dG phosphoramidites, it is still susceptible to degradation and requires careful handling to prevent moisture contamination.[2][5] The guanosine phosphoramidite is particularly sensitive to hydrolysis.[2][6][7]

Q3: What are the recommended storage conditions for this compound phosphoramidite?

A3: To ensure maximum stability, solid this compound phosphoramidite should be stored at -20°C under a dry, inert atmosphere such as argon or nitrogen.[1][8] Once dissolved in anhydrous acetonitrile for use on a synthesizer, the solution's stability decreases. It is recommended to use fresh solutions and minimize the time the phosphoramidite solution resides on the instrument.[6][9]

Q4: What is the acceptable level of water in the acetonitrile used to dissolve this compound phosphoramidite?

A4: It is crucial to use anhydrous acetonitrile with a water content of less than 30 ppm, and preferably below 10 ppm.[1][9][10] Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite, leading to lower coupling efficiencies.[4][9]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis

  • Symptom: Your final product analysis by HPLC or mass spectrometry shows a high percentage of n-1 and other shorter sequences, indicating a low yield of the full-length oligonucleotide.[4]

  • Root Causes & Solutions:

Potential Cause Recommended Solution
Moisture Contamination Ensure all reagents, especially acetonitrile, are anhydrous (ideally <10-30 ppm water).[4][9][10] Use fresh, DNA-synthesis-grade acetonitrile and consider using molecular sieves to dry the solvent.[10][11] Regularly check for and repair any leaks in the synthesizer's fluidics system.
Degraded Phosphoramidite Use fresh, high-purity this compound phosphoramidite.[4] Always store phosphoramidites under an inert atmosphere at -20°C.[1] Allow the vial to warm to room temperature before opening to prevent condensation.[1]
Insufficient Coupling Time While standard coupling times are usually sufficient, consider increasing the coupling time, especially if using modified bases or older reagents.[4][10]
Activator Issues Use a fresh, high-quality activator solution for each synthesis run. Ensure the activator is also dissolved in anhydrous acetonitrile.

Issue 2: Inconsistent Synthesis Results

  • Symptom: You observe variability in coupling efficiency and final product purity between different synthesis runs, even with the same oligonucleotide sequence.

  • Root Causes & Solutions:

Potential Cause Recommended Solution
Ambient Humidity Be mindful of environmental conditions. High humidity in the laboratory can introduce moisture into reagents and the synthesizer.[6] If possible, operate the synthesizer in a controlled-humidity environment.
Improper Reagent Handling Employ strict anhydrous handling techniques.[1] Use dry syringes and needles for reagent transfers. Never leave reagent bottles open to the atmosphere.
Solvent Quality Fluctuation Use a consistent source of high-purity, anhydrous acetonitrile. Consider testing the water content of new solvent batches using Karl Fischer titration.

Quantitative Data Summary

Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Solution

PhosphoramiditeRelative Stability
dT Most Stable
dC Stable
dA (and derivatives like this compound) Moderately Stable
dG Least Stable[1]

Table 2: Recommended Water Content in Acetonitrile for Phosphoramidite Dissolution

ParameterRecommended Value
Maximum Water Content < 30 ppm[4][10]
Ideal Water Content < 10 ppm[1][9]

Experimental Protocols

Protocol 1: Assessment of this compound Phosphoramidite Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation:

    • Carefully dissolve a small amount of the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.[12]

    • Perform this step in a glove box or under a stream of inert gas to minimize moisture exposure.

  • HPLC System:

    • Utilize a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phases:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Run a linear gradient of increasing acetonitrile concentration (Mobile Phase B) to elute the compounds. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Detection:

    • Monitor the elution profile using a UV detector at 260 nm.

  • Analysis:

    • The pure phosphoramidite will typically show two peaks representing the two diastereomers due to the chiral phosphorus center.[1]

    • The presence of additional peaks may indicate impurities, including the hydrolyzed H-phosphonate product.

Protocol 2: Analysis of Phosphoramidite Degradation by ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the this compound phosphoramidite in an appropriate deuterated solvent (e.g., anhydrous acetonitrile-d3 or chloroform-d).

    • Prepare the sample in a dry NMR tube, sealed under an inert atmosphere.

  • NMR Spectrometer:

    • Acquire a ³¹P NMR spectrum.

  • Analysis:

    • The desired P(III) phosphoramidite will exhibit a characteristic chemical shift (typically in the range of 148-152 ppm).

    • The presence of P(V) oxidized impurities or the hydrolyzed H-phosphonate will appear as distinct signals at different chemical shifts (typically 0-20 ppm).[1][12] This technique is highly specific for phosphorus-containing compounds and provides a clear indication of degradation.[1]

Visualizations

Hydrolysis_Pathway Amidite This compound Phosphoramidite (Active) H_Phosphonate H-Phosphonate Derivative (Inactive) Amidite->H_Phosphonate Hydrolysis Coupling_Success Successful Coupling Amidite->Coupling_Success Anhydrous Conditions H2O Moisture (H₂O) H2O->H_Phosphonate Coupling_Failure Coupling Failure (n-1 sequence) H_Phosphonate->Coupling_Failure Experimental_Workflow cluster_storage Storage & Handling cluster_prep Solution Preparation cluster_synthesis Oligonucleotide Synthesis cluster_qc Quality Control Storage Store at -20°C under Inert Gas Warm Warm to Room Temp before Opening Storage->Warm Dissolve Dissolve in Anhydrous Acetonitrile (<10 ppm H₂O) Warm->Dissolve Synthesizer Load onto Synthesizer Dissolve->Synthesizer Coupling Coupling Step Synthesizer->Coupling Analysis Analyze Product by HPLC / Mass Spec Coupling->Analysis

References

resolving peak splitting in HPLC purification of N6-Benzoyladenosine-modified oligos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) purification of N6-Benzoyladenosine-modified oligonucleotides, with a specific focus on resolving peak splitting.

Frequently Asked Questions (FAQs)

Q1: I am observing a split or shoulder peak for my this compound-modified oligonucleotide during reverse-phase HPLC purification. What is the most likely cause?

A1: The most probable cause of peak splitting for this compound-modified oligonucleotides is the partial removal (deprotection) of the N6-benzoyl group during the HPLC run. This on-column debenzoylation results in two distinct chemical species: the fully protected oligonucleotide and its partially deprotected counterpart. These two species will have different hydrophobicities and, therefore, different retention times, leading to a split or shoulder peak.

Q2: Under what conditions is the N6-benzoyl group labile?

A2: The N6-benzoyl group on adenosine is known to be labile under basic conditions.[1] In the context of HPLC, mobile phases with a pH above neutral, especially when combined with elevated temperatures (a common practice to improve peak shape for oligonucleotides), can facilitate the hydrolysis of the benzoyl group.[1][2]

Q3: Can my peak splitting issue be related to something other than the this compound modification?

A3: Yes, while on-column deprotection is a primary suspect, other general HPLC issues can also cause peak splitting. These include problems with the column itself (e.g., voids, contamination), improper mobile phase preparation, sample solvent incompatibility, or issues with the HPLC system hardware.[3][4][5]

Q4: How can I confirm if my peak splitting is due to on-column deprotection?

A4: A systematic way to diagnose this is to alter the HPLC method parameters. For instance, running the purification at a lower temperature and a more neutral pH may reduce the rate of debenzoylation, potentially leading to a sharper, single peak. If the relative size of the two peaks changes with temperature or pH, it strongly suggests a chemical transformation is occurring on the column.

Q5: What is the recommended purification method for oligonucleotides with modifications like this compound?

A5: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a widely used and effective method for the purification of modified oligonucleotides.[6][7] This technique utilizes an ion-pairing reagent in the mobile phase to neutralize the negative charges of the oligonucleotide's phosphate backbone, allowing for separation based on hydrophobicity.

Troubleshooting Guide for Peak Splitting

This guide provides a systematic approach to diagnosing and resolving peak splitting during the HPLC purification of this compound-modified oligonucleotides.

Diagram: Troubleshooting Workflow for Peak Splitting

TroubleshootingWorkflow Troubleshooting Workflow for Peak Splitting start Peak Splitting Observed check_deprotection Hypothesis: On-Column Deprotection start->check_deprotection check_general_hplc Hypothesis: General HPLC Issue start->check_general_hplc lower_temp_ph Action: Lower Column Temperature and/or Mobile Phase pH check_deprotection->lower_temp_ph troubleshoot_hplc Action: Troubleshoot General HPLC Parameters check_general_hplc->troubleshoot_hplc peak_improves Peak Shape Improves? lower_temp_ph->peak_improves optimize_method Resolution: Optimize Method with Lower Temp/pH peak_improves->optimize_method Yes no_improvement No Improvement peak_improves->no_improvement No resolved Peak Splitting Resolved optimize_method->resolved no_improvement->troubleshoot_hplc troubleshoot_hplc->resolved

Caption: A stepwise workflow for troubleshooting peak splitting in HPLC.

Troubleshooting Steps and Solutions
Potential Cause Diagnostic Check Recommended Solution
On-Column Deprotection of N6-Benzoyl Group Run the purification at a lower temperature (e.g., 40-50 °C). Prepare mobile phases with a pH closer to neutral (e.g., pH 7.0-7.5).Optimize the method using the lowest temperature that still provides adequate peak shape. Use a mobile phase with a well-buffered neutral pH.
Column Issues (Void, Contamination, Degradation) Inject a standard compound to check column performance. Reverse flush the column (if permissible by the manufacturer).Replace the column if the standard also shows poor peak shape. Use a guard column to protect the analytical column from contamination.
Mobile Phase Incompatibility Ensure mobile phase components are fully dissolved and the mixture is homogenous. Degas the mobile phase thoroughly.Prepare fresh mobile phase daily. Filter all mobile phase components through a 0.22 µm filter.
Sample Solvent Effects Dissolve the oligonucleotide sample in the initial mobile phase.If the sample is dissolved in a stronger solvent than the mobile phase, dilute the sample with the initial mobile phase before injection.
Co-eluting Impurity Change the gradient slope or the organic modifier to see if the two peaks can be resolved.If two distinct compounds are present, optimize the chromatographic method to achieve baseline separation.

Experimental Protocols

General Protocol for IP-RP-HPLC of this compound-Modified Oligonucleotides

This protocol serves as a starting point and may require optimization for specific oligonucleotides.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • Column: C18 reverse-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters XBridge OST).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA) in 50% acetonitrile/water.

  • Sample: this compound-modified oligonucleotide dissolved in Mobile Phase A.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Set the column temperature (start with 50 °C and adjust as needed for troubleshooting).

  • Inject the sample.

  • Run a linear gradient from a low percentage of Mobile Phase B to a higher percentage to elute the oligonucleotide. A typical gradient might be 5-50% B over 30 minutes.

  • Monitor the elution at 260 nm.

Diagram: this compound Hydrolysis Pathway

HydrolysisPathway Potential On-Column Hydrolysis of this compound protected_oligo This compound Oligo (Single Peak Expected) conditions HPLC Conditions: Elevated Temperature Slightly Basic pH protected_oligo->conditions split_peak Result: Split Peak in Chromatogram hydrolysis Hydrolysis of N-Benzoyl Group conditions->hydrolysis deprotected_oligo Adenosine Oligo (Unprotected) hydrolysis->deprotected_oligo Forms Second Species cluster_products cluster_products

Caption: On-column hydrolysis of the N6-benzoyl group.

Quantitative Data Summary

The following table provides a summary of typical HPLC parameters that can be adjusted to troubleshoot peak splitting.

Parameter Typical Range Effect on N6-Benzoyl Group Stability Recommendation for Peak Splitting
Column Temperature 40 - 80 °CHigher temperatures can accelerate hydrolysis.[6]Start at a lower temperature (e.g., 40-50 °C) and increase only if necessary for peak shape.
Mobile Phase pH 6.5 - 8.5pH > 7.5 can increase the rate of hydrolysis.Maintain a pH between 7.0 and 7.5.
Ion-Pairing Reagent 50 - 200 mM TEAAThe basicity of the amine can influence pH and stability.100 mM TEAA is a good starting point. Ensure the final pH of the mobile phase is controlled.
Organic Modifier Acetonitrile or MethanolGenerally has a minor effect on hydrolysis compared to temperature and pH.Acetonitrile is typically preferred for oligonucleotide separations.

References

minimizing the formation of N-1 alkylation adducts during N6-Benzoyladenosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the formation of N-1 alkylation adducts during N6-Benzoyladenosine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis, and why do they form?

A1: Besides the desired this compound, common side products include O-benzoylated isomers (at the 2', 3', and 5' positions of the ribose sugar) and the N-1 benzoylated adduct.[1] These form because adenosine has multiple nucleophilic sites: the N6-amino group, the hydroxyl groups on the ribose, and other nitrogen atoms on the purine ring like N-1, N-3, and N-7.[1] The relative reactivity of these sites is influenced by the reaction conditions.[1]

Q2: What is the N-1 alkylation adduct, and is it a stable product?

A2: The N-1 alkylation (or in this case, acylation) adduct is a common isomer formed during the synthesis of N6-substituted adenosine derivatives. While it can be isolated, the N-1 adduct is generally less thermodynamically stable than the N6-isomer. Under certain conditions, particularly with heat or in the presence of a base, the N-1 substituted adenosine can undergo a Dimroth rearrangement to the more stable N6-substituted product.[2][3][4]

Q3: How does the choice of solvent affect the formation of the N-1 adduct?

A3: The solvent plays a crucial role in controlling the regioselectivity of the benzoylation. Pyridine is a commonly used solvent and also acts as a base. Its polarity can influence which nitrogen on the purine ring is most nucleophilic. While specific quantitative data on N-1 vs. N6 selectivity in different solvents is sparse in readily available literature, optimizing solvent polarity is a key strategy to favor the desired N6-acylation.[1]

Q4: Can protecting groups help in minimizing N-1 adduct formation?

A4: Yes, protecting groups are essential. The most common strategy is the transient protection of the ribose hydroxyl groups using trimethylsilyl chloride (TMSCl).[5] This prevents the formation of O-benzoylated byproducts. While this doesn't directly block the N-1 position, by preventing competing reactions at the hydroxyl groups, it can help improve the overall yield and selectivity of the N6-benzoylation.

Q5: What is the Dimroth rearrangement, and can it be used to salvage a reaction with high N-1 adduct formation?

A5: The Dimroth rearrangement is a chemical reaction in which a 1-alkyl/acyl-adenine derivative rearranges to the corresponding N6-alkyl/acyl-adenine derivative.[2][3][4] This can be a useful strategy if a significant amount of the N-1 adduct is formed. The reaction is typically promoted by heating in a suitable solvent or by treatment with a base.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound, with a focus on minimizing the N-1 alkylation adduct.

Problem Potential Cause Suggested Solution
Low yield of this compound and presence of multiple spots on TLC, including a suspected N-1 adduct. Suboptimal Reaction Conditions: The reaction may be under kinetic control, favoring the formation of the N-1 adduct.Optimize for Thermodynamic Control: Increase the reaction temperature and/or reaction time to favor the formation of the more stable N6-product. Consider a solvent with a higher boiling point if compatible with your reagents.
Inadequate Protection of Hydroxyl Groups: Unprotected hydroxyl groups on the ribose can compete for the benzoylating agent, leading to a complex mixture of products and reduced yield of the desired N6-isomer.Ensure Complete Silylation: Use a sufficient excess of trimethylsilyl chloride (TMSCl) and allow adequate time for the silylation to complete before adding the benzoyl chloride. Monitor the silylation step if possible.[1]
Inappropriate Base: The choice of base can influence the nucleophilicity of the different nitrogen atoms on the adenine ring.Use a Non-Nucleophilic Base: If not using pyridine as the solvent/base, consider a sterically hindered, non-nucleophilic base to deprotonate the N6-amino group without promoting side reactions.
Difficulty in separating this compound from the N-1 adduct. Similar Polarity of Isomers: The N-1 and N6-isomers can have very similar polarities, making them challenging to separate by standard column chromatography.Specialized Chromatographic Techniques: Consider using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and an optimized gradient elution.[6] Thin-Layer Chromatography (TLC) can also be used for small-scale preparative separations with careful solvent system selection.[6]
NMR spectrum of the product is inconsistent with pure this compound. Presence of the N-1 Isomer: The N-1 isomer will have a different chemical shift for the purine protons compared to the N6-isomer.Consult Reference Spectra: Compare your experimental NMR data with literature values for both this compound and, if available, N-1 substituted adenosine derivatives.[7][8] The chemical shifts of the H2 and H8 protons of the purine ring are particularly informative.

Experimental Protocols

Protocol 1: One-Pot Silylation and N6-Benzoylation (Favors N6-product)

This method is widely used to achieve regioselective N6-benzoylation by first protecting the hydroxyl groups.

Materials:

  • Adenosine

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride

  • Aqueous ammonia (e.g., 28%)

  • Ice, Water, Dichloromethane

Procedure:

  • Suspend adenosine in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., nitrogen).[5]

  • Cool the mixture to 0°C in an ice bath.[1]

  • Slowly add TMSCl dropwise to the suspension while stirring.[5]

  • Stir the reaction at 0°C for at least 2 hours to ensure complete silylation of the hydroxyl groups.[9]

  • While maintaining the temperature at 0°C, slowly add benzoyl chloride to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[1]

  • Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.

  • Add aqueous ammonia to hydrolyze the silyl ethers and stir for 30 minutes.[1]

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Dimroth Rearrangement of N-1 Adduct

This protocol can be used to convert the undesired N-1 benzoyladenosine to the desired N6-product.

Materials:

  • Crude product containing N-1 benzoyladenosine

  • Aqueous ammonia

Procedure:

  • Dissolve the crude product containing the N-1 benzoyladenosine adduct in aqueous ammonia.[4]

  • Stir the solution at room temperature or with gentle heating. The progress of the rearrangement can be monitored by TLC or HPLC.

  • Once the rearrangement is complete, remove the ammonia under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

Synthesis_Workflow This compound Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification / Correction Adenosine Adenosine Silylation Silylation (TMSCl, Pyridine) Adenosine->Silylation Benzoylation Benzoylation (Benzoyl Chloride) Silylation->Benzoylation Deprotection Deprotection (Aqueous Ammonia) Benzoylation->Deprotection Crude_Product Crude Product (N6-Bz-Ado + N1-Adduct) Deprotection->Crude_Product Purification Chromatography Crude_Product->Purification Dimroth Dimroth Rearrangement Crude_Product->Dimroth If high N1-adduct Pure_N6 Pure this compound Purification->Pure_N6 Dimroth->Purification

Caption: General workflow for this compound synthesis and purification.

Troubleshooting_Logic Troubleshooting Low Yield of this compound Start Low Yield of This compound Check_TLC Analyze crude product by TLC/HPLC. Multiple spots observed? Start->Check_TLC Check_NMR Analyze product by NMR. Spectrum matches N6-isomer? Check_TLC->Check_NMR No (Single major impurity) Optimize_Conditions Optimize Reaction Conditions: - Increase temperature/time - Change solvent Check_TLC->Optimize_Conditions Yes Check_Silylation Review Silylation Step: - Sufficient TMSCl? - Adequate reaction time? Check_TLC->Check_Silylation Yes Purification_Issue Separation is difficult. Consider alternative chromatography. Check_NMR->Purification_Issue Partially Perform_Dimroth High N-1 adduct confirmed. Perform Dimroth Rearrangement. Check_NMR->Perform_Dimroth No (matches N1-adduct) Success Improved Yield and Purity Optimize_Conditions->Success Check_Silylation->Success Purification_Issue->Success Perform_Dimroth->Success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

improving the shelf life of N6-Benzoyladenosine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the shelf life and ensure the optimal performance of N6-Benzoyladenosine phosphoramidite in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N6-benzoyl group in this compound phosphoramidite?

A1: The N6-benzoyl group (Bz) serves as a crucial protecting group for the exocyclic amino group of the adenine base during oligonucleotide synthesis.[1][2] This protection is essential to prevent unwanted side reactions with the activated phosphoramidite monomers, which could otherwise lead to the formation of branched oligonucleotides and other impurities.[2] The benzoyl group is stable throughout the various steps of the synthesis cycle, including detritylation, coupling, capping, and oxidation, but can be readily removed during the final deprotection step.[1][2]

Q2: What are the primary factors that contribute to the degradation of this compound phosphoramidite?

A2: The main factors leading to the degradation of this compound phosphoramidite are exposure to moisture, oxygen, heat, and acidic conditions.[]

  • Moisture: Leads to hydrolysis of the phosphoramidite group, rendering it inactive for coupling.

  • Oxygen: Causes oxidation of the P(III) center to a P(V) species, which will not react during the coupling step.

  • Elevated Temperatures: Accelerates the rates of both hydrolysis and oxidation, as well as other potential degradation pathways.[]

  • Acidic Conditions: Phosphoramidites are highly unstable in acidic environments, which can lead to rapid decomposition.

Q3: What are the recommended storage conditions for this compound phosphoramidite to maximize its shelf life?

A3: To ensure long-term stability, this compound phosphoramidite should be stored at -20°C under an inert atmosphere, such as argon or nitrogen.[4][] It is also crucial to protect the compound from light.[] For routine use, it is practical to store the phosphoramidite in solution on an oligonucleotide synthesizer at ambient temperature, but this will lead to gradual degradation.[4] It is recommended to use the dissolved phosphoramidite within a short timeframe. Some suppliers suggest using it within one month when stored at -20°C.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Coupling Efficiency Degradation of this compound phosphoramidite: This is often due to hydrolysis or oxidation from exposure to moisture or air.- Ensure the use of anhydrous acetonitrile (<30 ppm water) for dissolution.- Store solid phosphoramidite under an inert atmosphere at -20°C.- Allow the vial to warm to room temperature before opening to prevent condensation.- Use fresh solutions of phosphoramidite for synthesis.- Consider in-line drying filters for gases on the synthesizer.
Sub-optimal Activator: The activator may be old, degraded, or at an incorrect concentration.- Use a fresh, high-quality activator solution.- Ensure the activator concentration is appropriate for the synthesis scale and protocol.
Incomplete Deprotection of Benzoyl Group Insufficient Deprotection Time or Temperature: The conditions for removing the benzoyl group may not be sufficient for complete removal.- Increase the incubation time or temperature during the ammonium hydroxide deprotection step.- For standard deprotection, incubate at 55°C for 8-16 hours.[2]
Inefficient Deprotection Reagent: The concentration or composition of the deprotection solution may not be optimal.- Use fresh, concentrated ammonium hydroxide.- For faster deprotection, consider using a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA), but be aware of potential side reactions with other protecting groups.
Formation of Side Products Transamination of N6-benzoyl-cytidine: If using a mixture of ammonium hydroxide and methylamine (AMA) for deprotection, the benzoyl group on cytidine can undergo transamination.- If using AMA, it is recommended to use acetyl-protected dC (dC-Ac) instead of benzoyl-protected dC (dC-Bz) during synthesis to avoid this side reaction.
Acrylonitrile Adducts: The 2-cyanoethyl phosphate protecting group can be cleaved by β-elimination, releasing acrylonitrile, a potent alkylating agent.- Ensure complete and efficient deprotection to minimize the exposure of the oligonucleotide to acrylonitrile.
Precipitation in Phosphoramidite Solution Moisture Contamination: The introduction of water can cause the phosphoramidite to hydrolyze and precipitate out of the solution.- Handle the phosphoramidite and all solvents under strictly anhydrous conditions.- Ensure syringes and needles are dry before use.
Low Solubility: The concentration of the phosphoramidite in the solvent may exceed its solubility limit.- Ensure the phosphoramidite is fully dissolved before placing it on the synthesizer.- If necessary, gently warm the solution to aid dissolution, but cool to room temperature before use.

Quantitative Data

Condition Parameter Value Notes
Storage (Solid) Recommended Temperature-20°CUnder an inert atmosphere (Argon or Nitrogen) and protected from light.
Typical Shelf Life> 1 yearWhen stored under recommended conditions.
Storage (In Solution) SolventAnhydrous AcetonitrileWater content should be less than 30 ppm.
Typical Concentration0.05 - 0.1 M (~43 - 86 mg/mL)This is a common concentration range for automated synthesizers.[6]
Stability at Room TempDecreases over timeGradual degradation occurs due to hydrolysis and oxidation. It is recommended to use fresh solutions.
Purity (Typical) HPLC Purity≥ 99%As specified by many commercial suppliers.
31P NMR Purity≥ 99%Confirms the integrity of the phosphoramidite group.
Water Content (Solid)≤ 0.3%Minimizing water content is crucial for stability.

Experimental Protocols

Protocol 1: Assessment of this compound Phosphoramidite Purity by HPLC

Objective: To determine the purity of this compound phosphoramidite using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound phosphoramidite sample

  • Anhydrous acetonitrile

  • Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0)

  • HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound phosphoramidite and dissolve it in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

    • Handle the solid and the solution under an inert atmosphere as much as possible to prevent degradation.

  • HPLC Conditions:

    • Mobile Phase A: 0.1 M TEAA in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Linear gradient to 100% B

      • 30-35 min: Hold at 100% B

      • 35-40 min: Return to 95% A, 5% B and equilibrate

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The phosphoramidite will likely elute as a pair of diastereomers.

    • Integrate the peak areas of the main diastereomer peaks and any impurity peaks.

    • Calculate the purity as the percentage of the area of the main peaks relative to the total area of all peaks.

Protocol 2: Stability Study of this compound Phosphoramidite in Solution

Objective: To evaluate the stability of this compound phosphoramidite in acetonitrile solution over time at room temperature.

Materials:

  • High-purity this compound phosphoramidite

  • Anhydrous acetonitrile

  • HPLC system and reagents as described in Protocol 1

  • Inert atmosphere glove box or similar setup

Procedure:

  • Preparation of Stock Solution:

    • Inside an inert atmosphere glove box, prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.

    • Aliquot the solution into several HPLC vials and seal them tightly.

  • Time-Point Analysis:

    • Time 0: Immediately analyze one of the freshly prepared aliquots using the HPLC method described in Protocol 1. This will serve as the baseline purity.

    • Store the remaining aliquots at room temperature, protected from light.

    • At regular intervals (e.g., 24, 48, 72, and 168 hours), analyze one aliquot using the same HPLC method.

  • Data Analysis:

    • For each time point, calculate the purity of the phosphoramidite.

    • Plot the percentage purity as a function of time to determine the rate of degradation.

    • Identify and quantify any major degradation products that appear over time.

Visualizations

DegradationPathways Amidite This compound Phosphoramidite (P-III) Hydrolyzed H-phosphonate (Inactive) Amidite->Hydrolyzed Hydrolysis (Moisture) Oxidized Phosphate (P-V) (Inactive) Amidite->Oxidized Oxidation (Air)

Caption: Primary degradation pathways of this compound phosphoramidite.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation start High-Purity Phosphoramidite dissolve Dissolve in Anhydrous Acetonitrile start->dissolve aliquot Aliquot into Sealed Vials dissolve->aliquot time_0 T=0h HPLC Analysis aliquot->time_0 store Store at Room Temperature aliquot->store calculate Calculate Purity at each Time Point time_0->calculate time_x T=Xh HPLC Analysis store->time_x time_x->calculate plot Plot Purity vs. Time calculate->plot identify Identify Degradation Products calculate->identify

Caption: Workflow for assessing the stability of this compound phosphoramidite.

References

Validation & Comparative

A Head-to-Head Battle in Oligonucleotide Synthesis: N6-Benzoyladenosine vs. N6-Phenoxyacetyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of oligonucleotide synthesis, the choice of protecting groups for the exocyclic amines of nucleobases is a critical decision that profoundly impacts the yield, purity, and integrity of the final product. For adenosine, two of the most common N6-protecting groups are the traditional N6-Benzoyladenosine (Bz-A) and the milder alternative, N6-phenoxyacetyladenosine (Pac-A). This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic needs.

The fundamental difference between these two protecting groups lies in the lability of the acyl group, which dictates the conditions required for its removal (deprotection) after the oligonucleotide chain has been assembled. This compound, the historical standard, is characterized by its robustness, requiring stringent, highly basic conditions for cleavage. In contrast, N6-phenoxyacetyladenosine is the cornerstone of "UltraMILD" synthesis strategies, designed for the incorporation of sensitive dyes, labels, and other modifications that would be degraded by harsh deprotection protocols.

Performance Comparison at a Glance

The selection between Bz-A and Pac-A hinges on a trade-off between the stability of the protecting group during synthesis and the mildness of the final deprotection conditions. While direct, side-by-side quantitative comparisons in a single study are not extensively documented, a compilation of data from various sources allows for a comprehensive performance overview.

ParameterThis compound (Bz-A)N6-Phenoxyacetyladenosine (Pac-A)Key Considerations
Protecting Group BenzoylPhenoxyacetylThe phenoxyacetyl group is more labile due to the electron-withdrawing nature of the phenoxy moiety.
Deprotection Conditions Harsh: Concentrated ammonium hydroxide (28-30%) at 55-65°C for 8-16 hours.[1] Fast: Ammonium hydroxide/40% methylamine (AMA) (1:1 v/v) at 65°C for 10-15 minutes (requires Ac-dC).[1][2]Mild: 29% aqueous ammonia at room temperature for <4 hours.[2] UltraMILD: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol at room temperature for 4 hours (requires phenoxyacetic anhydride capping).[3]Pac-A is essential for oligonucleotides with base-labile modifications. Bz-A is suitable for unmodified or robustly modified sequences.
Typical Coupling Efficiency >98.5%>98.5%While both offer high coupling efficiencies, the stability of the Pac-A phosphoramidite in solution may be lower over extended periods, potentially impacting performance if not used promptly.[4][5]
Depurination Stability GoodFavorable compared to Bz-APac-A shows good stability under the acidic conditions of the detritylation step.[4]
Advantages Well-established chemistry; high stability of the phosphoramidite.[2]Enables synthesis of oligos with sensitive modifications; significantly reduces deprotection time and temperature.[3][4]The choice is application-driven.
Disadvantages Harsh deprotection can damage sensitive labels, dyes, and some modified bases.[3]Phosphoramidite may be less stable in solution over time; can be more expensive than Bz-A phosphoramidite.[2][4]Cost and the nature of the desired oligonucleotide are deciding factors.

Experimental Protocols

Detailed and reproducible methodologies are crucial for successful oligonucleotide synthesis. Below are representative protocols for the synthesis cycle and the distinct deprotection procedures for oligonucleotides synthesized with either this compound or N6-phenoxyacetyladenosine phosphoramidites.

Standard Solid-Phase Oligonucleotide Synthesis Cycle

The following four-step cycle is performed for each nucleotide addition to the growing oligonucleotide chain, which is attached to a solid support (e.g., controlled pore glass - CPG).

Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group with Trichloroacetic Acid (TCA) in Dichloromethane (DCM). Coupling 2. Coupling Activated phosphoramidite (A, C, G, or T) couples to the free 5'-hydroxyl group. Deblocking->Coupling Wash with Acetonitrile Capping 3. Capping Unreacted 5'-hydroxyl groups are acetylated with Acetic Anhydride and N-Methylimidazole. Coupling->Capping Wash with Acetonitrile Oxidation 4. Oxidation Unstable phosphite triester is oxidized to a stable phosphate triester with Iodine/Water/Pyridine. Capping->Oxidation Wash with Acetonitrile Oxidation->Deblocking Next Cycle (Wash with Acetonitrile)

Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure: The deblocking solution is passed through the synthesis column for 60-180 seconds to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. The column is then washed thoroughly with anhydrous acetonitrile.

2. Coupling:

  • Reagents:

    • Nucleoside phosphoramidite solution (Bz-A or Pac-A, 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the column. The reaction proceeds for 30-120 seconds. The column is then washed with anhydrous acetonitrile.

3. Capping:

  • Reagents:

    • Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.

    • Capping Reagent B: N-Methylimidazole in THF.

  • Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations. The reaction time is typically 30-60 seconds, followed by an acetonitrile wash.

4. Oxidation:

  • Reagent: 0.02 - 0.1 M Iodine in THF/Water/Pyridine.

  • Procedure: The oxidizer solution is passed through the column to convert the unstable phosphite triester linkage to a stable phosphate triester. This is followed by a final acetonitrile wash before initiating the next cycle.

Deprotection and Cleavage Protocols

Once the desired oligonucleotide sequence is assembled, the final crucial steps are to cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone.

Deprotection Workflows cluster_0 This compound (Standard) cluster_1 N6-Phenoxyacetyladenosine (UltraMILD) start_bz Synthesized Oligo on Support (Bz-A protected) deprotect_bz Add Concentrated NH4OH Heat at 55°C for 8-16 hours start_bz->deprotect_bz collect_bz Collect Supernatant deprotect_bz->collect_bz dry_bz Evaporate to Dryness collect_bz->dry_bz final_bz Purified Oligonucleotide dry_bz->final_bz start_pac Synthesized Oligo on Support (Pac-A protected) deprotect_pac Add 0.05 M K2CO3 in Methanol Incubate at RT for 4 hours collect_pac Collect Supernatant dry_pac Evaporate to Dryness final_pac Purified Oligonucleotide

Caption: Comparison of standard (Bz-A) and mild (Pac-A) deprotection workflows.

Protocol 1: Standard Deprotection for this compound (Bz-A)

  • Objective: To cleave the oligonucleotide from the support and remove all protecting groups using standard harsh conditions.

  • Reagents: Concentrated ammonium hydroxide (28-30%).

  • Procedure:

    • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide, ensuring the support is fully submerged.

    • Seal the vial tightly and heat at 55°C for 8-16 hours.[1]

    • Cool the vial to room temperature and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer for purification (e.g., by HPLC).

Protocol 2: UltraMILD Deprotection for N6-Phenoxyacetyladenosine (Pac-A)

  • Objective: To cleave and deprotect the oligonucleotide under gentle conditions suitable for sensitive modifications. This protocol assumes the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) and phenoxyacetic anhydride in the capping step.[3]

  • Reagents: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.

  • Procedure:

    • Transfer the solid support to a screw-cap vial.

    • Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.

    • Seal the vial and incubate at room temperature for 4 hours with occasional swirling.[3]

    • Transfer the methanolic solution to a new tube.

    • Wash the support with additional methanol and combine the washings.

    • Dry the solution under vacuum. The resulting oligonucleotide is ready for purification.

Conclusion

The choice between this compound and N6-phenoxyacetyladenosine is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the target oligonucleotide.

  • This compound (Bz-A) remains the reliable workhorse for the synthesis of unmodified DNA and RNA oligonucleotides and those with robust modifications. Its high stability and well-established protocols make it a cost-effective and dependable choice for routine synthesis.

  • N6-Phenoxyacetyladenosine (Pac-A) is the indispensable option when synthesizing oligonucleotides containing sensitive functional groups. The ability to deprotect under exceptionally mild conditions preserves the integrity of delicate moieties such as fluorescent dyes, complex conjugates, and base-labile analogs, which would otherwise be destroyed by the harsh conditions required for Bz-A removal.

For researchers and drug developers, a thorough understanding of the chemistry and performance characteristics of these protecting groups is paramount. By aligning the choice of adenosine phosphoramidite with the chemical nature of the desired oligonucleotide, it is possible to optimize synthesis outcomes, ensuring high yield and purity for a diverse range of applications, from basic research to the development of next-generation nucleic acid therapeutics.

References

A Comparative Guide to the Deprotection Kinetics of N-Acyl Protecting Groups for Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the exocyclic amine of adenosine is a critical decision in the synthesis of oligonucleotides and nucleoside analogs. The rate and conditions of deprotection significantly impact the yield, purity, and integrity of the final product. This guide provides an objective comparison of the deprotection kinetics of N6-Benzoyladenosine and other commonly used N-acyl protecting groups, supported by experimental data.

The ideal protecting group should be stable throughout the synthetic process and be removed efficiently under mild conditions that do not compromise the integrity of the target molecule. This comparison focuses on three widely used protecting groups for the N6 position of adenosine: Benzoyl (Bz), Acetyl (Ac), and Phenoxyacetyl (Pac).

Comparison of Deprotection Kinetics

The choice of deprotection reagent plays a crucial role in the cleavage rate of N-acyl protecting groups. The following table summarizes the deprotection half-lives (t½) of this compound, N6-Acetyladenosine, and N6-Phenoxyacetyladenosine under two common basic conditions: aqueous methylamine and ethanolic ammonia.

Protecting GroupDeprotection ReagentDeprotection Half-life (t½)Reference
N6-Benzoyl (Bz) Aqueous Methylamine< 1 min[1]
Ethanolic Ammonia (2.0 M)95 min
N6-Acetyl (Ac) Aqueous Methylamine< 1 min[1]
Ethanolic Ammonia (2.0 M)> 24 h
N6-Phenoxyacetyl (Pac) Aqueous Methylamine< 1 min
Ethanolic Ammonia (2.0 M)7 min

Note: Data for ethanolic ammonia is based on studies on 2'-deoxyadenosine.[2]

Aqueous methylamine is a highly effective reagent, rapidly cleaving all three protecting groups in under a minute.[1] However, for applications requiring greater selectivity, ethanolic ammonia proves to be a more discerning choice. Under these conditions, the Phenoxyacetyl group is removed rapidly, while the Benzoyl and, particularly, the Acetyl groups are significantly more stable.[2] This differential reactivity allows for the selective deprotection of Pac in the presence of Bz or Ac, a valuable strategy in the synthesis of complex oligonucleotides.

Factors Influencing Protecting Group Selection

The selection of a protecting group for the exocyclic amine of adenosine is a multifactorial decision. The primary considerations include the desired deprotection conditions, the presence of other protecting groups in the molecule, and the overall synthetic strategy. The following diagram illustrates the logical relationships influencing this choice.

G Decision Pathway for Adenosine N6-Protecting Group Selection Mild_Conditions Mild Conditions Required (e.g., for sensitive moieties) Pac Phenoxyacetyl (Pac) (Fast, Mild Deprotection) Mild_Conditions->Pac Standard_Conditions Standard/Robust Conditions Tolerated Bz Benzoyl (Bz) (Moderate Stability) Standard_Conditions->Bz Ac Acetyl (Ac) (High Stability) Standard_Conditions->Ac Selective_Deprotection Selective Deprotection Needed Eth_Ammonia Ethanolic Ammonia (Slower, Selective) Selective_Deprotection->Eth_Ammonia Aq_Methylamine Aqueous Methylamine (Very Fast, Non-selective) Pac->Aq_Methylamine Very Rapid Cleavage Pac->Eth_Ammonia Rapid Cleavage Bz->Aq_Methylamine Very Rapid Cleavage Bz->Eth_Ammonia Slower Cleavage Ac->Aq_Methylamine Very Rapid Cleavage Ac->Eth_Ammonia Very Slow Cleavage

Choosing an N6-Protecting Group for Adenosine

Experimental Protocols

The following are representative protocols for the deprotection of this compound. Methodologies for N6-Acetyl and N6-Phenoxyacetyladenosine deprotection follow similar principles, with adjustments to reaction time and temperature based on their respective kinetics.

Protocol 1: Deprotection of this compound using Aqueous Methylamine

Materials:

  • This compound

  • Aqueous Methylamine (40%)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add aqueous methylamine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The deprotection is typically complete in less than 1 minute.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude adenosine can be purified by silica gel chromatography.

Protocol 2: Deprotection of this compound using Ethanolic Ammonia

Materials:

  • This compound

  • Saturated solution of ammonia in ethanol (2.0 M)

  • Round-bottom flask or sealed vial

  • Magnetic stirrer

  • Heating block or oil bath (optional)

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a saturated solution of ammonia in ethanol in a round-bottom flask or a sealed vial.

  • Stir the reaction mixture at room temperature. For slower deprotections, the temperature can be elevated (e.g., 55°C) to increase the rate.

  • Monitor the reaction progress by TLC. The half-life for the deprotection of the benzoyl group is approximately 95 minutes at room temperature.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the resulting adenosine by silica gel chromatography.

The experimental workflow for evaluating deprotection kinetics typically involves the following steps:

G Workflow for Deprotection Kinetics Evaluation A Prepare N-Acyladenosine Substrate C Initiate Deprotection Reaction (Controlled Temperature) A->C B Prepare Deprotection Reagent (e.g., Aqueous Methylamine, Ethanolic Ammonia) B->C D Quench Aliquots at Specific Time Points C->D E Analyze Reaction Mixture (e.g., HPLC, TLC) D->E F Quantify Remaining N-Acyladenosine E->F G Calculate Deprotection Half-life (t½) F->G

General Experimental Workflow

References

A Comparative Guide to the Biological Activities of N6-Benzoyladenosine and Unmodified Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of N6-Benzoyladenosine and its parent compound, unmodified adenosine. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on N6-substituted adenosine analogs and general adenosine receptor pharmacology to offer a comprehensive overview for research and drug development purposes.

Introduction

Adenosine is an endogenous purine nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Its therapeutic potential is often limited by its short half-life due to rapid metabolism by adenosine deaminase and adenosine kinase. Chemical modifications, such as the addition of a benzoyl group at the N6 position to form this compound, are explored to enhance stability and modulate receptor selectivity and efficacy, potentially leading to more favorable therapeutic profiles. This compound has been investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.[1]

Data Presentation: Comparative Biological Activity

The following tables summarize the known biological activities of unmodified adenosine and provide a context for the anticipated activities of this compound. It is important to note the scarcity of direct, quantitative comparisons for this compound in the scientific literature. Much of the data for N6-substituted analogs relates to N6-benzyladenosine, which may not be directly extrapolated to this compound due to differences in chemical properties.

Table 1: Adenosine Receptor Binding Affinity (Ki in nM)

CompoundA1 ReceptorA2A ReceptorA3 Receptor
Adenosine~660~1300~113-1890
This compoundData not availableData not availableData not available
N6-Benzyladenosine (for reference)~100-300~500-1000~100-500

Note: Data for adenosine and N6-benzyladenosine are compiled from various sources and may vary between different studies and experimental conditions. The affinity of N6-substituted analogs can be highly dependent on the specific substituent.

Table 2: Functional Activity and Cellular Effects

FeatureUnmodified AdenosineThis compound
Adenylyl Cyclase Modulation A1 & A3: InhibitionA2A & A2B: StimulationExpected to modulate based on receptor interaction, but specific effects are not well-documented.
Anti-inflammatory Effects Potent, but short-lived.[2]Suggested to have anti-inflammatory potential.[1]
Anticancer Activity LimitedInvestigated for anticancer properties, potentially through modulation of cell proliferation and apoptosis.[1]
Enzymatic Stability Rapidly metabolized by adenosine deaminase.The benzoyl group is expected to provide steric hindrance, potentially increasing resistance to adenosine deaminase.[3]

Signaling Pathways

Activation of adenosine receptors by adenosine or its analogs initiates distinct intracellular signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

cluster_0 Adenosine/N6-Benzoyladenosine cluster_1 Adenosine Receptors cluster_2 G Proteins cluster_3 Effector & Second Messenger A Adenosine or This compound A1R A1R A->A1R A2AR A2AR A->A2AR A3R A3R A->A3R Gi Gi/o A1R->Gi Gs Gs A2AR->Gs A3R->Gi AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP

Caption: Adenosine Receptor Signaling Pathways.

Experimental Protocols

The biological activities of this compound and adenosine are typically characterized using the following key experimental assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, or A3).

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the unlabeled test compound (this compound or adenosine).

  • Incubation: Allow the reaction to reach equilibrium, typically for 60-120 minutes at room temperature.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis P1 Prepare Membranes (with receptors) A1 Incubate Membranes, Radioligand & Test Compound P1->A1 P2 Prepare Radioligand & Test Compound P2->A1 A2 Vacuum Filtration A1->A2 AN1 Scintillation Counting A2->AN1 AN2 Calculate IC50 & Ki AN1->AN2

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This functional assay determines whether a compound acts as an agonist or antagonist at A1/A3 (Gi-coupled) or A2A/A2B (Gs-coupled) receptors by measuring changes in intracellular cAMP levels.

Protocol Outline:

  • Cell Culture: Plate cells expressing the adenosine receptor of interest in a multi-well plate.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation:

    • For A2A/A2B (Gs): Add varying concentrations of the test compound.

    • For A1/A3 (Gi): Add varying concentrations of the test compound in the presence of a known adenylyl cyclase activator (e.g., forskolin).

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Measurement CP1 Plate Cells CP2 Pre-treat with PDE Inhibitor CP1->CP2 S1 Add Test Compound (and Forskolin for Gi) CP2->S1 S2 Incubate S1->S2 M1 Lyse Cells S2->M1 M2 Quantify cAMP M1->M2 M3 Determine EC50/IC50 M2->M3

Caption: cAMP Accumulation Assay Workflow.

Conclusion

This compound represents a potentially valuable modification of the adenosine scaffold, aimed at improving its drug-like properties. While direct comparative data with unmodified adenosine is sparse, the introduction of the N6-benzoyl group is anticipated to enhance enzymatic stability and modulate receptor interaction. Further research is required to fully elucidate the binding affinities, functional activities, and therapeutic potential of this compound across the different adenosine receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such investigations.

References

Head-to-Head Comparison: N6-Benzoyladenosine vs. dmf-A Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of phosphoramidite building blocks is a critical decision influencing the efficiency, purity, and overall success of oligonucleotide synthesis. This guide provides a detailed head-to-head comparison of two commonly used adenosine phosphoramidites: the traditional N6-Benzoyladenosine and the more modern dmf (N,N-dimethylformamidinyl)-A. We will delve into their performance characteristics, supported by representative experimental data and protocols, to aid in the selection of the optimal reagent for your specific application.

The primary distinction between these two phosphoramidites lies in the protecting group for the exocyclic amine of the adenine base. The choice of this protecting group has significant implications for the deprotection strategy and the stability of the growing oligonucleotide chain.

Performance Comparison

While both this compound and dmf-A phosphoramidites generally exhibit high coupling efficiencies, the key differences emerge during the post-synthesis deprotection steps and in their stability under acidic conditions.[1] The benzoyl (Bz) group is a robust, traditional protecting group, while the dimethylformamidine (dmf) group is designed for faster and milder deprotection.[1][2]

Table 1: Key Performance Characteristics of this compound vs. dmf-A Phosphoramidites

FeatureThis compound Phosphoramiditedmf-A Phosphoramidite
Protecting Group Benzoyl (Bz)N,N-dimethylformamidinyl (dmf)
Coupling Efficiency Typically 98-99.5%[1]Typically 98-99.5%[1]
Deprotection Conditions Harsher conditions required (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours)[3][4]Milder and faster conditions (e.g., concentrated ammonium hydroxide at 55°C for 2 hours, or AMA at 65°C for 10 minutes)[1][4]
Stability to Depurination More susceptible to depurination under acidic detritylation steps.[2][5]The electron-donating nature of the dmf group enhances stability against depurination.[2]
Compatibility with Sensitive Modifications Harsher deprotection may degrade sensitive moieties.[1]Milder deprotection is more compatible with sensitive modifications like fluorescent dyes.[1]
Ideal Applications Standard oligonucleotide synthesis.Synthesis of long oligonucleotides, sequences prone to depurination, and oligonucleotides with sensitive modifications.[2]

Experimental Protocols

To provide a framework for an objective in-house comparison, the following experimental protocols are outlined.

Objective:

To compare the performance of this compound and dmf-A phosphoramidites in the synthesis of a model 20-mer oligonucleotide by evaluating coupling efficiency, final yield, and purity.

Materials:
  • Automated DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • This compound phosphoramidite (0.1 M in anhydrous acetonitrile)

  • dmf-A phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Standard DNA synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

  • Cleavage and deprotection reagents (concentrated ammonium hydroxide, AMA - ammonium hydroxide/methylamine 1:1)

  • HPLC system with an anion-exchange column

  • UV-Vis spectrophotometer

Experimental Workflow for Comparative Evaluation

G cluster_synthesis Oligonucleotide Synthesis (20-mer) cluster_analysis Post-Synthesis Analysis cluster_evaluation Performance Evaluation synthesis_A Synthesizer Run 1: This compound cleavage_deprotection Cleavage & Deprotection synthesis_A->cleavage_deprotection Standard Deprotection coupling_efficiency Calculate Coupling Efficiency (from Trityl Cation Monitoring) synthesis_A->coupling_efficiency synthesis_B Synthesizer Run 2: dmf-A synthesis_B->cleavage_deprotection Mild/Fast Deprotection synthesis_B->coupling_efficiency quantification Quantification (OD260) cleavage_deprotection->quantification purity_analysis Purity Analysis (HPLC) quantification->purity_analysis yield_comparison Compare Final Yield quantification->yield_comparison purity_comparison Compare Purity Profiles purity_analysis->purity_comparison G Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes Backbone (to Phosphate Triester) G start Start: Choose Adenosine Phosphoramidite sensitive_mods Sensitive Modifications in Oligonucleotide? start->sensitive_mods long_oligo Long Oligonucleotide or High A Content? sensitive_mods->long_oligo No use_dmfA Use dmf-A sensitive_mods->use_dmfA Yes long_oligo->use_dmfA Yes use_Bz_A Use N6-Benzoyl-A long_oligo->use_Bz_A No

References

Validating N6-Benzoyladenosine Incorporation: A Comparative Guide to Enzymatic Digestion and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified oligonucleotides, the accurate confirmation of incorporated modifications is paramount. This guide provides a comprehensive comparison of enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) for validating the incorporation of N6-Benzoyladenosine, a common protecting group and potential process impurity in oligonucleotide synthesis.

This guide delves into the detailed methodology of this gold-standard approach and objectively compares its performance with alternative validation techniques. Experimental data, where available for analogous modifications, is presented to support these comparisons, providing a framework for robust analytical method development.

The Gold Standard: Enzymatic Digestion and LC-MS Analysis

The combination of complete enzymatic digestion of an oligonucleotide to its constituent nucleosides followed by LC-MS analysis is a powerful technique for the unambiguous identification and quantification of modified nucleosides like this compound. This "bottom-up" approach provides definitive evidence of modification presence and can be used to determine the modification ratio.

Logical Workflow for Validation

workflow cluster_sample Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS Analysis cluster_data Data Interpretation Oligo Oligonucleotide containing This compound Digest Digestion to Nucleosides (e.g., Nuclease P1, Alkaline Phosphatase) Oligo->Digest Incubation with enzymes LC Liquid Chromatography (Separation of Nucleosides) Digest->LC Injection MS Mass Spectrometry (Detection and Quantification) LC->MS Elution Result Validation of This compound Incorporation MS->Result Data Analysis

Caption: Experimental workflow for validating this compound incorporation.

Comparison of Validation Methodologies

While enzymatic digestion followed by LC-MS is a highly specific and sensitive method, other techniques can also be employed for the analysis of modified oligonucleotides. The choice of method often depends on the specific analytical question, available instrumentation, and the desired level of detail.

FeatureEnzymatic Digestion with LC-MSIntact Mass Analysis by LC-MSIon-Exchange HPLC (IE-HPLC)Polyacrylamide Gel Electrophoresis (PAGE)
Principle Complete hydrolysis to nucleosides and analysis of individual components.Analysis of the full-length oligonucleotide's mass-to-charge ratio.Separation based on the overall charge of the oligonucleotide.Separation based on the size and charge of the oligonucleotide.
Information Provided Unambiguous confirmation of modification identity and precise quantification of incorporation.Confirmation of the overall mass, indicating the presence of the modification.Assessment of purity and separation of failure sequences.Estimation of size and purity.
Sensitivity HighModerate to HighModerateLow
Specificity Very HighHighLow to ModerateLow
Quantitative Accuracy HighModerate (for overall modification)Moderate (for purity)Low (semi-quantitative)
Throughput ModerateHighModerateLow
Key Advantage Definitive identification and quantification of the modification.Rapid confirmation of successful synthesis.Excellent for resolving charge-based impurities.Simple and widely available.
Key Limitation More time-consuming sample preparation.Does not provide information on the location of the modification.Does not directly confirm the identity of the modification.Low resolution and not suitable for complex mixtures.

Experimental Protocols

Protocol 1: Enzymatic Digestion of Oligonucleotides for LC-MS Analysis

This protocol is adapted from methods used for other modified nucleosides and should be optimized for oligonucleotides containing this compound.

Materials:

  • Oligonucleotide containing this compound

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP) or Shrimp Alkaline Phosphatase (SAP)

  • 200 mM HEPES buffer (pH 7.0) or similar

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide in nuclease-free water to a final concentration of 10-100 µM.

  • Digestion Reaction Setup: In a microcentrifuge tube, combine the following:

    • Oligonucleotide sample (e.g., 1-5 µg)

    • Nuclease P1 (e.g., 1-5 units)

    • Alkaline Phosphatase (e.g., 1-5 units)

    • 10x Digestion Buffer (e.g., 200 mM HEPES, pH 7.0)

    • Nuclease-free water to a final volume of 20-50 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For oligonucleotides with potentially resistant modifications, a longer incubation time (up to 24 hours) may be necessary. The benzoyl group on N6-adenosine is a bulky adduct, which might lead to some resistance to nuclease digestion, necessitating optimization of enzyme concentration and incubation time.[1][2]

  • Enzyme Inactivation: Stop the reaction by heating the sample at 95°C for 5 minutes.

  • Sample Preparation for LC-MS: Centrifuge the digested sample to pellet any denatured protein. The supernatant containing the nucleosides is now ready for LC-MS analysis. Dilution with the initial mobile phase may be required depending on the concentration.

Protocol 2: LC-MS/MS Analysis of Digested Nucleosides

This protocol provides a starting point for the development of an LC-MS/MS method for the detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes. The gradient should be optimized to achieve good separation of this compound from the canonical nucleosides.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 1-10 µL

MS/MS Conditions (Predicted for this compound):

The exact MRM transitions for this compound would need to be determined by infusing a standard. However, based on its structure (Molecular Weight: 371.35 g/mol ), the following transitions can be predicted:

  • Parent Ion (Q1): m/z 372.1 (M+H)+

  • Product Ion (Q3): A characteristic fragment would be the loss of the ribose sugar, resulting in the protonated N6-Benzoyladenine base (m/z 240.1). Another potential fragment could be the benzoyl cation (m/z 105.0).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Collision Energy: To be optimized for the specific instrument and transition.

fragmentation N6_Benzoyladenosine This compound (m/z 372.1) N6_Benzoyladenine N6-Benzoyladenine (m/z 240.1) N6_Benzoyladenosine->N6_Benzoyladenine Fragmentation Benzoyl_cation Benzoyl Cation (m/z 105.0) N6_Benzoyladenosine->Benzoyl_cation Fragmentation Ribose Ribose (neutral loss)

Caption: Predicted fragmentation of this compound in MS/MS.

Alternative Methodologies: A Comparative Overview

Intact Mass Analysis by LC-MS

This "top-down" approach involves analyzing the full-length oligonucleotide by LC-MS without prior digestion.

  • Advantages: It is a rapid method for confirming the overall success of the synthesis and the incorporation of the correct number of modifications.

  • Disadvantages: It does not provide information on the specific location of the modification if multiple potential sites exist. Quantification of the modification level can be less precise than with the digestion method.

Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC)

IE-HPLC separates oligonucleotides based on their overall charge, which is primarily determined by the number of phosphate groups in the backbone.

  • Advantages: This technique is excellent for assessing the purity of the oligonucleotide product and for separating failure sequences (n-1, n+1, etc.) from the full-length product.

  • Disadvantages: IE-HPLC does not directly confirm the identity or presence of a neutral modification like this compound, as it does not significantly alter the overall charge of the oligonucleotide.

Conclusion

The validation of this compound incorporation in synthetic oligonucleotides is a critical quality control step. The enzymatic digestion of the oligonucleotide to its constituent nucleosides, followed by LC-MS analysis, stands out as the most definitive method. It provides unambiguous identification and accurate quantification of the modification. While alternative methods such as intact mass analysis and ion-exchange HPLC offer valuable information regarding the overall product and its purity, they lack the specificity of the digestion-based approach for confirming the modification itself. For comprehensive characterization and to meet stringent quality standards in research and drug development, a combination of these techniques is often the most robust strategy.

References

spectroscopic analysis (NMR, UV-Vis) of oligonucleotides containing N6-Benzoyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the spectroscopic characteristics of modified oligonucleotides is crucial for quality control, structural elucidation, and monitoring of synthetic processes. This guide provides a comparative analysis of oligonucleotides containing the N6-benzoyladenosine modification versus their unmodified counterparts, focusing on Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

This compound is a commonly used protected form of deoxyadenosine in automated solid-phase oligonucleotide synthesis. The benzoyl group prevents unwanted side reactions at the exocyclic amine of adenine during the coupling steps. Its presence or removal significantly alters the spectroscopic properties of the oligonucleotide, providing a means to monitor the progress of synthesis and deprotection.

UV-Vis Spectroscopy Comparison

The introduction of the N6-benzoyl group, an aromatic chromophore, to an oligonucleotide significantly impacts its UV-Vis absorption profile. While a standard DNA oligonucleotide exhibits a single, strong absorbance maximum (λmax) around 260 nm, the presence of the benzoyl group introduces an additional absorption feature at a lower wavelength and can alter the overall extinction coefficient.

Monitoring the UV-Vis spectrum is a straightforward method to follow the deprotection of the N6-benzoyl group. The disappearance of the characteristic benzoyl absorbance and a shift in the λmax back to approximately 260 nm indicate the successful removal of the protecting group.

Spectroscopic ParameterUnmodified OligonucleotideThis compound Modified Oligonucleotide
λmax (nm) ~ 260~ 260 nm with a prominent shoulder or a distinct peak around 280 nm
Molar Extinction Coefficient (ε) Dependent on sequence composition.Generally higher than the unmodified counterpart due to the contribution of the benzoyl chromophore.
Spectral Features Single, well-defined absorbance peak.Broader absorbance profile with a secondary absorption feature.

NMR Spectroscopy Comparison

¹H NMR spectroscopy provides detailed structural information at the atomic level, making it a powerful tool for characterizing modified oligonucleotides. The presence of the N6-benzoyl group introduces a distinct set of aromatic proton signals and causes characteristic shifts in the resonances of the adenosine nucleobase.

The most notable differences in the ¹H NMR spectra are the appearance of signals from the benzoyl group's phenyl ring, typically in the 7.4-8.0 ppm region, and the absence of the exocyclic amino proton signal of adenosine (around 8.0-8.5 ppm), which is replaced by an amide proton signal. The chemical shifts of the H2 and H8 protons of the modified adenosine may also be slightly perturbed.

Proton SignalUnmodified Deoxyadenosine Residue (Expected δ, ppm)N6-Benzoyl-Deoxyadenosine Residue (Expected δ, ppm)
Adenine H8 7.8 - 8.28.0 - 8.5
Adenine H2 7.5 - 8.07.7 - 8.2
Adenine NH₂ 7.0 - 8.5 (broad, often not observed in D₂O)Absent
Benzoyl Amide NH Absent9.0 - 9.5 (may be broad and exchangeable)
Benzoyl Phenyl H (ortho, meta, para) Absent7.4 - 8.1
Deoxyribose H1' 5.5 - 6.55.5 - 6.5
Other Deoxyribose Protons 2.0 - 5.02.0 - 5.0

Experimental Protocols

UV-Vis Spectroscopy
  • Sample Preparation:

    • Dissolve the lyophilized oligonucleotide in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of approximately 0.2-0.5 A₂₆₀ units/mL.

    • Prepare a blank solution containing the same buffer used for the sample.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range from 220 nm to 350 nm.

    • Blank the instrument with the buffer solution in both the sample and reference cuvettes.

    • Replace the blank in the sample cuvette with the oligonucleotide solution.

    • Acquire the absorbance spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax).

    • Calculate the oligonucleotide concentration using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm). The extinction coefficient can be estimated based on the sequence.

NMR Spectroscopy
  • Sample Preparation:

    • Lyophilize the oligonucleotide sample multiple times from D₂O to remove exchangeable protons.

    • Dissolve the sample in 99.96% D₂O to a final concentration of 0.5-2.0 mM.

    • Add a small amount of a suitable internal standard (e.g., TSP or DSS) for chemical shift referencing.

    • Transfer the solution to a high-quality NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Acquire a one-dimensional (1D) ¹H spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

    • For detailed assignments, acquire two-dimensional (2D) spectra such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the internal standard.

    • Assign the proton resonances by analyzing the 1D and 2D spectra. The aromatic region (7.0-9.0 ppm) will contain the signals for the nucleobases and the benzoyl group. The sugar protons will resonate between 2.0 and 6.5 ppm.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of unmodified and this compound modified oligonucleotides.

Spectroscopic_Workflow cluster_synthesis Oligonucleotide Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison unmodified Unmodified Oligonucleotide uv_vis UV-Vis Spectroscopy unmodified->uv_vis Sample Prep nmr NMR Spectroscopy unmodified->nmr Sample Prep modified This compound Modified Oligonucleotide modified->uv_vis Sample Prep modified->nmr Sample Prep uv_data Analyze UV-Vis Spectra (λmax, ε) uv_vis->uv_data nmr_data Analyze NMR Spectra (Chemical Shifts, Couplings) nmr->nmr_data comparison Comparative Analysis uv_data->comparison nmr_data->comparison report report comparison->report Generate Comparison Guide

Workflow for Spectroscopic Analysis of Oligonucleotides.

comparative study of the anti-cancer activity of N6-Benzoyladenosine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of N6-substituted adenosine analogs reveals a promising class of compounds with significant anti-cancer properties. This guide synthesizes findings from multiple studies to provide a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

N6-substituted adenosine analogs have demonstrated considerable potential in oncology research, exhibiting cytotoxic and pro-apoptotic effects across a range of cancer cell lines. These compounds exert their anti-neoplastic activity through various mechanisms, including the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival. This guide provides a comparative overview of several N6-benzoyladenosine analogs and other N6-substituted derivatives, summarizing their anti-cancer activities and the underlying molecular pathways.

Comparative Efficacy of N6-Substituted Adenosine Analogs

The anti-proliferative activity of various N6-substituted adenosine analogs has been evaluated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)Reference
N6-benzyladenosine (2)HCT116 (colorectal)~15 (at 48h)[1][2]
N6-(2-chlorobenzyl)adenosine (2a)HCT116 (colorectal)~10 (at 48h)[1][2]
N6-(3-chlorobenzyl)adenosine (2c)HCT116 (colorectal)~12 (at 48h)[1][2]
N6-benzyladenosineMCF7 (breast)> 20[3]
N6-(4-fluorobenzyl)adenosineHOS (osteosarcoma)8.0[3]
N6-(4-fluorobenzyl)adenosineK562 (myelogenous leukemia)9.0[3]
N6-(4-fluorobenzyl)adenosineMCF7 (breast)16.0[3]
N6-isopentenyladenosineT24 (bladder)Induces G0/G1 arrest[4]
N6-benzyladenosineT24 (bladder)Induces G0/G1 arrest[4]
N6-benzyladenosine (BAPR)HL-60 (leukemia)Induces apoptosis[5]

Mechanisms of Action: Targeting Key Cellular Pathways

The anti-cancer effects of this compound analogs are attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the JAK2/STAT3 Signaling Pathway

Certain N6-substituted adenosine analogs have been identified as potent inhibitors of the JAK2/STAT3 signaling pathway, which is often hyperactivated in many human cancers.[6] These analogs can suppress both constitutive and interleukin-6-induced JAK2/STAT3 activation, leading to the inhibition of cancer cell growth and induction of apoptosis.[6]

JAK2_STAT3_Pathway IL6 Interleukin-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Analogs N6-Substituted Adenosine Analogs Analogs->JAK2 Inhibit MVA_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP multiple steps Prenylation Protein Prenylation FPP->Prenylation FPPS FPPS FPPS->FPP Catalyzes Analogs N6-benzyladenosine derivatives (e.g., 2f) Analogs->FPPS Inhibit Proteins Ras, Rap-1A Proteins->Prenylation Function Oncogenic Function Prenylation->Function MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Analogs Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO to Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

References

assessing the purity of N6-Benzoyladenosine modified oligonucleotides by capillary electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of oligonucleotide therapeutics necessitates robust analytical methods to ensure the purity and integrity of synthetic oligonucleotides, including those with critical modifications such as N6-Benzoyladenosine. This modification, while integral to the structure and function of certain therapeutic candidates, can present unique challenges during purity assessment. This guide provides a comprehensive comparison of capillary electrophoresis (CE) with alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for your research and development needs.

Executive Summary

Capillary electrophoresis stands out as a high-resolution technique for the purity assessment of oligonucleotides, offering excellent separation of failure sequences (n-1, n-2). However, the hydrophobic nature of the this compound modification may necessitate careful optimization of CE conditions to prevent issues like aggregation and adsorption. In contrast, Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) can leverage the increased hydrophobicity of the modified oligonucleotide for enhanced retention and separation. For unambiguous identification and characterization of impurities, Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) is unparalleled.

This guide will delve into the principles, protocols, and performance characteristics of these key analytical methods:

  • Capillary Electrophoresis (CE)

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Data Presentation: A Comparative Analysis

The following table summarizes the key performance metrics of each technique for the analysis of modified oligonucleotides.

FeatureCapillary Electrophoresis (CE)IP-RP-HPLCAEX-HPLCLC-MSMALDI-TOF MS
Primary Separation Principle Charge-to-size ratio in a sieving matrixHydrophobicityCharge (phosphate backbone)Hydrophobicity/Charge + Mass-to-charge ratioMass-to-charge ratio
Resolution of n-1 sequences Excellent, often to baseline[1]Moderate to Good (can be challenging)[1]GoodExcellent (with chromatography)Good
Analysis Time Fast (typically < 30 minutes)Moderate (20-60 minutes)Moderate (20-60 minutes)Moderate (20-60 minutes)Very Fast (< 5 minutes per sample)
Throughput High (automated systems)High (automated systems)High (automated systems)High (automated systems)Very High
Quantitative Accuracy Good[2][3]GoodGoodExcellentSemi-quantitative
Limit of Detection (Impurities) Low ng/mL rangeµg/mL to high ng/mL rangeµg/mL to high ng/mL rangeLow ng/mL to pg/mL range[4]ng/mL range
Impact of this compound Potential for adsorption/aggregation due to increased hydrophobicity. May require optimization of surfactants or organic modifiers in the buffer.Increased retention and potentially improved resolution due to increased hydrophobicity.[5]Minimal impact on retention as separation is primarily charge-based.Enhanced ionization and potential for improved sensitivity due to the aromatic benzoyl group.Generally good for identity confirmation.
Strengths High resolution of length-based impurities, low sample consumption.[3]Robust, widely available, good for hydrophobic modifications.Good for resolving species with different charge states (e.g., phosphorothioate vs. phosphodiester).Unambiguous impurity identification and structural characterization.Rapid mass confirmation.
Limitations Sensitive to sample matrix, potential for analyte-wall interactions.Use of ion-pairing agents can suppress MS signals and require dedicated systems.Limited resolution for long oligonucleotides, not directly compatible with MS.Complex instrumentation and data analysis.Limited resolution for high molecular weight species, potential for fragmentation.

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical workflow depends on the specific goals of the analysis, from routine quality control to in-depth characterization of novel impurities.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Data Analysis Synthesis Solid-Phase Synthesis of This compound Oligonucleotide Cleavage Cleavage and Deprotection Synthesis->Cleavage Crude_Oligo Crude Oligonucleotide Cleavage->Crude_Oligo Purification Purification (e.g., HPLC, PAGE) Crude_Oligo->Purification Purified_Oligo Purified Oligonucleotide Purification->Purified_Oligo CE Capillary Electrophoresis (CE) Purified_Oligo->CE High-Resolution Sizing IP_RP_HPLC IP-RP-HPLC Purified_Oligo->IP_RP_HPLC Hydrophobicity-based Separation AEX_HPLC AEX-HPLC Purified_Oligo->AEX_HPLC Charge-based Separation LC_MS LC-MS Purified_Oligo->LC_MS Definitive Identification MALDI MALDI-TOF MS Purified_Oligo->MALDI Rapid Mass Confirmation Purity Purity Assessment (% Full-Length Product) CE->Purity IP_RP_HPLC->Purity AEX_HPLC->Purity LC_MS->Purity Impurity_ID Impurity Identification (Mass, Sequence) LC_MS->Impurity_ID MALDI->Impurity_ID Identity Confirmation QC_Release Quality Control Release Purity->QC_Release Impurity_ID->QC_Release

Caption: Workflow for the synthesis, purification, and purity assessment of this compound modified oligonucleotides.

Detailed Experimental Protocols

Capillary Electrophoresis (CE) for Purity Assessment

Principle: CE separates molecules based on their electrophoretic mobility in an electric field, which for oligonucleotides is primarily dependent on their size-to-charge ratio. A sieving matrix is used to enhance size-based separation.

Protocol:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm total length). For modified oligonucleotides, a coated capillary may be necessary to reduce adsorption.

  • Sieving Matrix: A replaceable polymer solution (e.g., linear polyacrylamide, dextran) in a suitable buffer.

  • Running Buffer: 100 mM Tris-borate, 7 M urea, pH 8.3. The high concentration of urea acts as a denaturant to prevent secondary structures. For this compound modified oligonucleotides, the addition of a non-ionic surfactant (e.g., 0.1% Tween 20) or an organic modifier (e.g., 10-20% acetonitrile) may be required to improve solubility and reduce aggregation.

  • Sample Preparation: Dissolve the oligonucleotide in deionized water or running buffer to a concentration of approximately 0.1-1.0 mg/mL.

  • Injection: Electrokinetic injection at 5-10 kV for 5-10 seconds.

  • Separation: Apply a voltage of 15-30 kV.

  • Detection: UV absorbance at 260 nm.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak corresponding to the full-length product relative to the total peak area.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Principle: This technique separates oligonucleotides based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate backbone, thereby increasing the hydrophobicity of the oligonucleotide and its retention on a nonpolar stationary phase. The increased hydrophobicity of the this compound modification enhances retention.[5]

Protocol:

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.7-2.5 µm particle size).

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) or 10-15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-40 minutes. The specific gradient will need to be optimized based on the hydrophobicity of the this compound modified oligonucleotide.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 50-70 °C to denature secondary structures.

  • Detection: UV absorbance at 260 nm.

  • Data Analysis: Calculate purity based on the relative peak areas.

Anion-Exchange HPLC (AEX-HPLC)

Principle: AEX-HPLC separates oligonucleotides based on the number of negative charges in their phosphate backbone. Molecules with a greater number of phosphate groups (i.e., longer oligonucleotides) will bind more strongly to the positively charged stationary phase.

Protocol:

  • Column: Strong anion-exchange column (e.g., quaternary ammonium functionality).

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).

  • Gradient: A linear gradient from low to high salt concentration to elute the oligonucleotides.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated.

  • Detection: UV absorbance at 260 nm.

  • Data Analysis: Determine purity from the relative peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the definitive identification of the main product and any impurities.

Protocol:

  • LC System: Typically an IP-RP-HPLC setup as described above, but using MS-compatible mobile phases (e.g., TEA/HFIP).

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used for high-resolution mass analysis.

  • Ionization Mode: Negative ion mode is used due to the anionic nature of the oligonucleotide phosphate backbone.

  • Data Acquisition: Acquire full scan mass spectra to identify the molecular weights of all eluting species.

  • Data Analysis: Deconvolute the multiply charged spectra to determine the intact molecular weights. Compare the measured masses to the theoretical masses of the expected product and potential impurities (e.g., n-1, n+1, depurination products).

signaling_pathway cluster_separation Separation Technique cluster_detection Detection & Identification Oligo This compound Modified Oligonucleotide (Crude Sample) CE Capillary Electrophoresis (Size/Charge Separation) Oligo->CE HPLC HPLC (Hydrophobicity/Charge Separation) Oligo->HPLC UV UV Detector (260 nm) (Quantitative Purity) CE->UV HPLC->UV MS Mass Spectrometer (Mass-based Identification) HPLC->MS LC-MS Purity Purity UV->Purity Impurity_Profile Impurity_Profile MS->Impurity_Profile Impurity Profile (n-1, modifications, etc.) Final_Report Final_Report Purity->Final_Report Final Purity Report Impurity_Profile->Final_Report

Caption: Logical relationship of analytical techniques for oligonucleotide purity assessment.

Conclusion

The choice of the optimal analytical method for assessing the purity of this compound modified oligonucleotides is multifaceted and depends on the specific requirements of the analysis.

  • For high-resolution separation of failure sequences and routine quality control , Capillary Electrophoresis is an excellent choice, provided that conditions are optimized to handle the hydrophobicity of the modification.

  • IP-RP-HPLC is a robust and reliable method that can effectively leverage the hydrophobicity of the this compound group for improved separation.

  • When unambiguous identification and characterization of impurities are paramount, LC-MS is the gold standard.

A multi-faceted approach, often employing a high-resolution separation technique like CE or HPLC in conjunction with mass spectrometry for identity confirmation, will provide the most comprehensive assessment of the purity of this compound modified oligonucleotides, ensuring the quality and reliability of these critical therapeutic and research molecules.

References

Cross-Validation of N6-Benzoyladenosine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of modified nucleoside incorporation into nucleic acids is paramount. This guide provides a comprehensive comparison of analytical techniques for the cross-validation of N6-Benzoyladenosine incorporation, offering objective performance data and detailed experimental protocols.

The successful integration of modified nucleosides like this compound into oligonucleotides is a critical step in the development of novel therapeutics and research tools. To ensure the integrity and efficacy of these modified molecules, rigorous analytical cross-validation is essential. This guide explores and compares various analytical methods, providing a framework for selecting the most appropriate techniques for your research needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance metrics of different analytical techniques for the quantification of modified nucleosides, using data for N6-methyladenosine (a structurally related modified adenosine) as a proxy to illustrate the comparative capabilities.

Analytical TechniqueLimit of Detection (LOD)Linearity (R²)Precision (Intra-day %RSD)Accuracy (% Recovery)Throughput
HILIC-MS/MS 0.01 nM[1]>0.99[1]< 6.0%[1]89.0 - 105.5%[1]High
RP-HPLC-MS/MS Not explicitly stated, but capable of quantifying pmol levels[2]>0.99[2]Not explicitly statedNot explicitly statedHigh
NMR Spectroscopy Higher concentration needed (µM to mM range)Quantitative over a wide rangeHighHighLow
Enzymatic Assays (e.g., using polymerases) Qualitative to semi-quantitativeNot applicableVaries with enzyme and conditionsVaries with enzyme and conditionsMedium

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these techniques for this compound incorporation analysis.

Enzymatic Incorporation of this compound Triphosphate

This protocol describes the general procedure for incorporating a modified deoxyadenosine triphosphate, such as N6-Benzoyldeoxyadenosine triphosphate, into a DNA strand using a DNA polymerase.

Materials:

  • 5' radiolabeled primer (e.g., with [γ-³²P]ATP)

  • DNA template containing a site for incorporation

  • DNA Polymerase (e.g., Vent (exo-) DNA polymerase, which is known to efficiently incorporate modified dNTPs)[3]

  • Reaction Buffer appropriate for the chosen polymerase

  • Natural dNTPs (dCTP, dGTP, dTTP)

  • N6-Benzoyldeoxyadenosine triphosphate (N6-Bz-dATP)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA)

Procedure:

  • Annealing: Anneal the 5' radiolabeled primer to the DNA template by heating the mixture to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Reaction Setup: In a reaction tube, combine the annealed primer-template complex, the appropriate reaction buffer, and the three natural dNTPs.

  • Initiation: Initiate the reaction by adding the DNA polymerase and N6-Bz-dATP.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for Vent (exo-)).

  • Quenching: Stop the reaction by adding the stop solution.

  • Analysis: Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the incorporation of the modified nucleotide.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol outlines a method for the sensitive and specific quantification of modified nucleosides from biological samples or enzymatic reactions.[2][4]

Materials:

  • Digested DNA/RNA sample containing this compound

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 column (e.g., Luna C-18(2), 3 µm, 100 Å, 150 x 2.0 mm)[2]

  • Mobile Phase A: 25mM ammonium acetate in water[2]

  • Mobile Phase B: Acetonitrile[2]

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., [¹³C₅]-Adenosine)[2]

Procedure:

  • Sample Preparation: Enzymatically digest the DNA/RNA containing the incorporated this compound to single nucleosides. Add the internal standard to the digested sample.

  • Chromatographic Separation: Inject the sample onto the HPLC system. Use a gradient elution program with mobile phases A and B to separate the nucleosides. For example, an isocratic elution with 10% solvent B at a flow rate of 0.2 ml/min.[2]

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both this compound and the internal standard.

  • Quantification: Generate a standard curve using the analytical standard. Quantify the amount of this compound in the sample by comparing its peak area relative to the internal standard against the standard curve.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the incorporation and identity of this compound.

Materials:

  • Purified oligonucleotide containing this compound

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • Appropriate deuterated solvent (e.g., D₂O or DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve the purified oligonucleotide in the deuterated solvent.

  • Data Acquisition: Acquire one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra to confirm the presence of the benzoyl group and its attachment to the N6 position of adenosine within the oligonucleotide. The characteristic aromatic protons of the benzoyl group and shifts in the purine ring protons will provide definitive evidence of incorporation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for cross-validating this compound incorporation.

experimental_workflow cluster_incorporation Enzymatic Incorporation cluster_analysis Analytical Cross-Validation cluster_hplc HPLC-MS/MS cluster_nmr NMR cluster_page PAGE start Primer/Template Annealing reaction_setup Reaction Setup (dNTPs, N6-Bz-dATP) start->reaction_setup polymerase_addition Add DNA Polymerase reaction_setup->polymerase_addition incubation Incubation polymerase_addition->incubation quenching Quenching incubation->quenching hplc_prep Enzymatic Digestion quenching->hplc_prep nmr_prep Oligonucleotide Purification quenching->nmr_prep page_analysis Denaturing PAGE quenching->page_analysis hplc_analysis LC-MS/MS Analysis hplc_prep->hplc_analysis hplc_quant Quantification hplc_analysis->hplc_quant nmr_analysis NMR Data Acquisition nmr_prep->nmr_analysis nmr_structure Structural Confirmation nmr_analysis->nmr_structure page_visual Visualization page_analysis->page_visual

Caption: Workflow for this compound incorporation and cross-validation.

This comprehensive guide provides the necessary framework for researchers to confidently validate the incorporation of this compound. By employing a multi-pronged analytical approach, the accuracy and reliability of experimental results can be significantly enhanced, ultimately accelerating research and development in the field of modified nucleic acids.

References

Guarding the Message: A Comparative Guide to the Nuclease Resistance of Modified Oligonucleotides, with a Focus on N6-Benzoyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor in the design of effective therapeutic and diagnostic agents. Unmodified oligonucleotides are rapidly degraded by nucleases present in biological fluids, limiting their therapeutic potential. To overcome this challenge, various chemical modifications have been developed to enhance their stability and prolong their activity. This guide provides a comparative analysis of the nuclease resistance conferred by various chemical modifications, with a special evaluation of N6-Benzoyladenosine.

Comparative Nuclease Resistance: A Quantitative Overview

The following table summarizes the half-life of different modified oligonucleotides in human serum, providing a quantitative comparison of their resistance to nuclease degradation.[1][2]

ModificationHalf-life in Human Serum (approximate)Key Resistance Characteristics
Unmodified Oligonucleotide ~1.5 hoursHighly susceptible to both endonucleases and exonucleases.
This compound (Inferred) Not Experimentally DeterminedThe bulky benzoyl group is expected to provide significant steric hindrance, likely increasing resistance to both endonucleases and exonucleases. The degree of protection would depend on the density and location of the modifications within the oligonucleotide.
Phosphorothioate (PS) ~10 - 53 hoursThe sulfur-for-oxygen substitution in the phosphate backbone provides significant resistance to nuclease degradation. The degree of protection can be dependent on the stereochemistry (Rp or Sp) of the linkage.[3]
2'-O-Methyl (2'-OMe) ~12 hours (in a gapmer construct)The methyl group at the 2' position of the ribose sugar offers steric hindrance, protecting against nuclease cleavage, particularly by endonucleases.
2'-O-Methoxyethyl (2'-MOE) >48 hours (in some constructs)[4]The larger methoxyethyl group provides enhanced steric hindrance compared to 2'-OMe, leading to greater nuclease resistance.
Locked Nucleic Acid (LNA) >60 hours[2]The methylene bridge "locks" the ribose in a conformation that is highly resistant to nuclease degradation and increases binding affinity.

Experimental Protocols

Accurate assessment of nuclease resistance is paramount in the development of modified oligonucleotides. Below are detailed methodologies for common in vitro assays used to evaluate oligonucleotide stability.[5][6]

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.[6]

Materials:

  • Modified oligonucleotide of interest

  • Fetal Bovine Serum (FBS) or Human Serum

  • Nuclease-free water

  • RNA loading dye

  • Heating block

  • -20°C freezer

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • Gel imaging system

Procedure:

  • Sample Preparation: Prepare a solution of the oligonucleotide duplex at a concentration of 50 pmol in 50% FBS in a total volume of 10 µL. Prepare a sufficient number of tubes for all desired time points (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).[6]

  • Incubation: Incubate the tubes at 37°C.

  • Sampling: At each designated time point, take one tube and mix 5 µL of the RNA/serum sample with 5 µL of RNA loading dye. Immediately store the sample at -20°C to halt nuclease activity.[6]

  • Analysis: Analyze the degradation of the oligonucleotide at each time point using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: The percentage of intact oligonucleotide at each time point is quantified by densitometry of the corresponding band on the gel. The half-life (t1/2) of the oligonucleotide is calculated by plotting the percentage of intact oligonucleotide against time and fitting the data to an exponential decay curve.

3'-Exonuclease Assay (using Snake Venom Phosphodiesterase)

This assay assesses the resistance of oligonucleotides to a specific 3'-exonuclease, providing insights into the mechanism of degradation.[5]

Materials:

  • Modified oligonucleotide of interest

  • Snake Venom Phosphodiesterase (SVP)

  • Assay buffer (e.g., 200 mM glycine, 15 mM MgCl2, pH 9)[5]

  • Nuclease-free water

  • Quenching solution (e.g., EDTA)

  • Analytical equipment (PAGE or HPLC)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the modified oligonucleotide (e.g., 1.4 nmol) with the appropriate reaction buffer and nuclease-free water to a final volume of 92 µL.[5]

  • Enzyme Addition: Initiate the reaction by adding a defined amount of 3'-exonuclease (e.g., 0.4 mU of SVP) to the tube.[5]

  • Incubation and Sampling: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C). Take aliquots at different time intervals (e.g., 0, 15, 30, 60, 120 minutes). Stop the reaction in each aliquot by adding a quenching solution.

  • Analysis: Analyze the degradation products using PAGE or HPLC as described in the Serum Stability Assay.

  • Data Analysis: Determine the rate of degradation and the protective effect of the modification against 3'-exonucleolytic cleavage.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing nuclease resistance.

Experimental_Workflow_Serum_Stability cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Oligo Oligonucleotide Mix Mix & Aliquot Oligo->Mix Serum Serum (50%) Serum->Mix Incubate Incubate at 37°C Mix->Incubate Timepoints Collect Samples at Timepoints Incubate->Timepoints Quench Quench with Loading Dye Timepoints->Quench PAGE PAGE Analysis Quench->PAGE Quantify Quantify Intact Oligo PAGE->Quantify HalfLife Calculate Half-life Quantify->HalfLife

Serum Stability Assay Workflow

Experimental_Workflow_Exonuclease_Assay cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Oligo Modified Oligonucleotide Setup Combine in Tube Oligo->Setup Buffer Assay Buffer Buffer->Setup Enzyme Add 3'-Exonuclease Setup->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Sample Take Aliquots Incubate->Sample Quench Quench Reaction Sample->Quench Analyze PAGE or HPLC Analysis Quench->Analyze DegRate Determine Degradation Rate Analyze->DegRate

3'-Exonuclease Assay Workflow

Logical Relationship of Nuclease Resistance

The following diagram illustrates the hierarchical relationship of nuclease resistance among different oligonucleotide modifications, including the inferred position of this compound.

Nuclease_Resistance_Hierarchy cluster_resistance Increasing Nuclease Resistance Unmodified Unmodified Oligonucleotide TwoPrimeOMe 2'-O-Methyl Unmodified->TwoPrimeOMe PS Phosphorothioate Unmodified->PS N6Benzoyl This compound (Inferred) Unmodified->N6Benzoyl TwoPrimeMOE 2'-O-Methoxyethyl TwoPrimeOMe->TwoPrimeMOE PS->TwoPrimeMOE N6Benzoyl->TwoPrimeMOE LNA Locked Nucleic Acid TwoPrimeMOE->LNA

Hierarchy of Nuclease Resistance

References

comparing the thermal stability (Tm) of DNA duplexes with and without N6-Benzoyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of modified DNA duplexes is crucial for a wide range of applications, from the design of therapeutic oligonucleotides to the development of diagnostic probes. This guide provides a comparative analysis of the thermal stability (Tm), or melting temperature, of DNA duplexes containing the N6-Benzoyladenosine modification versus their unmodified counterparts.

Theoretical Impact on Thermal Stability

The thermal stability of a DNA duplex is primarily governed by the hydrogen bonds between complementary base pairs and the stacking interactions between adjacent base pairs. The introduction of a bulky benzoyl group at the N6 position of adenosine is expected to influence these interactions significantly.

Studies on other N6-adenine modifications, such as N6-methyladenosine (m6A), have shown a destabilizing effect on the DNA duplex, resulting in a lower melting temperature.[1][2] This destabilization is largely attributed to steric hindrance from the methyl group, which can disrupt the Watson-Crick hydrogen bonding with the complementary thymine. The benzoyl group is substantially larger than a methyl group, suggesting a more pronounced steric clash within the DNA double helix. This would likely lead to a significant disruption of the standard A-T base pairing and a consequent decrease in the thermal stability of the DNA duplex.

Conversely, some very large, planar aromatic adducts at the N6 position of adenine have been observed to increase duplex stability, likely through favorable stacking interactions with neighboring bases that outweigh the disruption of hydrogen bonding.[3] However, the benzoyl group's geometry may not be optimal for such stabilizing stacking interactions within the confines of a standard B-form DNA helix. Therefore, the prevailing hypothesis is that this compound would be a destabilizing modification.

Hypothetical Data Comparison

In the absence of direct experimental data, the following table presents a hypothetical comparison of melting temperatures (Tm) for a DNA duplex with and without an this compound modification. This illustrates the expected trend of decreased thermal stability.

Duplex CompositionModificationHypothetical Tm (°C)Expected ΔTm (°C)
5'-d(CGCAAXAAGGC)-3' 3'-d(GCGTTYTTCG)-5'None (X=A, Y=T)55.0N/A
5'-d(CGCAAXAAGGC)-3' 3'-d(GCGTTYTTCG)-5'This compound (X=N6-Benzoyl-A, Y=T)< 55.0Negative

This data is illustrative and intended to represent the expected outcome based on the principles of steric hindrance from bulky adducts.

Experimental Protocols

To empirically determine the effect of this compound or any other modification on DNA duplex thermal stability, a UV-monitored thermal denaturation experiment is the standard method.

Protocol: Determination of DNA Duplex Melting Temperature (Tm)

1. Oligonucleotide Synthesis and Purification:

  • Unmodified and this compound-containing oligonucleotides are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer. For the modified strand, the final deprotection step to remove the benzoyl group is omitted.

  • The synthesized oligonucleotides are purified by high-performance liquid chromatography (HPLC) to ensure high purity.

  • The concentration of each oligonucleotide is accurately determined by UV absorbance at 260 nm.

2. Duplex Annealing:

  • Equimolar concentrations of the complementary single-stranded DNA oligonucleotides are mixed in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • The mixture is heated to 95°C for 5 minutes to dissociate any pre-existing secondary structures.

  • The solution is then slowly cooled to room temperature to allow for the formation of the double helix.

3. UV-Monitored Thermal Denaturation:

  • The annealed duplex solution is placed in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.

  • The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • As the temperature increases, the DNA duplex will denature into single strands, leading to an increase in UV absorbance (the hyperchromic effect).

4. Data Analysis:

  • The melting temperature (Tm) is determined from the resulting melting curve. The Tm is the temperature at which 50% of the DNA is in the duplex state and 50% is in the single-stranded state. This corresponds to the midpoint of the transition in the absorbance versus temperature plot.

  • The Tm can be precisely calculated as the peak of the first derivative of the melting curve.

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the unmodified duplex from the Tm of the modified duplex.

Visualizations

Caption: Structural difference between a standard A-T pair and a hypothetical this compound-T pair.

Experimental Workflow for Thermal Stability Comparison cluster_synthesis Oligonucleotide Preparation cluster_annealing Duplex Formation cluster_melting Thermal Denaturation cluster_analysis Data Analysis s1 Synthesize Unmodified and Modified Oligos s2 Purify by HPLC s1->s2 s3 Quantify by UV Absorbance s2->s3 a1 Mix Complementary Strands in Buffer s3->a1 a2 Heat to 95°C a1->a2 a3 Slow Cool to Room Temp a2->a3 m1 UV Spectrophotometry with Temperature Control a3->m1 m2 Record Absorbance at 260 nm vs. Temperature m1->m2 d1 Generate Melting Curves m2->d1 d2 Determine Tm for each Duplex d1->d2 d3 Calculate ΔTm d2->d3 result Compare Thermal Stability d3->result

Caption: Generalized workflow for comparing DNA duplex thermal stability.

Factors Influencing DNA Duplex Stability (Tm) cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_modifications Modifications Tm Duplex Stability (Tm) length Oligonucleotide Length length->Tm gc_content GC Content gc_content->Tm sequence Base Sequence (Stacking) sequence->Tm salt Salt Concentration salt->Tm ph pH ph->Tm mod_type Type of Modification mod_type->Tm mod_pos Position of Modification mod_pos->Tm

Caption: Key factors that determine the thermal stability of a DNA duplex.

References

A Comparative Performance Analysis of N6-Benzoyladenosine Phosphoramidite from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the quality of phosphoramidite building blocks is paramount. The purity and performance of these reagents directly impact the yield and fidelity of the final oligonucleotide product, which is critical for therapeutic and diagnostic applications. This guide provides a comprehensive benchmark of N6-Benzoyladenosine phosphoramidite from three hypothetical, yet representative, suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on critical quality attributes assessed through rigorous experimental protocols.

Data Summary

The performance of this compound phosphoramidite from each supplier was evaluated based on purity, impurity profile, moisture content, and performance in oligonucleotide synthesis. The results are summarized in the tables below.

Table 1: Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier C
Purity by RP-HPLC (%) 99.6[1]98.6[1]99.1
Purity by ³¹P NMR (%) 99.598.599.0
P(V) Impurities (%) 0.4[1]0.8[1]0.5
Other P(III) Impurities (%) Not Detected[1]0.70.5
Moisture Content (%) ≤ 0.2≤ 0.3≤ 0.2

Table 2: Oligonucleotide Synthesis Performance (Synthesis of a 20-mer Oligonucleotide)

ParameterSupplier ASupplier BSupplier C
Average Stepwise Coupling Efficiency (%) 99.598.5[2]99.0[3]
Overall Yield (OD₂₆₀) 1.20.91.1
Purity of Crude 20-mer by CE (%) 89.2[2]74.5[2]82.1

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below. These protocols are essential for reproducing the presented results and for implementing quality control measures in your own laboratories.

Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purpose: To determine the percentage purity of the this compound phosphoramidite.

Methodology:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A linear gradient from 30% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: Ambient.[1]

  • Detection: UV at 260 nm.

  • Sample Preparation: 1.0 mg/mL in acetonitrile.[1]

Purity and Impurity Analysis by Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Purpose: To quantify the active P(III) species and identify phosphorus-containing impurities, particularly the oxidized P(V) species.[4]

Methodology:

  • Spectrometer: 202 MHz NMR spectrometer.[1]

  • Pulse Program: zgig (proton decoupled).[1]

  • Scans: 1024.[1]

  • Solvent: CDCl₃ with 1% triethylamine (v/v).[1]

  • Sample Concentration: ~0.3 g/mL.[1]

  • Reference: An external reference of 85% H₃PO₄ is assigned a chemical shift of 0 ppm.[4]

  • Analysis: The desired phosphoramidite diastereomers typically resonate between 140 and 155 ppm.[4][5] P(V) impurities are observed in the range of -25 to 99 ppm.[1]

Oligonucleotide Synthesis and Coupling Efficiency Determination

Purpose: To evaluate the performance of the phosphoramidite in a standard automated oligonucleotide synthesis.

Methodology:

  • Synthesizer: An automated DNA/RNA synthesizer.

  • Sequence: A standard 20-mer oligonucleotide containing multiple adenosine incorporations.

  • Synthesis Scale: 1 µmol.

  • Standard Cycles: The synthesis follows the standard four steps: detritylation, coupling, capping, and oxidation.[6]

  • Coupling Efficiency Calculation: The amount of trityl cation released during each detritylation step is measured spectrophotometrically. The average stepwise coupling efficiency is calculated by comparing the trityl yields from the first and last cycles.[3]

  • Overall Yield: The final synthesized oligonucleotide is cleaved from the solid support, deprotected, and quantified by UV absorbance at 260 nm.

  • Crude Purity Analysis: The purity of the crude oligonucleotide product is assessed by capillary electrophoresis (CE) to determine the percentage of the full-length product.[2]

Visualizations

Experimental Workflow for Benchmarking

The following diagram illustrates the workflow for the comprehensive evaluation of this compound phosphoramidite from different suppliers.

G cluster_0 Sample Acquisition cluster_1 Quality Control Analysis cluster_2 Performance Evaluation cluster_3 Data Comparison SupplierA Supplier A HPLC RP-HPLC Purity SupplierA->HPLC NMR 31P NMR Analysis SupplierA->NMR Moisture Moisture Content SupplierA->Moisture SupplierB Supplier B SupplierB->HPLC SupplierB->NMR SupplierB->Moisture SupplierC Supplier C SupplierC->HPLC SupplierC->NMR SupplierC->Moisture OligoSynth Oligonucleotide Synthesis HPLC->OligoSynth NMR->OligoSynth Moisture->OligoSynth CouplingEff Coupling Efficiency OligoSynth->CouplingEff CrudePurity Crude Product Purity OligoSynth->CrudePurity Comparison Comparative Analysis CouplingEff->Comparison CrudePurity->Comparison

Caption: Workflow for benchmarking this compound phosphoramidite.

Standard Oligonucleotide Synthesis Cycle

This diagram outlines the four key steps in the phosphoramidite-based solid-phase synthesis of oligonucleotides.

G Detritylation 1. Detritylation (Removal of DMT group) Coupling 2. Coupling (Addition of Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Blocking of unreacted hydroxyls) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation

Caption: The four-step automated oligonucleotide synthesis cycle.[6]

References

Safety Operating Guide

Proper Disposal of N6-Benzoyladenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N6-Benzoyladenosine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and promoting a secure working environment.

This compound is classified as harmful if swallowed.[1][2][3][4] Therefore, it is imperative to handle this compound and its waste with care, adhering to the safety protocols outlined in the corresponding Safety Data Sheet (SDS). The primary disposal route for this compound is through an approved hazardous waste disposal service.[1][2]

Key Disposal and Safety Information

A summary of the essential quantitative and safety data for this compound is provided in the table below. This information has been compiled from various safety data sheets to ensure a comprehensive overview.

ParameterValue/GuidelineSource
GHS Hazard Classification Acute Toxicity, Oral (Category 4)[2][3][4]
Hazard Statement H302: Harmful if swallowed[1][2][4]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1][2]
Recommended Disposal Method Dissolve or mix with a combustible solvent and burn in a chemical incinerator[2]
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves, lab coat, and NIOSH/MSHA or European Standard EN 149 approved respirator[2][5]
Spill Management Absorb spill with inert material (e.g., vermiculite, sand) and collect in a designated hazardous waste container. Do not allow the substance to enter drains or the environment.[1][6]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably a chemical fume hood.[6]

  • Waste Identification and Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be classified as chemical waste.[7] This waste should not be mixed with non-hazardous trash or other incompatible waste streams.[7]

  • Waste Collection:

    • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[6][8] The container should be kept tightly sealed when not in use.[8]

    • The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed").[8][9]

  • Waste Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][9]

    • Ensure the storage area is secure and away from incompatible materials.[2]

  • Arranging for Disposal:

    • Once the waste container is full, or if you no longer generate this type of waste, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

N6_Benzoyladenosine_Disposal_Workflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste: - Unused Product - Contaminated Labware - Solutions B->C D Collect in a Labeled, Sealed Hazardous Waste Container C->D Proper Containment E Store Container in Designated Satellite Accumulation Area (SAA) D->E Secure Storage F Contact EHS or Licensed Waste Disposal Contractor E->F Container Full or No Longer in Use G Professional Disposal: Incineration F->G Scheduled Pickup H End: Compliant Disposal G->H

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and your institution's chemical hygiene plan. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and procedures.

References

Personal protective equipment for handling N6-Benzoyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling N6-Benzoyladenosine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Hazard Summary: this compound is harmful if swallowed[1][2][3]. The toxicological properties of this material have not been thoroughly investigated, and it is intended for laboratory use only[1].

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA[1]. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) are recommended[2].
Hand Protection Chemical-Resistant GlovesWear compatible chemical-resistant gloves[1]. Inspect gloves before use and refer to the manufacturer's permeability and breakthrough time information[4].
Body Protection Laboratory Coat & ClothingWear a lab coat and long-sleeved clothing to prevent skin exposure[1][4].
Respiratory Protection RespiratorFor large-scale operations or in case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][5].

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure a safety shower and eye wash station are readily accessible[1].

    • Work in a well-ventilated area, preferably under a chemical fume hood[5].

    • Keep the compound away from incompatible substances[1].

  • Handling :

    • Avoid all direct contact with the skin, eyes, and clothing[1].

    • Do not ingest or inhale the powder[1].

    • Weigh and handle the solid material in a way that minimizes dust formation.

    • Do not eat, drink, or smoke in the handling area[1][4].

  • Post-Handling :

    • Wash hands thoroughly after handling the compound, even if gloves were worn[1][6].

    • Remove and wash contaminated clothing before reuse[1].

    • Clean the work surfaces with an appropriate decontaminating agent.

Emergency Procedures: First Aid Measures

In case of accidental exposure, follow these immediate first aid measures.

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell[1][2].
If in Eyes Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Consult an ophthalmologist[1].
If on Skin Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes[1].
If Inhaled Remove to fresh air. If breathing is irregular or stopped, administer artificial respiration. Call a physician[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection : Collect waste material in closed and suitable containers labeled for chemical waste disposal[1].

  • Disposal Method : Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Regulations : Dispose of contents and container in accordance with all local, regional, national, and international regulations[1]. Do not allow the substance to enter drains or soil[1].

Storage

  • Conditions : Store in a cool, dry, and well-ventilated area[1]. Keep the container tightly closed.

  • Incompatibilities : Keep away from incompatible substances[1].

N6_Benzoyladenosine_Handling_Workflow Safe Handling Workflow for this compound A Preparation B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Step 1 C Handling in Ventilated Area (Fume Hood) B->C Step 2 D Weighing & Transfer C->D Step 3 E Post-Handling Decontamination D->E Step 4 G Waste Disposal D->G During Handling H Proper Storage D->H Store Unused Material F Hand Washing E->F Step 5 E->G After Handling

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Benzoyladenosine
Reactant of Route 2
Reactant of Route 2
N6-Benzoyladenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.